Streptomycin solution
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;;;/m00.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTENRWWVYAAPBI-YZTFXSNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84N14O36S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor. | |
| Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3810-74-0 | |
| Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1.fwdarw.2)-O-5-deoxy-3-C-formyl-.alpha.-L-lyxofuranosyl-(1.fwdarw.4)-N1,N3-bis(aminoiminomethyl)-, sulfate (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Streptomycin sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dawn of a New Era in Medicine: The Discovery and Development of Streptomycin
A Technical Guide to the First Antibiotic Effective Against Tuberculosis
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of streptomycin (B1217042), the first antibiotic to demonstrate efficacy against Mycobacterium tuberculosis. The narrative traces the systematic search for antimicrobial agents from soil microorganisms, led by Selman Waksman at Rutgers University, culminating in the groundbreaking isolation of streptomycin by Albert Schatz in 1943. This document details the pivotal in vitro and in vivo experiments that established its therapeutic potential, the pioneering clinical trials that confirmed its efficacy in humans, and the subsequent challenges of drug resistance. We present detailed experimental protocols from the era, quantitative data from key studies, and visualizations of the experimental workflows and the antibiotic's mechanism of action to offer a thorough resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Quest for a "Magic Bullet" Against the White Plague
In the early 20th century, tuberculosis, the "White Plague," was a leading cause of death worldwide, with no effective chemotherapeutic treatment available. The discovery of penicillin in 1928 by Alexander Fleming had revolutionized the treatment of many bacterial infections, but it was ineffective against the resilient Mycobacterium tuberculosis. This set the stage for a focused and systematic search for new antimicrobial agents.
Selman A. Waksman, a prominent soil microbiologist at the New Jersey Agricultural Experiment Station at Rutgers University, pioneered a research program dedicated to screening soil microorganisms, particularly actinomycetes, for their antibiotic properties.[1][2] This systematic approach, a departure from the serendipity of penicillin's discovery, was grounded in the hypothesis that microbes in the soil produce substances to compete with and inhibit the growth of other microorganisms.[3]
The Discovery of Streptomycin: A Collaborative Breakthrough
In 1943, Albert Schatz, a Ph.D. student in Waksman's laboratory, undertook the task of screening actinomycetes for activity against gram-negative bacteria, a group of pathogens largely resistant to penicillin.[4][5] His research, conducted in a basement laboratory to safely handle the pathogenic bacteria, led to the isolation of two strains of Streptomyces griseus that produced a potent antibacterial substance.[5][6] One of these strains was isolated from the throat of a chicken, while the other came from a heavily manured field soil.[5]
This new substance, which they named streptomycin, exhibited a broad spectrum of activity, inhibiting the growth of both gram-positive and, significantly, gram-negative bacteria.[7] The initial announcement of the discovery was made in January 1944 in the Proceedings of the Society for Experimental Biology and Medicine by Schatz, Elizabeth Bugie, and Waksman.[1][7]
Crucially, subsequent testing revealed that streptomycin was highly effective in vitro against Mycobacterium tuberculosis.[5] This finding was a monumental step forward in the fight against tuberculosis.
Early Experimental Validation
The initial discovery was followed by a series of meticulously planned in vitro and in vivo experiments to determine the efficacy and safety of streptomycin.
In Vitro Efficacy Against Mycobacterium tuberculosis
Schatz conducted the initial in vitro experiments, demonstrating that streptomycin could inhibit the growth of the virulent H37Rv strain of Mycobacterium tuberculosis in culture.[5] This was a critical first step in establishing its potential as a treatment for tuberculosis.
In Vivo Studies in Guinea Pigs
To assess the efficacy of streptomycin in a living organism, Waksman collaborated with William H. Feldman and H. Corwin Hinshaw at the Mayo Clinic, who had established a guinea pig model of tuberculosis.[2][8] In a series of experiments starting in 1944, they demonstrated that streptomycin could suppress and even reverse the course of tuberculosis in infected guinea pigs.[2][6] These successful animal trials provided the necessary evidence to proceed to human clinical trials.
Clinical Trials: From Hope to Cure
The promising results from the animal studies led to the initiation of human clinical trials, which would ultimately confirm streptomycin's role as a transformative medicine.
The First Human Trial
The first human patient, a 21-year-old woman with advanced pulmonary tuberculosis, was treated with streptomycin in November 1944.[8] The treatment was successful, marking a turning point in the history of medicine.
The Medical Research Council (MRC) Trial
A landmark randomized clinical trial was conducted by the British Medical Research Council (MRC) between 1946 and 1948.[9][10] This trial is considered a milestone in the history of clinical research for its rigorous design, including the use of randomization to allocate patients to either the streptomycin treatment group or the control group (bed rest alone).[11] The results, published in the British Medical Journal in 1948, provided definitive evidence of streptomycin's efficacy in treating pulmonary tuberculosis.[9][10]
Industrial Production and the Role of Merck & Co.
The translation of the laboratory discovery of streptomycin into a widely available medical treatment was made possible through a collaboration with the pharmaceutical company Merck & Co.[1] Merck provided funding for Waksman's research and developed the large-scale fermentation and purification processes necessary to produce the vast quantities of streptomycin needed for clinical trials and, eventually, for public use.[1]
Mechanism of Action and the Emergence of Resistance
Streptomycin is an aminoglycoside antibiotic that functions by inhibiting protein synthesis in bacteria.[6] It binds to the 30S ribosomal subunit, causing misreading of the mRNA code and ultimately leading to bacterial cell death.[6]
However, the widespread use of streptomycin monotherapy quickly led to the emergence of resistant strains of M. tuberculosis.[9] This was a significant challenge and highlighted the importance of combination therapy in treating tuberculosis. The development of resistance typically occurs through mutations in the bacterial genes encoding ribosomal proteins or rRNA, which prevent streptomycin from binding to its target.[12]
The Nobel Prize and Controversy
In 1952, Selman Waksman was awarded the Nobel Prize in Physiology or Medicine for his "discovery of streptomycin, the first antibiotic effective against tuberculosis."[13] The award, however, was mired in controversy as it excluded Albert Schatz, who performed the crucial experiments that led to the isolation of streptomycin.[5] Schatz later sued for a share of the royalties and official recognition as a co-discoverer.[5]
Experimental Protocols
The following protocols are based on descriptions from the original publications and patents of the 1940s and represent the methodologies used in the discovery and development of streptomycin.
Isolation of Streptomyces griseus from Soil (Waksman's Soil Dilution Plate Method)
This protocol is a generalized representation of the soil dilution and plating techniques used in Selman Waksman's laboratory for the isolation of actinomycetes.
-
Soil Sample Preparation:
-
Collect a soil sample from a desired location (e.g., heavily manured field).
-
Air-dry the soil sample and pass it through a sieve to remove large debris.
-
-
Serial Dilution:
-
Weigh 1 gram of the dried soil and suspend it in 100 mL of sterile distilled water. This is the 10-2 dilution.
-
Shake the suspension vigorously for 1 minute to ensure even distribution of microorganisms.
-
Perform a series of tenfold serial dilutions by transferring 1 mL of the previous dilution into 9 mL of sterile distilled water, up to a dilution of 10-6.
-
-
Plating:
-
Prepare agar (B569324) plates with a suitable medium for actinomycete growth, such as Starch Casein Agar or Glycerol Asparagine Agar.
-
Pipette 0.1 mL of each of the higher dilutions (e.g., 10-4, 10-5, 10-6) onto the surface of the agar plates.
-
Spread the inoculum evenly over the surface of the agar using a sterile bent glass rod.
-
-
Incubation:
-
Incubate the plates at 25-28°C for 7 to 14 days.
-
-
Isolation and Purification:
-
Observe the plates for colonies exhibiting the characteristic morphology of actinomycetes (dry, chalky, and often with aerial mycelium).
-
Select individual colonies and streak them onto fresh agar plates to obtain pure cultures.
-
Production of Streptomycin via Fermentation
This protocol is based on descriptions from patents filed by Merck & Co. and other publications from the era.[1][2][14]
-
Inoculum Preparation:
-
Inoculate a slant of a high-yielding strain of Streptomyces griseus into a flask containing a vegetative medium.
-
Incubate the flask on a rotary shaker at 25-28°C for 48 hours to generate a seed culture.
-
-
Fermentation Medium:
-
Prepare a production medium in a large fermenter. A typical medium might contain:
-
Glucose: 1.0%
-
Peptone or Soybean Meal: 0.5%
-
Meat Extract or Corn Steep Liquor: 0.5%
-
Sodium Chloride: 0.5%
-
Water
-
-
-
Fermentation:
-
Sterilize the fermenter and the medium.
-
Inoculate the production medium with the seed culture.
-
Maintain the fermentation under submerged aerobic conditions with constant agitation and aeration.
-
Control the temperature at 22-28°C.
-
Monitor the pH, which typically rises during the fermentation.
-
The fermentation is typically carried out for 2 to 4 days for submerged cultivation or 6 to 12 days for stationary cultivation.[1]
-
Extraction and Purification of Streptomycin
This protocol is a composite of methods described in early patents and publications.[1]
-
Harvesting and Clarification:
-
At the end of the fermentation, harvest the culture broth.
-
Separate the mycelium from the broth by filtration or centrifugation. The resulting liquid is the culture filtrate.
-
-
Adsorption:
-
Adjust the pH of the culture filtrate to neutral (pH 7.0).
-
Add activated charcoal to the filtrate and stir to adsorb the streptomycin onto the charcoal.
-
Filter the mixture to collect the charcoal with the adsorbed streptomycin.
-
-
Elution:
-
Wash the charcoal with water.
-
Elute the streptomycin from the charcoal using acidified alcohol (e.g., ethanol (B145695) containing a small amount of hydrochloric or sulfuric acid).
-
-
Concentration and Precipitation:
-
Neutralize the acidic alcohol eluate.
-
Concentrate the eluate under vacuum to remove the alcohol.
-
Add a solvent such as acetone (B3395972) or ether to the concentrated aqueous solution to precipitate the crude streptomycin salt.
-
-
Further Purification (optional):
-
The crude streptomycin can be further purified by redissolving it in water, re-adsorbing it onto charcoal, and repeating the elution and precipitation steps.
-
Crystallization from a suitable solvent can also be used to obtain a more purified product.
-
In Vitro Antibacterial Assay (Agar Streak Method)
This method, as described by Waksman and Reilly, was a common technique for assessing the inhibitory activity of antibiotic-producing microbes.[15]
-
Preparation of the Producer Plate:
-
Prepare a nutrient agar plate.
-
Make a single streak of the streptomycin-producing Streptomyces griseus culture across the center of the plate.
-
Incubate the plate at 25-28°C for 24-48 hours to allow for growth and diffusion of the antibiotic into the agar.
-
-
Streaking of Test Organisms:
-
Using a sterile loop, streak various test bacteria (e.g., E. coli, B. subtilis, M. tuberculosis) in lines perpendicular to the original S. griseus streak, starting from the edge of the plate and extending towards the center.
-
-
Incubation and Observation:
-
Incubate the plate under conditions suitable for the growth of the test organisms.
-
Observe the plate for inhibition of growth of the test organisms in the vicinity of the S. griseus streak. The length of the zone of inhibition is a measure of the antibiotic's effectiveness against that particular organism.
-
In Vivo Efficacy in the Guinea Pig Model of Tuberculosis
This protocol is a generalized representation of the experiments conducted by Feldman and Hinshaw at the Mayo Clinic.[14][16]
-
Animal Model:
-
Use healthy guinea pigs of a specific weight range.
-
-
Infection:
-
Infect the guinea pigs with a virulent strain of Mycobacterium tuberculosis (e.g., H37Rv) via subcutaneous or intraperitoneal injection of a standardized bacterial suspension.
-
-
Treatment:
-
After a period to allow the infection to establish, begin treatment with streptomycin.
-
Administer streptomycin via subcutaneous or intramuscular injection at a predetermined dosage and frequency.
-
Include a control group of infected but untreated guinea pigs.
-
-
Assessment of Efficacy:
-
Monitor the animals for clinical signs of tuberculosis, such as weight loss and mortality.
-
At the end of the experiment, euthanize the animals and perform a post-mortem examination.
-
Score the extent of tuberculous lesions in various organs (e.g., lungs, liver, spleen) to quantify the severity of the disease.
-
Compare the disease progression and severity between the treated and control groups to determine the efficacy of streptomycin.
-
Quantitative Data
The following tables summarize key quantitative data from the early research on streptomycin.
Table 1: Efficacy of Streptomycin in the MRC Clinical Trial (1948) [9]
| Outcome (at 6 months) | Streptomycin Group (n=55) | Control Group (n=52) |
| Deaths | 4 (7%) | 14 (27%) |
| Considerable Improvement (Radiological) | 28 (51%) | 4 (8%) |
| Moderate/Slight Improvement (Radiological) | 10 (18%) | 9 (17%) |
| No Significant Change (Radiological) | 3 (5%) | 6 (12%) |
| Moderate/Slight Deterioration (Radiological) | 5 (9%) | 13 (25%) |
| Considerable Deterioration (Radiological) | 9 (16%) | 20 (38%) |
Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of Streptomycin Against Various Bacteria (c. 1940s)
| Bacterial Species | MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | 0.5 - 2.0[17] |
| Escherichia coli | 1.0 - 10.0 |
| Salmonella typhi | 2.0 - 8.0 |
| Staphylococcus aureus | 1.0 - 10.0 |
| Bacillus subtilis | 0.2 - 1.0 |
Note: The MIC values are approximate ranges based on various sources from the era and can vary depending on the specific strain and testing methodology.
Visualizations
The following diagrams illustrate the key processes and concepts discussed in this guide.
Caption: Experimental workflow for the discovery and development of streptomycin.
Caption: Mechanism of action of streptomycin.
Conclusion
The discovery of streptomycin represents a landmark achievement in the history of medicine and a testament to the power of systematic scientific inquiry. It not only provided the first effective treatment for tuberculosis, saving countless lives, but also ushered in the golden age of antibiotic discovery, leading to the identification of numerous other life-saving drugs from soil microorganisms. The story of streptomycin, from its isolation in a university laboratory to its large-scale production and clinical application, serves as a powerful case study for modern drug discovery and development, reminding us of the importance of collaboration between academia and industry, the rigor of clinical trials, and the persistent challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. US2515461A - Process for producing streptomycin on medium containing whole yeast - Google Patents [patents.google.com]
- 3. atcc.org [atcc.org]
- 4. Streptomycin, a substance exhibiting antibiotic activity against gram-positive and gram-negative bacteria. 1944 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. Streptomycin - Wikipedia [en.wikipedia.org]
- 7. Schatz, A., Bugle, E. and Waksman, S.A. (1944) Streptomycin, a Substance Exhibiting Antibiotic Activity against Gram-Positive and Gram-Negative Bacteria. Proceedings of the Society for Experimental Biology and Medicine, 55, 66-69. - References - Scientific Research Publishing [scirp.org]
- 8. The Second International Standard for streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptomycin production | PPT [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. A change in scientific approach: from alternation to randomised allocation in clinical trials in the 1940s - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein synthesis in Mycobacterium tuberculosis H37Rv and the effect of streptomycin in streptomycin-susceptible and -resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jameslindlibrary.org [jameslindlibrary.org]
- 14. HORTON CORWIN HINSHAW, MD: 1902 – 2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frequency of administration of streptomycin; its influence on results of treatment of tuberculosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Streptomycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for streptomycin (B1217042) sulfate (B86663). The information is intended to support research, development, and quality control activities involving this important aminoglycoside antibiotic.
Chemical and Physical Properties
Streptomycin sulfate is a complex aminoglycoside antibiotic derived from Streptomyces griseus.[1][2] It is the sulfate salt of streptomycin and is typically presented as a white to off-white, hygroscopic powder.[2][3] This salt form enhances its solubility in water, a crucial characteristic for its biological applications.[2]
Structural Information
Streptomycin is composed of three main components linked by glycosidic bonds: streptidine, streptose, and N-methyl-L-glucosamine.[4] The sulfate salt is formed with sulfuric acid.
Physicochemical Data
A summary of the key physicochemical properties of streptomycin sulfate is presented in Table 1.
| Property | Value | References |
| Molecular Formula | (C₂₁H₃₉N₇O₁₂)₂ · 3H₂SO₄ | [2][5] |
| Molecular Weight | 1457.4 g/mol | [5] |
| Appearance | White to off-white, hygroscopic powder | [2][3] |
| Solubility | ||
| Water | Freely soluble; >=0.01 g/100 mL at 18 °C; ~10 mg/mL in PBS (pH 7.2) | [3][6] |
| Ethanol | Very slightly soluble | [3] |
| DMSO | ~2 mg/mL | [6] |
| Dimethyl formamide | ~13 mg/mL | [6] |
| pH of Aqueous Solution | 4.5 - 7.0 (for a 1 in 5 solution) | [2] |
| UV/Vis (λmax) | 231 nm | [6] |
| Storage Temperature | 2-8°C | [7] |
Chemical Structure and Mechanism of Action
The chemical structure of streptomycin sulfate is a key determinant of its biological activity.
Caption: Chemical structure of streptomycin sulfate.
Streptomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[8] It binds irreversibly to the 16S rRNA of the bacterial 30S ribosomal subunit.[8] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codons, leading to the production of non-functional proteins and ultimately bacterial cell death.[8]
Caption: Mechanism of action of streptomycin sulfate.
Experimental Protocols
The following are detailed methodologies for key experiments related to the analysis of streptomycin sulfate, based on pharmacopeial monographs and scientific literature.
Identification
A. Ferric Chloride Test [9]
-
Prepare an iron reagent by dissolving 5 g of ferric chloride in 50 mL of 0.1 N hydrochloric acid. Dilute 2.5 mL of this stock solution to 100 mL with 0.01 N hydrochloric acid.
-
Dissolve the streptomycin sulfate sample in water to obtain a concentration of approximately 1 mg/mL.
-
To 5 mL of the sample solution, add 2.0 mL of 1 N sodium hydroxide (B78521) and heat in a water bath for 10 minutes.
-
Cool in an ice water bath for 3 minutes, then add 2.0 mL of 1.2 N hydrochloric acid and mix.
-
Add 5 mL of the iron reagent and mix. A violet color is produced, indicating the presence of streptomycin.
B. Test for Sulfates [9]
-
A solution of the substance to be examined responds to the tests for sulfate as described in general chapter <191> of the United States Pharmacopeia (USP).
Assay (High-Performance Liquid Chromatography - HPLC)
This method is based on the USP monograph for streptomycin sulfate.[5]
Caption: HPLC assay workflow for streptomycin sulfate.
Chromatographic System:
-
Mobile Phase: 70 mM sodium hydroxide solution.
-
Column: A suitable anion-exchange column.
-
Detector: Pulsed Amperometric Detector (PAD).
-
Flow Rate: Approximately 0.5 mL/min.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve USP Streptomycin Sulfate Reference Standard (RS) in water to obtain a solution with a known concentration of about 0.03 mg/mL.
-
Assay Preparation: Accurately weigh and dissolve the streptomycin sulfate sample in water to obtain a solution with a concentration of about 0.03 mg/mL.
-
System Suitability: Heat a portion of the Standard preparation at 75°C for 1 hour and allow it to cool. The resolution between the main degradation product and the streptomycin peak should be not less than 3.
-
Analysis: Separately inject equal volumes (e.g., 20 µL) of the Standard preparation and the Assay preparation into the chromatograph.
-
Calculation: Record the chromatograms and measure the peak areas. Calculate the quantity of streptomycin in the sample based on the peak responses compared to the standard.
Loss on Drying
This procedure determines the water content of the sample.[4]
-
Accurately weigh approximately 100 mg of the streptomycin sulfate sample into a suitable tared vessel.
-
Dry the sample under vacuum at a pressure not exceeding 5 mm of mercury at 60°C for 3 hours.
-
After drying, allow the sample to cool in a desiccator to room temperature.
-
Reweigh the sample and calculate the percentage loss in weight.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used for the identification and characterization of streptomycin sulfate.[10]
-
Sample Preparation: Prepare a potassium bromide (KBr) disc containing a small amount of the streptomycin sulfate sample. Alternatively, for analysis in agar (B569324), freeze-dry the agar sample, grind it, and mix with KBr.[11]
-
Instrumentation: Use a suitable FT-IR spectrometer.
-
Analysis: Obtain the infrared spectrum of the sample over a suitable wavelength range (e.g., 4000-400 cm⁻¹).
-
Interpretation: Compare the obtained spectrum with a reference spectrum of streptomycin sulfate. The presence of characteristic absorption bands corresponding to the functional groups of streptomycin confirms its identity. Key peaks may be observed for -OH, -NH, and C-O stretching vibrations.
References
- 1. jasco.hu [jasco.hu]
- 2. uspbpep.com [uspbpep.com]
- 3. agilent.com [agilent.com]
- 4. antecscientific.com [antecscientific.com]
- 5. Streptomycin Sulfate [drugfuture.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. uspbpep.com [uspbpep.com]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]
Streptomycin's Dichotomous Action: A Technical Guide to its Differential Effects on Gram-Positive and Gram-Negative Bacteria
Published: December 21, 2025
Abstract: Streptomycin (B1217042), a cornerstone aminoglycoside antibiotic, exhibits a well-documented but complex differential efficacy against gram-positive and gram-negative bacteria. This technical guide provides an in-depth examination of the molecular and structural factors governing this disparity. We dissect the fundamental mechanism of action—inhibition of protein synthesis via binding to the 30S ribosomal subunit—and explore how the distinct cell envelope architectures of gram-positive and gram-negative organisms dictate the drug's uptake and ultimate bactericidal activity. This document furnishes researchers and drug development professionals with quantitative susceptibility data, detailed experimental protocols for assessing antimicrobial activity and membrane permeability, and visual models of the key pathways and workflows involved.
Core Mechanism of Action: Ribosomal Targeting
Streptomycin exerts its bactericidal effect by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis.[1][2] The primary target is the 30S ribosomal subunit. Streptomycin binds irreversibly to a specific site on the 16S rRNA component of this subunit, near the A-site (aminoacyl-tRNA binding site).[3][4][5] This binding event disrupts the translation process in two critical ways:
-
Inhibition of Initiation: It interferes with the proper binding of formyl-methionyl-tRNA to the 30S subunit, which hinders the formation of the initiation complex required to start protein synthesis.[2][5][6]
-
Codon Misreading: The binding of streptomycin induces conformational changes in the ribosome.[7] This distortion impairs the ribosome's proofreading capability, leading to the misreading of the mRNA codon and the incorporation of incorrect amino acids into the growing polypeptide chain.[7]
The accumulation of these nonfunctional or toxic proteins disrupts essential cellular processes, ultimately leading to membrane damage and cell death.[4][5]
The Great Divide: The Bacterial Cell Envelope
The primary reason for streptomycin's differential effect lies in the fundamental structural differences between the cell envelopes of gram-positive and gram-negative bacteria. This structural disparity creates distinct barriers to antibiotic penetration.
-
Gram-Positive Bacteria: These organisms possess a thick, multi-layered cell wall composed primarily of peptidoglycan, which is extensively cross-linked with teichoic acids. While this layer provides immense structural integrity, its porous nature does not typically present a significant barrier to small molecules like streptomycin. However, the sheer thickness can impede diffusion.
-
Gram-Negative Bacteria: The gram-negative cell envelope is significantly more complex. It features a thin layer of peptidoglycan situated in the periplasmic space, which is enclosed by a formidable outer membrane. This outer membrane is an asymmetric lipid bilayer decorated with lipopolysaccharide (LPS) and interspersed with porin channels. It functions as a highly selective permeability barrier, effectively excluding many antibiotics.
Differential Uptake and Activity
Streptomycin's journey from the extracellular environment to its ribosomal target is a multi-step process that differs significantly between the two bacterial types, explaining its greater efficacy against many gram-negative species.
Uptake in Gram-Negative Bacteria
The transport of streptomycin across the complex gram-negative envelope is an energy-dependent, multi-phase process:
-
Electrostatic Interaction: As a polycationic molecule, streptomycin initially binds to the negatively charged LPS on the outer membrane surface.[8] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS, causing localized disruption and transient permeabilization of the outer membrane.[8]
-
Self-Promoted Uptake: This initial disruption allows more streptomycin molecules to cross the outer membrane, a process often referred to as self-promoted uptake. Passage may also occur slowly through aqueous porin channels.[8][9]
-
Energy-Dependent Phase I (EDP-I): Once in the periplasm, streptomycin is transported across the inner cytoplasmic membrane. This is a slow, energy-dependent process that relies on the cell's proton-motive force (PMF).[8][10]
-
Energy-Dependent Phase II (EDP-II): The few streptomycin molecules that enter the cytoplasm and bind to ribosomes trigger the synthesis of mistranslated, faulty proteins. Some of these proteins are inserted into the cell membrane, disrupting its integrity and leading to a much faster, accelerated uptake of streptomycin.[8] This massive influx is lethal.
Uptake in Gram-Positive Bacteria
The uptake mechanism in gram-positive bacteria is less complex but can be less efficient. The thick peptidoglycan wall presents a physical, albeit permeable, barrier. Transport across the cytoplasmic membrane is still an active, energy-dependent process, but it lacks the "self-promoted" uptake phase seen in gram-negative bacteria, which can result in a slower accumulation of the drug to lethal intracellular concentrations.[9]
Quantitative Susceptibility Data
The differential uptake mechanisms are reflected in the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[11] While individual strain susceptibility can vary widely, general trends show that many aerobic gram-negative bacilli are more susceptible to streptomycin than some gram-positive cocci.
Table 1: Typical MIC Ranges of Streptomycin for Representative Bacteria
| Bacterial Species | Gram Stain | Typical MIC Range (µg/mL) | Notes |
| Escherichia coli | Negative | 1 - 16 | Susceptibility can vary based on resistance mechanisms. |
| Pseudomonas aeruginosa | Negative | 4 - >256 | Often exhibits higher intrinsic and acquired resistance.[12][13] |
| Staphylococcus aureus | Positive | 2 - 64 | Generally less susceptible than E. coli.[14] |
| Streptococcus pneumoniae | Positive | 8 - >64 | Often shows high levels of resistance.[15][16] |
Note: These values are illustrative and actual MICs must be determined empirically for specific clinical or research isolates. Breakpoints for defining susceptibility vs. resistance are established by bodies like the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][17]
Objective: To determine the lowest concentration of streptomycin that inhibits the visible growth of a bacterial isolate.
Materials:
-
Sterile 96-well U-bottom microtiter plates
-
Streptomycin stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate grown to log phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar (B569324) plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Prepare a working solution of streptomycin at twice the highest desired final concentration. Add 100 µL of this solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10. d. Well 11 serves as the positive growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of streptomycin at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well) as compared to the growth control in well 11.[18]
Protocol: Outer Membrane Permeability Assay using NPN Uptake
This assay is used to assess damage or increased permeability of the gram-negative outer membrane.[3] The hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of a membrane.[19]
Objective: To measure the increase in outer membrane permeability of a gram-negative bacterium upon exposure to a permeabilizing agent.
Materials:
-
Gram-negative bacterial culture in mid-log phase
-
Fluorescence spectrophotometer or plate reader (Excitation: 350 nm, Emission: 420 nm)
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
HEPES buffer (5 mM, pH 7.2)
-
Test agent (e.g., streptomycin) and controls (e.g., polymyxin (B74138) B as a positive control)
-
Black, clear-bottom 96-well plates or quartz cuvettes
Procedure:
-
Cell Preparation: a. Grow bacteria overnight and subculture into fresh broth to reach mid-log phase (OD₆₀₀ ≈ 0.5). b. Harvest cells by centrifugation (e.g., 5000 x g for 10 min). c. Wash the cell pellet twice with HEPES buffer. d. Resuspend the cells in HEPES buffer to a final OD₆₀₀ of 0.5.[6]
-
Assay Setup: a. In a 96-well plate, add 100 µL of the resuspended cells to each well. b. Add NPN to each well to a final concentration of 10 µM. Mix gently. c. Measure the baseline fluorescence.
-
Measurement: a. Add the test agent (streptomycin at various concentrations) to the wells. Include a negative control (buffer only) and a positive control (e.g., polymyxin B). b. Immediately begin monitoring the fluorescence intensity over time (e.g., every 2 minutes for 30 minutes).[6]
-
Data Analysis: a. The increase in fluorescence units (RFU) over baseline corresponds to the uptake of NPN, indicating increased outer membrane permeability. b. Plot the change in RFU over time for each concentration of the test agent.
Conclusion
The differential activity of streptomycin against gram-positive and gram-negative bacteria is a classic paradigm in antimicrobial science, rooted in the distinct architecture of their cell envelopes. While the intracellular target—the 30S ribosomal subunit—is conserved, the path to reach it is not. The complex, multi-layered uptake process in gram-negative bacteria, involving electrostatic disruption and energy-dependent transport phases, contrasts with the simpler, yet potentially hindered, diffusion across the thick peptidoglycan of gram-positive organisms. Understanding these fundamental differences, quantifiable through MIC determination and permeability assays, remains critical for the rational design of new antimicrobial strategies and the effective deployment of existing agents in a clinical and research setting.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. protocols.io [protocols.io]
- 3. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Minimal inhibitory concentration of streptomy - Bacteria Escherichia coli - BNID 100768 [bionumbers.hms.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. ibg.kit.edu [ibg.kit.edu]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and Spectrum of Streptomycin Resistance in a Natural Population of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Resistance Among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of Streptomycin: A Technical Guide to its Bacteriostatic and Bactericidal Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the bacteriostatic and bactericidal activities of streptomycin (B1217042), an aminoglycoside antibiotic with a rich history in the fight against bacterial infections. Understanding the concentration-dependent and condition-specific nature of streptomycin's efficacy is paramount for its effective application in research and drug development. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity against various bacterial species, detailed experimental protocols, and visual representations of key processes.
The Core Mechanism: A Tale of Two Concentrations
Streptomycin exerts its antimicrobial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds irreversibly to the 16S rRNA of the 30S ribosomal subunit.[1][2] This binding event disrupts the normal translation process in two significant ways:
-
Codon Misreading: Streptomycin's interaction with the ribosome induces conformational changes that lead to the misreading of the mRNA template. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of nonfunctional or even toxic proteins.[2][3]
-
Inhibition of Protein Synthesis: By interfering with the binding of formyl-methionyl-tRNA to the 30S subunit, streptomycin can also inhibit the initiation of protein synthesis.[1][3]
The ultimate effect of streptomycin on bacteria—whether it merely inhibits their growth (bacteriostatic) or actively kills them (bactericidal)—is largely dependent on its concentration. At lower concentrations, the primary effect is the inhibition of protein synthesis, leading to a bacteriostatic outcome where bacterial proliferation is halted. However, at higher concentrations, the rampant production of aberrant and potentially toxic proteins disrupts cellular processes so severely that it leads to cell death, a bactericidal effect.[1][4] This concentration-dependent killing is a hallmark of aminoglycoside antibiotics.[5][6]
Several other factors can influence whether streptomycin acts as a bacteriostatic or bactericidal agent. These include the bacterial species, the growth phase of the bacteria (it is more effective against actively growing bacteria), and the presence of oxygen, as its uptake into the bacterial cell is an active, energy-dependent process that is more efficient under aerobic conditions.[1]
Quantifying the Effect: MIC and MBC
To quantitatively assess the bacteriostatic and bactericidal properties of streptomycin, two key parameters are determined experimentally: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a specified incubation period.[7]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.[8]
The relationship between these two values, expressed as the MBC/MIC ratio, is a critical indicator of an antibiotic's primary mode of action. A low MBC/MIC ratio (typically ≤4) suggests a bactericidal effect, while a high ratio indicates a bacteriostatic effect.
Table 1: MIC and MBC of Streptomycin Against Various Bacterial Species
| Bacterial Species | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Primary Effect | Reference |
| Leptospira interrogans serovar Pomona | 3.13 | 3.13 | 1 | Bactericidal | [9] |
| Leptospira interrogans serovar Icterohaemorrhagiae | 3.13 | 3.13 | 1 | Bactericidal | [9] |
| Leptospira interrogans serovar Sejroe | 0.39 | 1.56 | 4 | Bactericidal | [9] |
| Leptospira kirschneri serovar Pomona | 0.78 | 3.13 | 4 | Bactericidal | [9] |
| Leptospira kirschneri serovar Icterohaemorrhagiae | 1.56 | 1.56 | 1 | Bactericidal | [9] |
| Leptospira santarosai serovar Grippotyphosa | 3.13 | 25 | 8 | Bacteriostatic | [9] |
| Aquatic Bacteria (unspecified) from Sulejów Reservoir | 0.1 - 3.2 | 0.2 - 12.5 | Varies | Varies | [10] |
| Aquatic Bacteria (unspecified) from Zegrze Reservoir | 0.4 - 25.0 | 0.8 - 50.0 | Varies | Varies | [10] |
| Aquatic Bacteria (unspecified) from Vistula River | 1.6 - 50.0 | 3.2 - 100.0 | Varies | Varies | [10] |
Experimental Protocols
Accurate determination of MIC and MBC values is crucial for understanding the antimicrobial properties of streptomycin. The following are detailed methodologies for these key experiments.
Broth Microdilution Method for MIC Determination
This is a standard and widely used method for determining the MIC of an antimicrobial agent.[4][11]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Streptomycin stock solution of known concentration
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the streptomycin stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after addition.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the streptomycin dilutions. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Growth Control: A well containing only the broth medium and the bacterial inoculum.
-
Sterility Control: A well containing only the broth medium.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of streptomycin in which there is no visible growth.
Determination of MBC
The MBC is determined as a subsequent step to the MIC assay.[4]
Materials:
-
MIC plate from the previous experiment
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette and tips or inoculating loop
-
Incubator
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of streptomycin that resulted in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizing the Process
Diagrams are essential tools for understanding complex biological processes and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 4. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 5. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. idexx.dk [idexx.dk]
- 8. researchgate.net [researchgate.net]
- 9. Determination of minimum inhibitory and minimum bactericidal concentrations of Brazilian strains of Leptospira spp. for streptomycin sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
An In-depth Technical Guide to the Shelf Life and Degradation of Streptomycin Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation of streptomycin (B1217042) solutions. Understanding the factors that influence the shelf life of streptomycin and the nature of its degradation products is critical for ensuring its efficacy and safety in research and pharmaceutical applications. This document details the kinetics of degradation under various conditions, outlines the primary degradation pathways, and provides established analytical methodologies for stability assessment.
Shelf Life and Stability of Streptomycin Solutions
The stability of streptomycin in solution is influenced by several factors, including temperature, pH, light exposure, and the presence of other substances.
Temperature: Higher temperatures accelerate the degradation of streptomycin. Solutions are significantly more stable at refrigerated or frozen temperatures. For instance, a stock solution of streptomycin sulfate (B86663) can be stored at -20°C for up to one year, while at 37°C, a noticeable loss of activity occurs within days.[1][2] The half-life of streptomycin in an aqueous environment has been shown to decrease from 103.4 days at 15°C to 30.9 days at 40°C.[3]
pH: Streptomycin is most stable in neutral to slightly acidic conditions, with an optimal pH range of 6.5 to 7.[2] It readily decomposes in both acidic and basic environments.[3]
Light: Exposure to light can also contribute to the degradation of streptomycin solutions. Therefore, it is recommended to store solutions in a dark place or in light-protective containers.[1]
Additives: The presence of certain excipients can affect stability. For example, bentonite, activated charcoal, and veegum have been shown to significantly decrease the activity of streptomycin sulfate solutions, while Aerosil 200, kaolin, and pectin (B1162225) did not cause significant loss at 37°C.[2]
Quantitative Data on Streptomycin Degradation
The following tables summarize the quantitative data on the degradation of streptomycin under various conditions.
Table 1: Half-life of Streptomycin in Aqueous Solution at Different Temperatures
| Temperature (°C) | Half-life (days) |
| 15 | 103.4[3] |
| 40 | 30.9[3] |
Table 2: Stability of Streptomycin Sulfate in Aqueous Solution
| Temperature (°C) | Duration of Stability |
| 37 | Stable for 21 days[2] |
| 60 | Significant loss after 3 days[2] |
Degradation Products and Pathways
The degradation of streptomycin proceeds through several pathways, primarily hydrolysis and thermal degradation, yielding distinct products.
The main degradation products of streptomycin are:
-
Streptidine (B14820): Formed through the acid hydrolysis of the glycosidic bond between streptose (B1236354) and streptidine.[4]
-
Streptobiosamine: The other product of acid hydrolysis, consisting of streptose and N-methyl-L-glucosamine linked together.[4]
-
Maltol (B134687): Produced under alkaline hydrolysis conditions.[4][5]
Thermal degradation of streptomycin at temperatures above 70°C also leads to the formation of streptidine and streptobiosamine.[4]
Proposed Degradation Pathway of Streptomycin in an Aquatic Environment
The following diagram illustrates a proposed pathway for the degradation of streptomycin in an aquatic environment, which can be influenced by factors such as pH and temperature.
Experimental Protocols for Stability Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for assessing the stability of streptomycin and quantifying its degradation products. A validated stability-indicating HPLC method is crucial for accurate analysis.
Detailed HPLC-UV Method for Streptomycin Sulfate Analysis
This protocol is a composite method based on several published procedures for the analysis of streptomycin sulfate.[6][7][8]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Methanol (B129727)
-
Mobile Phase B: Aqueous buffer (e.g., Orthophosphoric acid and Triethylamine)
-
Streptomycin sulfate reference standard
-
0.45 µm membrane filters
-
Ultrasonic bath
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Methanol and the aqueous buffer. A common starting point is a 40:60 (v/v) ratio of Methanol to buffer.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: 240 nm[6]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the aqueous buffer by dissolving the appropriate amounts of orthophosphoric acid and triethylamine (B128534) in HPLC-grade water. Filter both mobile phase components through a 0.45 µm filter and degas for 20 minutes using an ultrasonic bath.
-
Standard Solution Preparation: Accurately weigh and dissolve the streptomycin sulfate reference standard in a mixture of methanol and the aqueous buffer (in the same ratio as the initial mobile phase) to obtain a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 µg/mL).[6]
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a concentration within the calibration range.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the sample solutions.
-
After each run, an appropriate column wash should be performed.
5. Data Analysis:
-
Identify and quantify the streptomycin peak based on its retention time compared to the standard.
-
The concentration of streptomycin in the samples can be calculated from the calibration curve.
-
Degradation products can be identified by the appearance of new peaks in the chromatogram of stressed samples.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting a stability study of a streptomycin solution.
This comprehensive guide provides essential information for researchers, scientists, and drug development professionals working with streptomycin. By understanding the factors affecting its stability and the nature of its degradation, users can ensure the integrity and efficacy of their work.
References
- 1. immunologicalsciences.com [immunologicalsciences.com]
- 2. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. The formation of maltol by the degradation of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. idosi.org [idosi.org]
- 7. ijsred.com [ijsred.com]
- 8. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]
A Comprehensive Guide to the Solubility of Streptomycin Sulfate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of streptomycin (B1217042) sulfate (B86663), a widely used aminoglycoside antibiotic. Understanding the solubility of this compound in various laboratory solvents is critical for a range of applications, from in vitro assay development and formulation studies to quality control and manufacturing processes. This document offers quantitative solubility data, detailed experimental protocols, and a visual representation of a typical solubility determination workflow to aid researchers in their laboratory work.
Quantitative Solubility of Streptomycin Sulfate
The solubility of streptomycin sulfate is highly dependent on the polarity of the solvent. It is a polar compound and, as such, exhibits high solubility in polar solvents like water and is sparingly soluble to practically insoluble in most nonpolar organic solvents. The following table summarizes the available quantitative and qualitative solubility data for streptomycin sulfate in several common laboratory solvents.
| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Observations |
| Water | H₂O | ≥ 100[1][2] | 25 | Freely soluble[3] |
| 242.5[4] | Not Specified | Sonication is recommended | ||
| 50[5] | Not Specified | |||
| > 20[6] | 28 | |||
| Phosphate-Buffered Saline (PBS), pH 7.2 | - | ~ 10[7] | Not Specified | |
| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆OS | ~ 2[7] | Not Specified | |
| < 1[1] | Not Specified | Insoluble or slightly soluble | ||
| Dimethylformamide (DMF) | C₃H₇NO | ~ 13[7] | Not Specified | |
| Methanol | CH₃OH | 0.85[6] | 28 | |
| Ethanol | C₂H₅OH | 0.30[6] | 28 | Very slightly soluble[3] |
| Isopropanol | C₃H₈O | 0.01[6] | 28 | Insoluble |
| Ether | (C₂H₅)₂O | 0.035[6] | 28 | Insoluble |
| Carbon Tetrachloride | CCl₄ | 0.035[6] | 28 | Insoluble |
| Chloroform | CHCl₃ | Practically Insoluble[6] | Not Specified |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for reliable experimental outcomes. The following are detailed methodologies for two common types of solubility assays: the equilibrium (thermodynamic) shake-flask method and the kinetic solubility assay.
Equilibrium Solubility Determination (Shake-Flask Method)
This method, considered the gold standard, measures the thermodynamic equilibrium solubility of a compound, representing the true saturation point of a substance in a solvent at a given temperature.
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound is then determined in a filtered or centrifuged aliquot of the supernatant.
Materials:
-
Streptomycin sulfate powder
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable containers with secure caps
-
Orbital shaker or rotator placed in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other analytical instrumentation for quantification.
Procedure:
-
Preparation: Add an excess amount of streptomycin sulfate to a vial. The exact amount should be enough to ensure a solid phase remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). Visual inspection should confirm the presence of undissolved solid.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of streptomycin sulfate using a validated HPLC method or another suitable analytical technique.
-
Data Analysis: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer.
Principle: A concentrated stock solution of the test compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored, often by turbidimetry (light scattering). The concentration at which precipitation occurs is determined as the kinetic solubility.
Materials:
-
Streptomycin sulfate
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microtiter plates (e.g., 96-well or 384-well)
-
Automated liquid handler (optional, for high-throughput)
-
Plate reader capable of measuring turbidity (nephelometer) or UV-Vis absorbance.
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of streptomycin sulfate in DMSO (e.g., 10-20 mg/mL).
-
Serial Dilution: Serially dilute the stock solution in DMSO in a microtiter plate to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well of a new microtiter plate containing the aqueous buffer. This step is often performed rapidly to induce precipitation.
-
Incubation and Measurement: The plate is typically incubated for a short period (e.g., 1-2 hours) at a controlled temperature. The turbidity of each well is then measured using a plate reader.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to control wells.
Visualizing the Experimental Workflow
To further clarify the process of determining solubility, the following section provides a visual representation of the experimental workflow for the shake-flask method using the DOT language for Graphviz.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Streptomycin sulfate | 3810-74-0 [chemicalbook.com]
- 4. Streptomycin sulfate | Antibiotic | ribosome | TargetMol [targetmol.com]
- 5. toku-e.com [toku-e.com]
- 6. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
The Biological Origin of Streptomycin from Streptomyces griseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptomycin (B1217042), a cornerstone aminoglycoside antibiotic, has been a critical tool in the fight against bacterial infections, most notably tuberculosis, for decades. Its discovery from the soil bacterium Streptomyces griseus marked a pivotal moment in medicine. This technical guide provides an in-depth exploration of the biological origins of streptomycin, detailing its complex biosynthetic pathway, the genetic architecture of the biosynthetic gene cluster, the intricate regulatory networks that govern its production, and key experimental methodologies for its study. Quantitative data are summarized in structured tables for comparative analysis, and crucial pathways and workflows are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in antibiotic discovery, development, and microbial biotechnology.
Introduction
Streptomyces griseus, a Gram-positive, filamentous bacterium found ubiquitously in soil, is the primary industrial producer of streptomycin.[1] This antibiotic exerts its bactericidal effect by binding to the 30S ribosomal subunit of prokaryotes, leading to codon misreading and subsequent inhibition of protein synthesis.[2] The biosynthesis of streptomycin is a complex process involving the convergence of three distinct metabolic pathways, all originating from the primary metabolite D-glucose.[3] The production of this secondary metabolite is tightly regulated by a sophisticated signaling cascade, ensuring its synthesis occurs at the appropriate stage of the bacterial life cycle.[4] Understanding the intricacies of streptomycin biosynthesis and its regulation is paramount for the rational design of strain improvement strategies and the discovery of novel aminoglycoside antibiotics.
The Streptomycin Biosynthetic Gene Cluster (str/sts)
The genetic blueprint for streptomycin biosynthesis is encoded within a dedicated gene cluster, designated str/sts, in the Streptomyces griseus genome.[5] This cluster contains all the necessary genes for the synthesis of the three streptomycin moieties, as well as for self-resistance and regulation of production. While the exact number and organization of genes can vary slightly between different S. griseus strains, a core set of genes is conserved.
Table 1: Key Genes in the Streptomycin Biosynthetic Cluster of Streptomyces griseus
| Gene | Proposed or Confirmed Function | Reference(s) |
| Regulatory Genes | ||
| strR | Pathway-specific transcriptional activator | [6] |
| Biosynthetic Genes | ||
| strB1 | Inosamine-phosphate amidinotransferase 1 (streptidine biosynthesis) | [2] |
| strD | Putative hexose (B10828440) nucleotidylating enzyme (streptose biosynthesis) | [6] |
| stsC | L-glutamine:scyllo-inosose aminotransferase (streptidine biosynthesis) | [7] |
| strF, G, H, I, K | Genes involved in streptidine (B14820) biosynthesis, including a phosphatase | [7] |
| Resistance Gene | ||
| aphD (strA) | Streptomycin 6-phosphotransferase | [6] |
The Biosynthetic Pathway of Streptomycin
The streptomycin molecule is an assembly of three distinct chemical moieties: streptidine, L-streptose, and N-methyl-L-glucosamine. Each of these components is synthesized through a separate branched pathway originating from D-glucose.[3]
Biosynthesis of the Streptidine Moiety
The streptidine ring, a diguanidinated aminocyclitol, is derived from D-glucose via myo-inositol.[3] The pathway involves a series of oxidation, transamination, phosphorylation, and transamidination reactions.
Biosynthesis of the L-Streptose Moiety
The branched-chain sugar L-streptose is also synthesized from D-glucose, proceeding through a dTDP-glucose intermediate.[3] This pathway involves an intramolecular rearrangement of a 6-deoxy-4-oxyhexose derivative.[8]
Biosynthesis of the N-methyl-L-glucosamine Moiety
The biosynthesis of N-methyl-L-glucosamine from D-glucose is the least characterized of the three pathways.[3] Experimental evidence suggests that the conversion of D-glucose to this L-hexose derivative occurs without the cleavage of the carbon skeleton.[9]
Assembly of the Streptomycin Molecule
The final steps of streptomycin biosynthesis involve the glycosidic linkage of the three precursor moieties. Dihydrostreptosyl-streptidine-6-phosphate is formed from dTDP-L-dihydrostreptose and streptidine-6-phosphate.[10] Subsequently, N-methyl-L-glucosamine is attached to form dihydrostreptomycin-6-phosphate. The final step is the removal of the phosphate (B84403) group to yield the active streptomycin antibiotic.[2]
Regulation of Streptomycin Production
The production of streptomycin is a tightly regulated process, initiated by a low-molecular-weight signaling molecule known as A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone).[4] The accumulation of A-factor to a critical concentration triggers a complex regulatory cascade.
The A-factor signaling pathway is a well-studied example of quorum sensing in Streptomyces. At low concentrations of A-factor, a receptor protein, ArpA, binds to the promoter region of the adpA gene, repressing its transcription.[11] As the bacterial population grows, A-factor accumulates and binds to ArpA, causing a conformational change that leads to its dissociation from the adpA promoter.[5] This de-repression allows for the transcription of adpA, which encodes a key transcriptional activator. AdpA then activates a large number of genes, known as the AdpA regulon, which are involved in both secondary metabolism and morphological differentiation.[1] A critical target within the AdpA regulon is the strR gene, the pathway-specific transcriptional activator for the streptomycin biosynthetic gene cluster.[5] The StrR protein then activates the transcription of the other str genes, leading to the production of streptomycin.[4]
Fermentation and Production Data
The industrial production of streptomycin is achieved through submerged fermentation of S. griseus.[12] The fermentation process is typically divided into three phases: an initial growth phase with minimal antibiotic production, a second phase of high streptomycin synthesis, and a final phase where production ceases and cell lysis may occur.[13] Optimization of fermentation parameters is crucial for maximizing streptomycin yield.
Table 2: Typical Fermentation Parameters for Streptomycin Production
| Parameter | Optimal Range/Condition | Reference(s) |
| Temperature | 25-30°C | [13] |
| pH | 7.0 - 8.0 | [13] |
| Aeration | High | [12] |
| Agitation | High | [12] |
| Carbon Source | Glucose (2.5%) | [13] |
| Nitrogen Source | Soybean meal (4.5%) | [13] |
| Incubation Time | 5-7 days | [12] |
Table 3: Reported Streptomycin Yields under Various Conditions
| Medium Composition | Inoculum Size | Streptomycin Yield (µg/mL) | Reference(s) |
| Glucose-casein medium | 1.6% | 3,000 | |
| Hockenhull nutrient medium | Not specified | > 1,200 | [13] |
| Plates with ~10³ spores | Not applicable | Equivalent to 128 µg/mL pure stock |
Experimental Protocols
Quantification of Streptomycin by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of streptomycin from fermentation broths.
Methodology:
-
Sample Preparation: Centrifuge the fermentation broth to pellet the S. griseus mycelia. Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact composition and gradient will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for streptomycin (e.g., 200-220 nm).
-
-
Quantification: Prepare a standard curve using known concentrations of pure streptomycin sulfate. The concentration of streptomycin in the samples can be determined by comparing their peak areas to the standard curve.
Gene Knockout in Streptomyces griseus via PCR-Targeting
This protocol outlines a general method for creating targeted gene deletions in S. griseus using a PCR-based approach.
Methodology:
-
Construct Design: Design PCR primers with 5' extensions that are homologous to the regions flanking the target gene in the S. griseus chromosome. The 3' ends of the primers are designed to amplify an antibiotic resistance cassette.
-
PCR Amplification: Perform PCR to amplify the resistance cassette with the flanking homology arms.
-
Recombineering in E. coli: Introduce the purified PCR product into an E. coli strain expressing the λ-Red recombinase system and containing a cosmid with the target S. griseus genomic region. Homologous recombination will replace the target gene on the cosmid with the resistance cassette.
-
Conjugal Transfer: Transfer the modified cosmid from E. coli to S. griseus via intergeneric conjugation.
-
Selection and Screening: Select for S. griseus exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal copy of the target gene with the resistance cassette.
-
Verification: Confirm the gene knockout by PCR analysis using primers flanking the target gene and/or by Southern blot analysis.
Analysis of str Gene Expression by Northern Blot
This protocol provides a general outline for analyzing the transcript levels of streptomycin biosynthetic genes.
Methodology:
-
RNA Isolation: Isolate total RNA from S. griseus cultures grown under streptomycin-producing and non-producing conditions.
-
Gel Electrophoresis: Separate the RNA samples on a denaturing agarose (B213101) gel.
-
Blotting: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.
-
Probe Preparation: Prepare a labeled DNA or RNA probe that is complementary to the str gene of interest.
-
Hybridization: Hybridize the labeled probe to the membrane.
-
Detection: Detect the hybridized probe using autoradiography or a chemiluminescent detection system. The intensity of the signal will be proportional to the amount of the specific str transcript.
Conclusion
The biological origin of streptomycin in Streptomyces griseus is a testament to the complex and elegant metabolic capabilities of microorganisms. From the intricate enzymatic pathways that construct its unique chemical architecture to the sophisticated regulatory networks that control its production, the study of streptomycin biosynthesis continues to provide valuable insights into microbial secondary metabolism. The technical information and experimental protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into this important antibiotic and facilitating the discovery and development of new therapeutic agents.
References
- 1. AdpA, a central transcriptional regulator in the A-factor regulatory cascade that leads to morphological development and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. KEGG PATHWAY: Streptomycin biosynthesis - Streptomyces griseus [kegg.jp]
- 4. journals.asm.org [journals.asm.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Gene cluster for streptomycin biosynthesis in Streptomyces griseus: nucleotide sequence of three genes and analysis of transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: map00521 [genome.jp]
- 8. mdpi.com [mdpi.com]
- 9. Biosynthesis of N-methyl-L-glucosamine from D-glucose by Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of streptomycin. Enzymatic formation of dihydrostreptomycin 6-phosphate from dihydrostreptosyl streptidine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thesciencenotes.com [thesciencenotes.com]
- 12. Streptomycin production | PPTX [slideshare.net]
- 13. microbiologynotes.org [microbiologynotes.org]
The Dawn of a New Era: Streptomycin's Historical Role in Revolutionizing Tuberculosis Treatment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
For millennia, tuberculosis (TB) cast a long and fatal shadow over humanity, a relentless plague known as the "White Death." With no effective pharmacological intervention, treatment was confined to the palliative care of sanatoria, where rest and fresh air offered the only glimmers of hope. The discovery of streptomycin (B1217042) in 1943 by Albert Schatz, a Ph.D. student in Selman Waksman's laboratory at Rutgers University, marked a pivotal turning point in medical history.[1][2][3][4] Isolated from the soil bacterium Streptomyces griseus, streptomycin was the first antibiotic to demonstrate definitive efficacy against Mycobacterium tuberculosis, heralding the dawn of the antibiotic era in the fight against this devastating disease.[2][4] This whitepaper provides a detailed technical overview of the historical role of streptomycin in the treatment of tuberculosis, focusing on its mechanism of action, early clinical trials, the critical challenge of drug resistance, and its lasting impact on therapeutic strategies.
Mechanism of Action: A Targeted Disruption of Protein Synthesis
Streptomycin exerts its bactericidal effect by targeting the machinery of protein synthesis within Mycobacterium tuberculosis. As an aminoglycoside antibiotic, its primary site of action is the bacterial ribosome. Specifically, streptomycin binds irreversibly to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[1][5][6][7] This binding event has a dual disruptive effect on protein synthesis:
-
Inhibition of Initiation: It interferes with the binding of formyl-methionyl-tRNA to the 30S subunit, a critical step in the initiation of protein synthesis.[1]
-
Codon Misreading: The binding of streptomycin induces conformational changes in the ribosome, leading to the misreading of the messenger RNA (mRNA) template. This results in the incorporation of incorrect amino acids into the nascent polypeptide chain, leading to the production of non-functional or toxic proteins.[1][6]
The culmination of these actions is the cessation of essential protein production, ultimately leading to bacterial cell death.
References
- 1. The MRC randomized trial of streptomycin and its legacy: a view from the clinical front line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Streptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Origins of Combination Therapy for Tuberculosis: Lessons for Future Antimicrobial Development and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlled trials: the 1948 watershed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of a Sterile 100x Streptomycin Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cell culture, maintaining aseptic conditions is paramount to ensure the validity and reproducibility of experimental results. Bacterial contamination remains a significant challenge, potentially leading to the loss of valuable cell lines and experimental data. Streptomycin (B1217042), an aminoglycoside antibiotic, is widely used, often in conjunction with penicillin, to prevent bacterial contamination in cell cultures. It acts by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis and effectively targeting Gram-negative bacteria.[1][2][3]
Preparing a concentrated, sterile stock solution of streptomycin is a common and cost-effective practice in many laboratories. This 100x stock solution can be conveniently diluted into cell culture media to achieve the desired final working concentration. This document provides a detailed protocol for the preparation, sterilization, and quality control of a 100x streptomycin stock solution.
Data Summary
The following table summarizes the key quantitative data for the preparation and use of a 100x streptomycin stock solution.
| Parameter | Value | Notes |
| Component | ||
| Antibiotic | Streptomycin Sulfate (B86663) | Freely soluble in water.[4] |
| Solvent | Cell Culture Grade Water or PBS | Ensure the solvent is sterile. |
| Stock Solution (100x) | ||
| Concentration | 10,000 µg/mL (10 mg/mL) | A commonly used concentration for a 100x stock.[5][6][7] |
| Storage Temperature | -20°C (Long-term) or 4°C (Short-term) | Protect from light.[4][5][8] |
| Shelf Life at -20°C | Up to 6 months[5][6] | Avoid repeated freeze-thaw cycles. |
| Shelf Life at 4°C | Up to 2 weeks[5][6] | |
| Working Solution (1x) | ||
| Typical Final Concentration | 50 - 100 µg/mL | Dilute the 100x stock 1:100 in cell culture medium. |
| Dilution Factor | 1:100 | e.g., Add 1 mL of 100x stock to 99 mL of medium. |
Experimental Protocol
This protocol details the steps for preparing a sterile 100 mL of 100x streptomycin stock solution (10 mg/mL).
Materials and Equipment
-
Streptomycin sulfate powder (cell culture grade)
-
Sterile, cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile 100 mL graduated cylinder or volumetric flask
-
Sterile 150 mL beaker or flask
-
Sterile magnetic stir bar and stir plate
-
Analytical balance and weighing paper/boat
-
Spatula
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (appropriate size for the volume to be filtered)
-
Sterile conical tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Safety Precautions
Streptomycin sulfate is a chemical substance that requires careful handling. Minimize dust generation and accumulation when weighing the powder.[9][10] Avoid contact with eyes, skin, and clothing.[9][10] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[9] It is crucial to handle the powder in a well-ventilated area or a chemical fume hood.
Preparation Workflow
Caption: Workflow for the preparation of sterile 100x streptomycin stock solution.
Step-by-Step Procedure
-
Calculation: To prepare 100 mL of a 10 mg/mL stock solution, you will need:
-
10 mg/mL * 100 mL = 1000 mg = 1 g of streptomycin sulfate.
-
-
Weighing:
-
Tare a sterile weighing boat on an analytical balance.
-
Carefully weigh out 1 g of streptomycin sulfate powder. Handle the powder in a manner that minimizes dust generation.[10]
-
-
Dissolving:
-
Pour approximately 80 mL of sterile, cell culture grade water or PBS into a sterile beaker containing a sterile magnetic stir bar.
-
Slowly add the weighed streptomycin sulfate powder to the solvent while stirring to facilitate dissolution. Streptomycin sulfate is freely soluble in water.[4]
-
Continue stirring until the powder is completely dissolved.
-
-
Volume Adjustment:
-
Once dissolved, transfer the solution to a sterile 100 mL graduated cylinder or volumetric flask.
-
Rinse the beaker with a small amount of the sterile solvent and add it to the graduated cylinder to ensure all the streptomycin is transferred.
-
Bring the final volume to 100 mL with the sterile solvent.
-
-
Sterilization:
-
Draw the streptomycin solution into a sterile syringe of an appropriate volume.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a sterile container (e.g., a 150 mL sterile conical tube or bottle). This is a critical step to remove any potential bacterial contamination.[11]
-
-
Aliquoting and Storage:
-
Working in a laminar flow hood to maintain sterility, aliquot the sterile 100x streptomycin stock solution into smaller, sterile, and clearly labeled conical tubes or cryovials.
-
Label each aliquot with the name of the solution ("100x Streptomycin"), the concentration (10 mg/mL), the date of preparation, and your initials.
-
For long-term storage, store the aliquots at -20°C for up to 6 months.[5][6] For short-term use, a vial can be stored at 4°C for up to two weeks.[5][6]
-
Quality Control
Ensuring the sterility and efficacy of the prepared stock solution is crucial for reliable cell culture experiments.
-
Sterility Testing: Before extensive use, it is advisable to test the sterility of the stock solution. This can be done by adding a small volume of the stock solution to a sterile bacteriological broth (e.g., Tryptic Soy Broth) and incubating it at 37°C for several days. The absence of turbidity indicates that the stock solution is sterile.
-
pH Measurement: The pH of the reconstituted streptomycin sulfate solution is typically between 4.5 and 7.0.[4] While usually not necessary for routine preparations with water or PBS, significant deviations from this range could indicate a problem.
-
Record Keeping: Maintain a detailed record of the preparation, including the lot number of the streptomycin sulfate, the date of preparation, and the results of any quality control tests. This is essential for troubleshooting any future contamination issues.
Concluding Remarks
The routine use of antibiotics in cell culture is a topic of debate. While they are a valuable tool for preventing bacterial contamination, especially for primary cultures or valuable cell lines, their continuous use can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[12] Moreover, antibiotics may have subtle effects on cell metabolism. Therefore, it is recommended to use antibiotics judiciously and to practice stringent aseptic techniques as the primary line of defense against contamination.
References
- 1. immunologicalsciences.com [immunologicalsciences.com]
- 2. biologixlab.com [biologixlab.com]
- 3. Cell Culture-Ready Antibiotic Stock Solution | TCI AMERICA [tcichemicals.com]
- 4. Streptomycin Sulfate: Uses, Side Effects & Dosage | Healio [healio.com]
- 5. abioreagents.com [abioreagents.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 青霉素/链霉素,100X,组织培养级 A mixture of penicillin and streptomycin, supplied as 100X concentrated. Sterilized by γ-irradiation. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. researchgate.net [researchgate.net]
- 12. Quality control (Chapter 8) - General Techniques of Cell Culture [cambridge.org]
recommended working concentration of streptomycin in DMEM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of streptomycin (B1217042) in Dulbecco's Modified Eagle Medium (DMEM), a common cell culture medium. This document outlines the recommended working concentrations, protocols for determining cytotoxicity, and information on the antimicrobial spectrum of streptomycin.
Introduction
Streptomycin, an aminoglycoside antibiotic, is a staple in cell culture, primarily used to prevent bacterial contamination. It is most commonly used in combination with penicillin to provide broad-spectrum protection against both Gram-positive and Gram-negative bacteria. Streptomycin functions by binding to the 30S subunit of the bacterial ribosome, leading to the misreading of mRNA and subsequent inhibition of protein synthesis, which is ultimately lethal to the bacteria.[1] While highly effective for contamination control, it is crucial to use streptomycin at concentrations that are non-toxic to the cultured eukaryotic cells.
Recommended Working Concentration
The standard and widely recommended working concentration of streptomycin in DMEM for most mammalian cell lines is 100 µg/mL . This is typically achieved by adding a 1% v/v of a 100x penicillin-streptomycin (B12071052) (Pen-Strep) stock solution to the cell culture medium. Commercially available 100x Pen-Strep solutions generally contain 10,000 units/mL of penicillin and 10,000 µg/mL of streptomycin.
Table 1: Preparation of Complete DMEM with Streptomycin
| Component | Volume for 500 mL of Medium | Final Concentration |
| DMEM | 445 mL | 1x |
| Fetal Bovine Serum (FBS) | 50 mL | 10% |
| 100x Penicillin-Streptomycin | 5 mL | 100 U/mL Penicillin, 100 µg/mL Streptomycin |
| Total Volume | 500 mL |
Cytotoxicity of Streptomycin
While the standard working concentration of 100 µg/mL is considered safe for most robust cell lines, some sensitive cell types, such as primary cells or certain stem cells, may exhibit cytotoxic effects. Long-term exposure or higher concentrations of streptomycin can potentially affect mitochondrial function due to the similarity between bacterial and mitochondrial ribosomes.[1] Therefore, it is recommended to determine the optimal, non-toxic concentration for your specific cell line, especially for long-term or sensitive experiments.
Table 2: Reported Cytotoxic Concentrations of Streptomycin and its Analogs
| Cell Line | Compound | Effective Concentration / IC50 | Observed Effect |
| SiHa | Streptomycin | IC50: 25 µM | Attenuation of hypotonicity-stimulated increase of cytosolic Ca2+ |
| SiHa | Streptomycin | IC50: 30 µM | Inhibition of volume-regulated Cl- channels[2] |
| Mouse Oocytes | Streptomycin | 50 µg/mL | Concentration-dependent decrease in nuclear maturation[3] |
| C2C12 Myotubes | Streptomycin | Not specified | Reduced protein synthesis and differentiation[4] |
Note: Data on direct IC50 values of streptomycin sulfate (B86663) for many common cell lines like HeLa, HEK293, and CHO is limited in publicly available literature. It is highly recommended to perform a dose-response experiment for your specific cell line.
Experimental Protocol: Determining Streptomycin Cytotoxicity using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of streptomycin on a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Adherent cells of interest
-
Complete DMEM (with FBS, without Pen-Strep)
-
Streptomycin sulfate solution (sterile)
-
96-well flat-bottom sterile cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete DMEM without Pen-Strep).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Streptomycin Treatment:
-
Prepare a serial dilution of streptomycin sulfate in complete DMEM (without Pen-Strep) to achieve a range of final concentrations (e.g., 0, 50, 100, 200, 400, 800, 1600 µg/mL).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of streptomycin. Include a "no-streptomycin" control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium from each well.
-
Add 50 µL of fresh, serum-free medium and 50 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the MTT-containing medium.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each streptomycin concentration relative to the untreated control cells.
-
Plot the cell viability against the streptomycin concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Antimicrobial Spectrum of Streptomycin
Streptomycin is a broad-spectrum antibiotic, primarily effective against Gram-negative bacteria and some Gram-positive bacteria. The following table provides a summary of the Minimum Inhibitory Concentrations (MICs) of streptomycin against common laboratory contaminants. Note that these values can vary significantly depending on the bacterial strain and the testing conditions.
Table 3: Minimum Inhibitory Concentration (MIC) of Streptomycin for Common Laboratory Contaminants
| Bacterial Species | Type | Reported MIC Range (µg/mL) |
| Escherichia coli | Gram-negative | 16 - 128[1][5][6][7][8] |
| Pseudomonas aeruginosa | Gram-negative | Varies widely, can be high (e.g., >1000)[9][10][11][12][13] |
| Staphylococcus aureus | Gram-positive | 1.56 - >1000 (strain dependent)[14][15][16][17] |
| Bacillus subtilis | Gram-positive | Resistant, MIC50 often >64[18][19][20] |
Visualizing Streptomycin's Mechanism and Experimental Workflow
To better understand the processes described, the following diagrams illustrate the mechanism of action of streptomycin and a typical workflow for preparing antibiotic-supplemented media and assessing cytotoxicity.
References
- 1. The genetic background for streptomycin resistance in Escherichia coli influences the distribution of MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomycin and its analogues are potent inhibitors of the hypotonicity-induced Ca2+ entry and Cl- channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibiotic streptomycin assessed in a battery of in vitro tests for reproductive toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. Streptomycin mediated biofilm inhibition and suppression of virulence properties in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and Spectrum of Streptomycin Resistance in a Natural Population of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro trials of some antimicrobial combinations against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sub-MIC streptomycin and tetracycline enhanced Staphylococcus aureus Guangzhou-SAU749 biofilm formation, an in-depth study on transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Streptomycin on Some Enzyme Systems of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Streptomycin-Induced Expression in Bacillus subtilis of YtnP, a Lactonase-Homologous Protein That Inhibits Development and Streptomycin Production in Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Penicillin-Streptomycin in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin-Streptomycin (Pen-Strep) is a widely used antibiotic cocktail in mammalian cell culture to prevent bacterial contamination. It consists of penicillin, which inhibits the growth of Gram-positive bacteria by interfering with cell wall synthesis, and streptomycin (B1217042), which is effective against Gram-negative bacteria by inhibiting protein synthesis.[1] While its use is common, particularly in primary cell culture which is susceptible to contamination, it is crucial to understand the appropriate application and potential off-target effects to ensure the reliability and reproducibility of experimental results.[2][3] These application notes provide a comprehensive guide to the use of Pen-Strep in primary cell culture, including recommended concentrations, protocols for assessing its effects, and a discussion of its potential impact on cellular processes.
Penicillin-Streptomycin (Pen-Strep) Specifications
Commercial Pen-Strep solutions are typically supplied as a 100X concentrated stock. The standard formulation and recommended working concentrations are summarized in the table below.
| Component | Concentration in 100X Stock Solution | Recommended Final Working Concentration | Reference |
| Penicillin | 10,000 units/mL | 50 to 100 units/mL | [4][5] |
| Streptomycin | 10,000 µg/mL | 50 to 100 µg/mL | [4][5] |
Experimental Protocols
General Protocol for Using Penicillin-Streptomycin in Primary Cell Culture
This protocol outlines the standard procedure for supplementing primary cell culture medium with Pen-Strep.
Materials:
-
Primary cells
-
Complete cell culture medium (appropriate for the specific cell type)
-
100X Penicillin-Streptomycin solution
-
Sterile pipettes and tubes
-
Cell culture flasks or plates
-
Biological safety cabinet
Procedure:
-
Thaw the 100X Pen-Strep solution at 4°C overnight or in a 37°C water bath. Avoid repeated freeze-thaw cycles by preparing aliquots.[5]
-
In a biological safety cabinet, add the 100X Pen-Strep solution to the complete cell culture medium to achieve the desired final concentration. For a 1X final concentration, add 1 mL of 100X Pen-Strep to 99 mL of medium.[5]
-
Gently mix the medium to ensure even distribution of the antibiotics.
-
Use the Pen-Strep-supplemented medium for culturing primary cells.
-
It is recommended to use Pen-Strep primarily during the initial stages of primary culture to manage potential contamination from the tissue source.[2] For long-term cultures, it is advisable to wean the cells off the antibiotics to avoid potential interference with cellular metabolism and function.[5][6]
Protocol for Determining Pen-Strep Cytotoxicity
It is essential to determine the optimal and non-toxic concentration of Pen-Strep for your specific primary cell type.[7]
Materials:
-
Primary cells in culture
-
Complete cell culture medium
-
100X Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the 100X Pen-Strep solution in complete culture medium to achieve a range of final concentrations (e.g., 0.5X, 1X, 2X, 5X, 10X the standard working concentration). Include a no-antibiotic control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Pen-Strep.
-
Incubate the plate for a period relevant to your experimental timeline (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the no-antibiotic control.
| Pen-Strep Concentration | Example Absorbance (570 nm) | Cell Viability (%) |
| 0X (Control) | 1.20 | 100 |
| 0.5X | 1.18 | 98.3 |
| 1X | 1.15 | 95.8 |
| 2X | 1.05 | 87.5 |
| 5X | 0.80 | 66.7 |
| 10X | 0.50 | 41.7 |
Protocols for Assessing Effects on Cell Viability, Proliferation, and Function
3.3.1. Cell Viability: Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.[4]
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest and resuspend cells to create a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[4]
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid.
-
Calculate the percentage of viable cells: Viability (%) = (Number of viable cells / Total number of cells) x 100.[4]
3.3.2. Cell Proliferation: Ki-67 Staining
Ki-67 is a nuclear protein associated with cell proliferation.[7]
Materials:
-
Cells cultured on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against Ki-67
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the cells grown on coverslips.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-Ki-67 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of Ki-67 positive cells.
3.3.3. Cell Proliferation: BrdU Incorporation Assay
This assay detects DNA synthesis in proliferating cells.
Materials:
-
BrdU labeling solution (10 µM)
-
Fixation/denaturation solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Incubate cells with BrdU labeling solution for 2-24 hours.
-
Fix and denature the cellular DNA.
-
Incubate with an anti-BrdU antibody.[9]
-
Add an HRP-conjugated secondary antibody.[9]
-
Add TMB substrate and measure the color development.[9]
-
Add a stop solution and read the absorbance at 450 nm.[9]
Potential Off-Target Effects of Penicillin-Streptomycin
While effective against bacterial contamination, Pen-Strep can have unintended consequences on primary cells:
-
Altered Gene Expression: Studies have shown that Pen-Strep can significantly alter the expression of hundreds of genes, including those involved in xenobiotic metabolism, cell differentiation, and stress responses.[3][10]
-
Mitochondrial Dysfunction: Streptomycin can bind to the mitochondrial ribosome, which shares similarities with bacterial ribosomes, leading to impaired mitochondrial protein synthesis, oxidative stress, and reduced metabolic activity.[11]
-
Changes in Cell Behavior: Pen-Strep has been reported to affect cell morphology, adhesion, and differentiation in various cell types.[11]
-
Masking of Underlying Contamination: The use of antibiotics can suppress low-level bacterial contamination without eliminating it, and it can also mask the presence of mycoplasma, which are not susceptible to Pen-Strep.[5][6]
Visualizations
Experimental Workflow
Caption: General workflow for the application of Penicillin-Streptomycin in primary cell culture and subsequent assessment of its effects.
Signaling Pathway of Streptomycin's Off-Target Effect
Caption: Simplified signaling pathway illustrating the potential off-target effect of streptomycin on mitochondrial protein synthesis and function.
Recommendations and Best Practices
-
Use with Caution: The routine and long-term use of Pen-Strep in cell culture should be avoided unless absolutely necessary, as it can have significant off-target effects.[3][12]
-
Aseptic Technique is Key: The primary defense against contamination should be strict aseptic technique, not reliance on antibiotics.
-
Titrate for Your Cell Type: If antibiotics are required, perform a titration study to determine the lowest effective concentration that does not cause toxicity to your primary cells.
-
Consider Alternatives: For valuable or long-term cultures, consider using antibiotic-free medium or alternative, less cytotoxic antibiotics if contamination is a persistent issue.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as Pen-Strep is ineffective against it and can mask its presence.[6]
-
Report Usage: When publishing data from cell culture experiments, always report the use of antibiotics, including the concentration, as it can be a significant confounding variable.
By following these guidelines and protocols, researchers can minimize the risks associated with Pen-Strep use and improve the accuracy and reproducibility of their findings in primary cell culture.
References
- 1. Detection Ki 67 [bdbiosciences.com]
- 2. Trypan Blue Cell Viability Staining: Protocol & Applications | Revvity [revvity.co.jp]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Streptomycin in Plant Tissue Culture for Contamination Control
Introduction
Streptomycin (B1217042), an aminoglycoside antibiotic, is a powerful tool in plant tissue culture for managing and preventing bacterial contamination. First isolated from the bacterium Streptomyces griseus, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis, leading to bacterial cell death.[1][3] While highly effective, the application of streptomycin in plant tissue culture requires careful consideration due to its potential for phytotoxicity, which can manifest as chlorosis (bleaching), stunted growth, and reduced regeneration frequency.[4][5] Therefore, optimizing the concentration is critical to effectively eliminate contaminants without harming the plant tissues.[] These notes provide comprehensive protocols and data for the effective application of streptomycin for researchers, scientists, and professionals in drug development.
Mechanism of Action
Streptomycin functions by irreversibly binding to the 16S rRNA of the 30S ribosomal subunit in bacteria.[1][3][7] This binding event disrupts the normal process of protein synthesis in two main ways:
-
Inhibition of Initiation: It interferes with the binding of formyl-methionyl-tRNA to the 30S subunit, which is a crucial step in the initiation of protein synthesis.[1][7]
-
Codon Misreading: It induces a conformational change in the ribosome, leading to the misreading of the mRNA codons during the elongation phase. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, producing nonfunctional or toxic proteins that ultimately lead to cell death.[2][3][8]
Bacterial Resistance to Streptomycin
The emergence of streptomycin-resistant bacteria is a significant concern and can undermine its efficacy. Resistance typically develops through one of the following mechanisms:
-
Target Site Modification: Mutations in the bacterial rpsL gene, which codes for the S12 ribosomal protein, or in the 16S rRNA can alter the binding site of streptomycin, reducing its affinity for the ribosome.[3][9][10]
-
Enzymatic Inactivation: Bacteria may acquire genes that produce aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate streptomycin, often by phosphorylation, preventing it from binding to its ribosomal target.[11][12]
-
Reduced Permeability and Efflux: Some bacteria develop resistance by decreasing the uptake of the antibiotic into the cell or by actively pumping it out using efflux pumps.[11][13]
Caption: Mechanism of streptomycin action and bacterial resistance pathways.
Data Presentation
The effective concentration of streptomycin is a balance between antibacterial efficacy and phytotoxicity. The optimal concentration is highly dependent on the plant species, the explant type, and the specific bacterial contaminant.
Table 1: Recommended Working Concentrations of Streptomycin in Plant Tissue Culture
| Application | Plant Species / Culture Type | Recommended Concentration (mg/L) | Notes | References |
| General Bacterial Control | Various | 50 - 100 | Common starting range for many applications. | [7] |
| Fungal Culture Isolation | General Use | 200 | Used to suppress bacteria when isolating fungi. | [14] |
| Micropropagation | Ginger (Zingiber officinale) | 25 - 100 | Effective when used in combination with Cefotaxime (at 25-100 mg/L). | [15] |
| Embryo Culture | General Use | 50 | Recommended concentration for embryo rescue and culture. | [7] |
| Molecular Biology Selection | N/A (Bacterial Selection) | 50 - 100 | For selection of bacteria with the aadA resistance gene. | [7] |
Table 2: Documented Phytotoxic Effects of Streptomycin on Plants
| Plant Species | Concentration | Observed Phytotoxic Effects | References |
| Pea, Bean, Corn | 0.12% - 1.0% (1200 - 10,000 mg/L) | Bleaching (absence of chlorophyll), stunting of stems, roots, and leaves. | [4] |
| Barley, Rye, Cress | 0.2% (2000 mg/L) | Stunting and thickening of roots, bleaching of leaves. | [4] |
| Various Ornamentals | Not specified | May cause chlorosis. | [5] |
| Ginger (Zingiber officinale) | > 100 mg/L | Increased explant death, yellowing of microshoots. | [15] |
| Algae (Chlorella vulgaris) | > 0.66 mg/L | Growth inhibition. | [16] |
Experimental Protocols
Protocol 1: Preparation of Streptomycin Stock Solution (10 mg/mL)
Streptomycin is heat-labile and cannot be autoclaved with the culture medium. A stock solution must be prepared and filter-sterilized.
Materials:
-
Streptomycin sulfate (B86663) powder
-
Sterile distilled water (autoclaved)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile conical tube or media bottle for storage
-
Analytical balance and sterile weigh paper/boat
-
Laminar flow hood
Procedure:
-
Inside a laminar flow hood, weigh the desired amount of streptomycin sulfate powder. To make 50 mL of a 10 mg/mL stock solution, weigh 500 mg (0.5 g) of the powder.
-
Add the powder to a sterile container and add a portion of the sterile distilled water (e.g., 40 mL).
-
Mix thoroughly by vortexing or swirling until the powder is completely dissolved.
-
Bring the final volume to 50 mL with sterile distilled water.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Filter-sterilize the solution by slowly dispensing it into a sterile, labeled storage tube or bottle.
-
Store the stock solution at 2-8°C. For long-term storage, aliquots can be stored at -20°C for several months.
Protocol 2: Determining the Optimal Concentration of Streptomycin
This protocol outlines the workflow to identify the most effective streptomycin concentration that controls bacterial contamination while minimizing harm to the plant tissue. It is essential to perform this optimization for each new plant species or explant type.[]
Objective: To determine the Minimum Inhibitory Concentration (MIC) for the contaminant and the maximum tolerable concentration for the plant explant.
Part A: Isolation and Identification of Contaminant (Optional but Recommended)
-
Using a sterile loop, streak a sample from the contaminated plant culture medium onto a general bacterial growth medium (e.g., Nutrient Agar or Luria-Bertani Agar).
-
Incubate at 28-30°C for 24-48 hours.
-
Characterize the bacterial colony morphology and perform a Gram stain to identify if the contaminant is Gram-positive or Gram-negative. This helps in selecting the appropriate antibiotic.
Part B: Phytotoxicity Assay
-
Prepare your standard plant tissue culture medium. After autoclaving and cooling to approximately 50-60°C, add the filter-sterilized streptomycin stock solution to achieve a range of final concentrations. A good starting range is 0, 25, 50, 100, 150, and 200 mg/L.
-
Dispense the medium into sterile culture vessels.
-
Inoculate each vessel with healthy, sterile explants of the target plant. Use at least 5-10 replicates per concentration.
-
Culture the explants under standard growth conditions for your plant species.
-
Observe the cultures every 3-4 days for 3-4 weeks. Record signs of phytotoxicity, including:
-
Chlorosis (yellowing or whitening)
-
Necrosis (browning or blackening of tissue)
-
Reduced growth or shoot proliferation
-
Decreased rooting
-
Explant survival rate
-
Part C: Efficacy Assay
-
Prepare a second set of media with the same range of streptomycin concentrations as in Part B.
-
Inoculate the media with your target plant explants.
-
Intentionally introduce the isolated bacterial contaminant to each culture vessel (a very dilute bacterial suspension is sufficient).
-
Culture under standard conditions and monitor for bacterial growth.
-
Record the lowest concentration of streptomycin that completely inhibits visible bacterial growth. This is the Minimum Inhibitory Concentration (MIC) in your culture system.
Data Analysis:
-
Compare the results from the phytotoxicity and efficacy assays.
-
Select the optimal concentration that effectively controls the bacterial contaminant while causing minimal or no phytotoxic effects on the plant explants. Often, this is a concentration at or just above the determined MIC, provided it is below the concentration that causes significant phytotoxicity.
Caption: Experimental workflow for optimizing streptomycin concentration.
References
- 1. Streptomycin - Wikipedia [en.wikipedia.org]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. EXTOXNET PIP - STREPTOMYCIN [extoxnet.orst.edu]
- 7. toku-e.com [toku-e.com]
- 8. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]
- 9. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of Resistance to Continuously Increasing Streptomycin Concentrations in Populations of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Streptomycin Resistance [pdb101.rcsb.org]
- 12. resistance.nzpps.org [resistance.nzpps.org]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Assessing the Efficacy of Broad-Spectrum Antibiotics in Controlling Bacterial Contamination in the In Vitro Micropropagation of Ginger (Zingiber officinale Rosc) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Streptomycin in Bacterial Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using streptomycin (B1217042) for the selection of genetically modified bacteria in cloning experiments. This document outlines the mechanism of action of streptomycin, the basis of resistance, and detailed protocols for its use in a laboratory setting.
Streptomycin, an aminoglycoside antibiotic, is a powerful tool for selecting bacteria that have been successfully transformed with a plasmid containing a streptomycin resistance gene. Its specific mode of action allows for stringent selection, ensuring the propagation of only the desired transformants.
Mechanism of Action and Resistance
Streptomycin functions by inhibiting protein synthesis in bacteria.[1][2] It binds to the 16S rRNA of the 30S ribosomal subunit, which is a crucial component of the bacterial ribosome.[1][2][3][4] This binding event interferes with the proper binding of formyl-methionyl-tRNA to the 30S subunit, leading to misreading of the mRNA codons and ultimately halting protein synthesis, which results in bacterial cell death.[1][3][5]
Bacterial resistance to streptomycin is primarily conferred by enzymes that chemically modify and inactivate the antibiotic. The most common resistance genes used in molecular cloning are strA and strB.[6][7][8] These genes encode for aminoglycoside phosphotransferases, which inactivate streptomycin by phosphorylation.[7][8] Another mechanism of resistance involves mutations in the bacterial rpsL gene, which encodes the ribosomal protein S12.[3][9][10] These mutations alter the streptomycin-binding site on the ribosome, preventing the antibiotic from interfering with protein synthesis.
Quantitative Data Summary
The following tables provide a summary of recommended concentrations for the preparation and use of streptomycin in bacterial selection experiments.
Table 1: Streptomycin Stock and Working Concentrations
| Parameter | Concentration | Solvent | Storage |
| Stock Solution | 50 - 100 mg/mL[11][12] | Deionized Water[2][13] | -20°C for up to 1 year[2][11] |
| Working Concentration | 50 - 100 µg/mL[14] | LB or SOC Media | N/A |
Experimental Protocols
Protocol 1: Preparation of Streptomycin Stock Solution (50 mg/mL)
This protocol describes the preparation of a 50 mg/mL stock solution of streptomycin sulfate (B86663).
Materials:
-
Streptomycin sulfate powder
-
Sterile, deionized or Milli-Q water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
Procedure:
-
Weigh out 500 mg of streptomycin sulfate powder and transfer it to a sterile 15 mL conical tube.[2]
-
Add 9 mL of sterile, deionized water to the tube.[2]
-
Vortex the tube until the streptomycin sulfate is completely dissolved.
-
Adjust the final volume to 10 mL with sterile, deionized water.[2]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[11][13]
-
Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
Protocol 2: Bacterial Transformation and Selection using Streptomycin
This protocol outlines the general steps for transforming competent E. coli cells with a plasmid conferring streptomycin resistance and selecting for transformants.
Materials:
-
Competent E. coli cells (e.g., DH5α)
-
Plasmid DNA containing a streptomycin resistance gene
-
Luria-Bertani (LB) agar (B569324) plates
-
LB broth
-
Streptomycin stock solution (50 mg/mL)
-
Ice
-
Water bath at 42°C
-
Shaking incubator at 37°C
-
Sterile microcentrifuge tubes
-
Sterile spreaders
Procedure:
Transformation:
-
Thaw a tube of competent E. coli cells on ice for 10-15 minutes.[16]
-
Add 1-5 µL of plasmid DNA (containing the streptomycin resistance gene) to the competent cells.[16] Gently mix by flicking the tube.
-
Incubate the cell/DNA mixture on ice for 30 minutes.[16][17]
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.[16]
-
Immediately transfer the tube back to ice for 2 minutes.[16][18]
-
Add 250-500 µL of sterile LB broth (without antibiotic) to the tube.
-
Incubate the tube at 37°C for 1 hour with shaking (200-250 rpm). This "recovery" step allows the bacteria to express the antibiotic resistance gene.[19]
Selection:
-
While the cells are recovering, prepare LB agar plates containing streptomycin. To do this, cool molten LB agar to approximately 50-55°C (cool enough to touch) and add the streptomycin stock solution to a final concentration of 50 µg/mL. For example, add 100 µL of a 50 mg/mL streptomycin stock solution to 100 mL of molten agar.
-
Gently swirl the agar to mix and pour the plates. Allow the plates to solidify at room temperature.
-
After the 1-hour recovery period, plate 100-200 µL of the transformed cell culture onto the streptomycin-containing LB agar plates.
-
Spread the cells evenly over the surface of the agar using a sterile spreader.
-
Incubate the plates overnight (16-18 hours) at 37°C in an inverted position.
-
The following day, colonies of streptomycin-resistant bacteria should be visible on the plates. These colonies can be picked for further analysis.
Visualizations
References
- 1. Streptomycin - Wikipedia [en.wikipedia.org]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 4. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]
- 5. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]
- 6. Self-cloning in Streptomyces griseus of an str gene cluster for streptomycin biosynthesis and streptomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and identification of the strA-strB gene pair from streptomycin-resistant Erwinia amylovora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Evolution of Resistance to Continuously Increasing Streptomycin Concentrations in Populations of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three genes controlling streptomycin susceptibility in Agrobacterium fabrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streptomycin Stock Solution [novoprolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Stock Solution [mmbio.byu.edu]
- 14. Selection Antibiotics | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Bacterial cultivation media and antibiotics [qiagen.com]
- 16. addgene.org [addgene.org]
- 17. static.igem.org [static.igem.org]
- 18. assaygenie.com [assaygenie.com]
- 19. home.sandiego.edu [home.sandiego.edu]
proper storage conditions for long-term stability of streptomycin solution
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals
Abstract: This document provides detailed guidelines and protocols for the proper storage of streptomycin (B1217042) solutions to ensure their long-term stability and efficacy. It outlines the critical factors influencing streptomycin degradation, including temperature, pH, and light exposure. Comprehensive protocols for stability testing using High-Performance Liquid Chromatography (HPLC) are provided, along with recommendations for optimal storage conditions to minimize degradation and preserve the potency of this vital antibiotic.
Introduction to Streptomycin Stability
Streptomycin, an aminoglycoside antibiotic, is widely used in research and clinical settings. The stability of streptomycin in solution is paramount for accurate and reproducible experimental results and for maintaining its therapeutic efficacy. Degradation of streptomycin can lead to a loss of antibacterial activity and the formation of potentially interfering byproducts. This application note details the key factors affecting the stability of streptomycin solutions and provides protocols for their proper handling and storage.
Factors Influencing Streptomycin Solution Stability
The long-term stability of streptomycin solutions is primarily influenced by temperature, pH, and exposure to light. Understanding these factors is crucial for minimizing degradation.
Temperature
Temperature is a critical factor in the degradation kinetics of streptomycin. Elevated temperatures accelerate the rate of degradation. For long-term storage, freezing is the recommended condition.
pH
The pH of the solution significantly impacts the stability of streptomycin. Generally, streptomycin is most stable in neutral to slightly acidic conditions. It is readily decomposed in acidic and basic environments[1].
Light Exposure
Exposure to light, particularly UV light, can lead to the photodegradation of streptomycin. It is recommended to store streptomycin solutions in light-protected containers. The degradation rate of streptomycin under light exposure can be significantly faster than in the dark[1].
Freeze-Thaw Cycles
Repeated freeze-thaw cycles should be avoided as they can degrade the antibiotic. To preserve the quality of the product, it is recommended to thaw the stock solution, create aliquots, and then refreeze them[2][3].
Quantitative Stability Data
The following tables summarize the quantitative data on the stability of streptomycin solutions under various conditions.
Table 1: Effect of Temperature on Streptomycin Stability
| Temperature | Half-life | Observations |
| 15°C | 103.4 days | |
| 40°C | 30.9 days | Degradation is enhanced by high temperature[1]. |
| 37°C | 3 days | Stability noted for Penicillin-Streptomycin Solution[2]. |
| 37°C | Stable for 21 days | In pure distilled water[4]. |
| 60°C | Significant loss after 3 days | In pure distilled water[4]. |
| 4°C | 56% degradation | In honey after 9 months[5]. |
| 34°C | 87.5% degradation | In honey after 9 months[5]. |
| 70°C | Complete degradation | In honey[5]. |
Table 2: Effect of pH on Streptomycin Stability
| pH Range | Stability | Observations |
| 6.0 - 8.0 | Stable for 3 months at 10°C | Concentrations of 100 and 1000 µg/mL[6]. |
| Neutral | Stable | |
| Acidic and Basic | Easily decomposed | |
| 6.5 - 7.0 | Maximum stability | In McIlvain buffer[4]. |
Experimental Protocols
Protocol for Preparation of Streptomycin Stock Solution
This protocol describes the preparation of a 50 mg/mL streptomycin stock solution.
Materials:
-
Streptomycin sulfate (B86663) powder
-
Sterile, deionized or Milli-Q water
-
Sterile 15 mL conical tubes or vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh 500 mg of streptomycin sulfate powder and transfer it to a sterile 15 mL conical tube.
-
Add 9 mL of sterile deionized/Milli-Q water to the tube[7].
-
Vortex or mix gently until the streptomycin is completely dissolved.
-
Adjust the final volume to 10 mL with sterile deionized/Milli-Q water[7].
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage[7].
Protocol for Stability Testing by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of streptomycin solutions by monitoring the concentration of the active compound over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used. For example, a BIO-RAD Bio-sil ODS-5S (250 mm × 4 mm ID)[8] or a PLRP-S 100Å 5 µm (150 x 4.6 mm)[9].
-
Mobile Phase: A common mobile phase consists of a buffer and an organic solvent. For example, a mixture of monopotassium phosphate (B84403) buffer and acetonitrile (B52724) (55:45) with the pH adjusted to 3 with orthophosphoric acid[10]. Another example is an aqueous solution containing sodium sulfate, sodium 1-octanesulfonate, acetonitrile, and phosphate buffer at pH 4.5[11].
-
Detection Wavelength: 224 nm[10].
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation:
-
Prepare streptomycin solutions at the desired concentrations in the appropriate storage buffers and conditions to be tested (e.g., different temperatures, pH values).
-
At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), withdraw an aliquot of each sample.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.
-
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of streptomycin of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a standard curve by plotting peak area against concentration.
-
-
Analysis:
-
Inject the prepared samples from the stability study into the HPLC system.
-
Record the peak area of the streptomycin peak.
-
Determine the concentration of streptomycin in the samples by interpolating the peak area from the standard curve.
-
Calculate the percentage of streptomycin remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Factors Affecting Streptomycin Stability
Caption: Key factors influencing the stability of streptomycin solutions.
Experimental Workflow for Streptomycin Stability Testing
Caption: A streamlined workflow for assessing streptomycin stability.
Recommendations for Optimal Long-Term Storage
Based on the available data, the following conditions are recommended for the long-term storage of streptomycin solutions to maintain their stability and potency:
-
Temperature: For long-term storage, aliquots of the stock solution should be stored at -20°C[7].
-
pH: Maintain the pH of the solution between 6.0 and 7.0 for optimal stability[4].
-
Light: Protect the solution from light by storing it in amber-colored vials or by wrapping the container in aluminum foil[2][3].
-
Aliquoting: To avoid repeated freeze-thaw cycles, store the this compound in single-use aliquots[2][3].
By adhering to these storage guidelines and utilizing the provided protocols for stability testing, researchers can ensure the integrity and reliability of their streptomycin solutions for experimental and developmental applications.
References
- 1. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosera.com [biosera.com]
- 3. immunologicalsciences.com [immunologicalsciences.com]
- 4. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ftb.com.hr [ftb.com.hr]
- 6. Studies on the Stability of Streptomycin in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. ijsred.com [ijsred.com]
- 11. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]
Application Notes and Protocols for Filter Sterilization of Concentrated Streptomycin Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomycin (B1217042), an aminoglycoside antibiotic, is a crucial tool in research and clinical settings for the inhibition of bacterial growth. For many applications, particularly in cell culture and the development of parenteral drug formulations, a sterile, concentrated stock solution is required. As streptomycin is heat-labile, sterile filtration is the method of choice for sterilization.
These application notes provide a comprehensive guide to the preparation and sterile filtration of concentrated streptomycin sulfate (B86663) solutions. The protocol emphasizes best practices to ensure sterility, minimize product loss due to non-specific binding, and maintain the stability of the final solution.
Key Considerations for Filter Sterilization of Streptomycin
Solubility and Concentration
Streptomycin sulfate is freely soluble in water.[1] Concentrated stock solutions, for instance at 100 mg/mL, can be readily prepared in sterile, pyrogen-free water.[2][3]
Heat Sensitivity
Streptomycin is sensitive to heat, which precludes the use of autoclaving for sterilization of the final solution. Filter sterilization is therefore the mandatory approach.
Filter Selection: Pore Size and Membrane Type
A sterile filtrate is typically achieved by using a filter with a pore size of 0.22 µm or smaller.[1] This size is effective at removing most bacteria.
The choice of filter membrane material is critical to minimize the loss of streptomycin due to adsorption. For antibiotic solutions, low protein-binding membranes are recommended. Polyethersulfone (PES) and Polyvinylidene Fluoride (PVDF) are preferred materials due to their low solute binding characteristics.[4][5] While specific binding data for streptomycin is not extensively published, these membranes generally exhibit lower adsorption compared to materials like nylon.
Table 1: Comparison of Recommended Filter Membrane Materials
| Membrane Material | Key Characteristics | Suitability for Streptomycin Solutions |
| Polyethersulfone (PES) | Hydrophilic, high flow rates, low protein and solute binding.[5] | Highly Recommended: Excellent for aqueous solutions like streptomycin, minimizing potential loss of active ingredient. |
| Polyvinylidene Fluoride (PVDF) | Can be hydrophilic or hydrophobic, very low protein binding, excellent chemical resistance.[4] | Highly Recommended: A very good alternative to PES, especially where broad chemical compatibility is a concern. |
| Cellulose Acetate (CA) | Hydrophilic, low protein binding. | Acceptable: A suitable option, though PES and PVDF are more commonly cited for modern applications. |
| Nylon | Hydrophilic, but can exhibit higher protein and small molecule binding.[6] | Not Recommended: Higher potential for streptomycin adsorption, which could lead to a reduction in the final concentration. |
Experimental Protocol: Preparation and Filter Sterilization of a 100 mg/mL Streptomycin Sulfate Solution
This protocol details the steps for preparing a 1 L stock of 100 mg/mL streptomycin sulfate and sterilizing it by filtration.
Materials and Equipment
-
Streptomycin sulfate powder
-
Sterile, pyrogen-free water (e.g., Water for Injection or cell culture grade water)
-
Sterile graduated cylinders and beakers
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter with a low protein-binding membrane (e.g., PES or PVDF)
-
Sterile syringes of appropriate volume
-
Sterile, sealable recipient container(s) for the final solution (e.g., sterile bottles or conical tubes)
-
Laminar flow hood or biological safety cabinet
-
70% ethanol (B145695) for disinfection
Step-by-Step Procedure
-
Preparation of the Work Area: Disinfect the laminar flow hood or biological safety cabinet with 70% ethanol. All materials entering the sterile workspace should be similarly disinfected.
-
Weighing Streptomycin Sulfate: Accurately weigh 100 g of streptomycin sulfate powder using a sterile weigh boat or paper.
-
Dissolution: In a sterile beaker, add the 100 g of streptomycin sulfate to approximately 800 mL of sterile, pyrogen-free water.[2] Add a sterile magnetic stir bar and place the beaker on a stir plate. Stir until the powder is completely dissolved.
-
Adjusting the Final Volume: Once fully dissolved, transfer the solution to a 1 L sterile graduated cylinder. Add sterile, pyrogen-free water to bring the final volume to 1 L.[2] Mix the solution thoroughly.
-
Filter Preparation:
-
Aseptically remove the sterile syringe filter from its packaging.
-
Pre-wetting the filter: Draw 5-10 mL of sterile water into a sterile syringe. Attach the syringe to the filter and pass the water through the filter into a waste container.[2] This step helps to ensure optimal filter performance.
-
-
Filtration:
-
Draw the concentrated streptomycin solution into a large sterile syringe. For large volumes, a repeating syringe or a peristaltic pump with sterile tubing and a filter capsule may be more appropriate.
-
Attach the syringe to the pre-wetted 0.22 µm filter.
-
Carefully and with steady pressure, push the plunger to pass the this compound through the filter into the final sterile recipient container.[7]
-
Note on High Concentrations: Concentrated solutions can be more viscous and may require more pressure to filter. If significant back pressure is encountered, do not force the filtration as this can rupture the filter membrane. Instead, consider using a larger diameter filter to increase the surface area or using a pre-filter to remove any undissolved microparticulates.
-
-
Aliquoting and Storage:
-
Once all the solution is filtered, cap the sterile container(s).
-
It is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and potential contamination.[7]
-
Label the aliquots clearly with the name of the solution, concentration, and date of preparation.
-
-
Storage and Stability: Store the filter-sterilized this compound at -20°C for long-term storage, where it can be stable for up to one year.[2] For short-term use, the solution can be stored at 2-8°C for up to a month.[8]
Workflow and Logic Diagrams
Experimental Workflow for Streptomycin Sterilization
Caption: Workflow for preparing and sterilizing a concentrated this compound.
Decision Pathway for Filter Selection
Caption: Decision logic for selecting the appropriate filter for streptomycin sterilization.
Summary of Quantitative Data
Table 2: Properties and Storage of Filter-Sterilized Streptomycin Sulfate Solution
| Parameter | Value/Recommendation | Reference(s) |
| Solvent | Sterile, pyrogen-free water | [2] |
| Concentration Example | 100 mg/mL | [2][3] |
| Sterilization Method | Filtration | General Knowledge |
| Filter Pore Size | 0.22 µm | [1] |
| Recommended Filter Membranes | PES, PVDF | [4][5] |
| Short-term Storage | 2-8°C for up to 1 month | [8] |
| Long-term Storage | -20°C for up to 1 year | [2] |
Conclusion
The filter sterilization of concentrated streptomycin solutions is a critical process that requires careful attention to detail to ensure the quality and sterility of the final product. By selecting the appropriate low-binding filter membrane, such as PES or PVDF, and following a meticulous aseptic protocol, researchers can confidently prepare stable, sterile, and concentrated streptomycin stock solutions for a variety of applications. Adherence to the guidelines presented in these application notes will help to minimize product loss and ensure the integrity of experimental and manufacturing processes.
References
- 1. ibisci.com [ibisci.com]
- 2. Streptomycin Stock Solution [novoprolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. PVDF vs PES membrane: Which one is better for biopharma filtration? [eureka.patsnap.com]
- 5. hzkfilter.com [hzkfilter.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. youtube.com [youtube.com]
- 8. immunologicalsciences.com [immunologicalsciences.com]
Application Notes and Protocols for the Use of Streptomycin Solution in Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomycin (B1217042), an aminoglycoside antibiotic, is a cornerstone of contamination control in virology research. Primarily valued for its efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, it is most commonly used in conjunction with penicillin as a prophylactic agent in cell culture media.[1][2] This combination safeguards sensitive viral cultures and cell lines from bacterial contamination, which can otherwise lead to experimental artifacts, loss of valuable resources, and unreliable data. This document provides detailed application notes and protocols for the appropriate and effective use of streptomycin in a virology laboratory setting.
Mechanism of Action
Streptomycin exerts its bactericidal effect by inhibiting protein synthesis in prokaryotic cells.[2] It irreversibly binds to the 16S rRNA of the 30S ribosomal subunit, which interferes with the binding of formyl-methionyl-tRNA.[2] This disruption leads to codon misreading and ultimately, the cessation of protein synthesis, resulting in bacterial cell death.[2]
Applications in Virology Research
-
Routine Cell Culture Maintenance: Streptomycin is integral to the daily maintenance of cell lines used for virus propagation and titration. Its presence in the culture medium helps prevent bacterial contamination that can arise from handling errors or contaminated reagents.
-
Virus Isolation and Propagation: During the isolation of viruses from clinical or environmental samples, which may not be sterile, streptomycin is crucial for suppressing bacterial growth that could otherwise outcompete the host cells and inhibit viral replication.
-
Plaque Assays and other Viral Titration Methods: Maintaining a contamination-free environment is critical for the accuracy of viral quantification assays. Streptomycin in the overlay medium of a plaque assay prevents bacterial growth that could obscure or mimic viral plaques.
-
Production of Viral Stocks: For the generation of high-titer, pure viral stocks for downstream applications such as vaccine development or antiviral drug screening, the use of streptomycin is a standard practice to ensure the absence of bacterial contaminants.
Data Presentation
Recommended Working Concentrations
The effective and safe concentration of streptomycin can vary depending on the cell line and experimental conditions. However, a general guideline for its use in combination with penicillin in mammalian cell culture is provided below.
| Application | Streptomycin Concentration (µg/mL) | Penicillin Concentration (U/mL) |
| Routine Cell Culture | 50 - 100 | 50 - 100 |
| Virus Isolation | 100 | 100 |
| Embryo Culture | 50 | 50 |
| Molecular Biology | 25 - 50 | Not applicable |
Note: It is highly recommended that researchers perform a dose-response experiment to determine the optimal and non-toxic concentration of streptomycin for their specific cell line.[3]
Efficacy Against Common Bacterial Contaminants
The following table provides the Minimum Inhibitory Concentration (MIC) of streptomycin against common laboratory bacterial contaminants. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Escherichia coli | <16 - ≥64[1][4][5] |
| Pseudomonas aeruginosa | Varies; can be inhibited at sub-MIC levels[6][7] |
| Staphylococcus aureus | 1.73 - >128[8][9] |
| Salmonella enterica | 4 - >100[5] |
| Leptospira spp. | 0.39 - 3.13[10] |
Note: Bacterial resistance to streptomycin is prevalent. The effectiveness of streptomycin should be periodically verified, especially if contamination issues persist.
Cytotoxicity in Mammalian Cell Lines
The off-target effects of streptomycin on eukaryotic cells are a critical consideration. Due to the endosymbiotic origin of mitochondria, their ribosomes share similarities with bacterial ribosomes, making them a potential target for streptomycin.[11][12] This can lead to mitochondrial dysfunction, oxidative stress, and subsequent effects on cell growth, differentiation, and metabolism.[10][12]
Specific IC50 (half-maximal inhibitory concentration) values for streptomycin sulfate (B86663) on common virology cell lines are not consistently reported in the literature and can be highly dependent on the specific cell line and experimental conditions. Therefore, it is imperative for researchers to empirically determine the cytotoxic profile of streptomycin for their cell lines of interest. A study on C2C12 myotubes demonstrated that exposure to standard concentrations of streptomycin led to a ~40% reduction in myotube diameter and a 25% lower differentiation and 60% lower fusion index, highlighting its potential impact on cellular physiology.[13]
Experimental Protocols
Preparation of Streptomycin Stock Solution (10,000 µg/mL)
Materials:
-
Streptomycin sulfate powder
-
Sterile, deionized or distilled water
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10-20 mL)
-
Sterile microcentrifuge tubes for aliquoting
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 0.5 g of streptomycin sulfate powder.
-
Add the powder to a 50 mL sterile conical tube.
-
Add approximately 40 mL of sterile water to the tube.
-
Vortex or mix gently until the powder is completely dissolved.
-
Adjust the final volume to 50 mL with sterile water.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile 50 mL conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots with the name of the solution, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol for Routine Use in Cell Culture Media
Materials:
-
Complete cell culture medium
-
Prepared sterile streptomycin stock solution (10,000 µg/mL)
-
(Optional) Prepared sterile penicillin stock solution (10,000 U/mL)
Protocol:
-
Thaw an aliquot of the streptomycin stock solution at room temperature or in a 37°C water bath.
-
To prepare a complete medium with a final concentration of 100 µg/mL streptomycin, add 1 mL of the 10,000 µg/mL stock solution to every 100 mL of cell culture medium.
-
If using in combination with penicillin, add 1 mL of a 10,000 U/mL penicillin stock solution to the same 100 mL of medium for a final concentration of 100 U/mL.
-
Mix the medium thoroughly by gentle inversion.
-
The supplemented medium is now ready for use in cell culture.
Protocol for Determining Streptomycin Cytotoxicity (MTT Assay)
Materials:
-
Cell line of interest (e.g., Vero, HEK293, A549)
-
Complete cell culture medium
-
Streptomycin stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of streptomycin in complete cell culture medium, starting from a high concentration (e.g., 1000 µg/mL) down to a low concentration (e.g., 1 µg/mL). Include a no-streptomycin control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of streptomycin.
-
Incubate the plate for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each streptomycin concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the streptomycin concentration to determine the IC50 value.
Visualizations
Caption: Workflow for using streptomycin in virology research.
Caption: Mechanism of streptomycin's antibacterial action.
References
- 1. Minimal inhibitory concentration of streptomy - Bacteria Escherichia coli - BNID 100768 [bionumbers.hms.harvard.edu]
- 2. Streptomycin mediated biofilm inhibition and suppression of virulence properties in <i>Pseudomonas aeruginosa</i> PAO1 - ProQuest [proquest.com]
- 3. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. Streptomycin mediated biofilm inhibition and suppression of virulence properties in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sub-MIC streptomycin and tetracycline enhanced Staphylococcus aureus Guangzhou-SAU749 biofilm formation, an in-depth study on transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. laboratorynotes.com [laboratorynotes.com]
- 12. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating Streptomycin in Antibiotic Cocktails for Specific Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to effectively and safely incorporate streptomycin (B1217042) into antibiotic cocktails for routine cell culture and specific experimental applications. The following protocols and data will enable researchers to optimize antibiotic concentrations, mitigate off-target effects, and ensure the integrity of their cell-based assays.
Introduction
Streptomycin, an aminoglycoside antibiotic, is a cornerstone of cell culture practice, primarily used in combination with penicillin to prevent bacterial contamination.[1][2] It functions by binding to the 30S subunit of bacterial ribosomes, leading to the inhibition of protein synthesis and bacterial cell death.[3] While highly effective against a broad spectrum of gram-negative and some gram-positive bacteria, its use is not without potential complications.[3] Due to the endosymbiotic origin of mitochondria, eukaryotic cells possess mitochondrial ribosomes that share structural similarities with their bacterial counterparts.[1][4] This can lead to off-target effects of streptomycin, particularly on mitochondrial protein synthesis, which can influence cellular metabolism and function, especially in sensitive cell lines or during long-term exposure.[4][5]
Key Considerations for Using Streptomycin in Cell Culture
-
Standard Concentration: The generally accepted concentration for streptomycin in cell culture is between 50-100 µg/mL.[4][6]
-
Off-Target Effects: At high concentrations or in sensitive cell types, streptomycin can impair mitochondrial protein synthesis, potentially leading to reduced cell viability and altered cellular metabolism.[4][7] For instance, in C2C12 myotubes, streptomycin exposure has been shown to reduce protein synthesis rates and cause fragmentation of the mitochondrial network.[2][5][7]
-
Synergistic and Antagonistic Effects: Streptomycin can act synergistically with other antibiotics, such as penicillin and tetracycline, to enhance their antibacterial activity, particularly against intracellular bacteria.[8][9] Conversely, antagonism has been observed between bacteriostatic and bactericidal antibiotics, a factor to consider when designing complex antibiotic cocktails.[10]
-
Cell Line Specificity: The cytotoxic effects of streptomycin and related compounds can vary significantly between different cell lines.[11][12] Therefore, it is crucial to determine the optimal, non-toxic concentration for each specific cell line used in your research.
Quantitative Data: Cytotoxicity of Streptomycin and Related Aminoglycosides
The following table summarizes the cytotoxic effects of dihydrostreptomycin, a closely related aminoglycoside, on various mammalian cell lines. This data highlights the importance of empirical determination of optimal antibiotic concentrations.
| Cell Line | Antibiotic | Concentration Range Tested (µg/mL) | Significant Decrease in Viability Observed at (µg/mL) | Citation |
| BHK-21 (Syrian golden hamster kidney fibroblast) | Dihydrostreptomycin | 812.5 - 20000 | ≥ 3500 | [11][12] |
| VERO (African green monkey kidney fibroblast) | Dihydrostreptomycin | 812.5 - 20000 | ≥ 20000 | [11][12] |
| FEA (feline embryonic fibroblast) | Dihydrostreptomycin | 812.5 - 3000 | ≥ 2500 | [11][12] |
Experimental Protocols
Protocol for Determining Optimal Streptomycin Concentration
This protocol outlines a method to determine the highest effective concentration of streptomycin that does not induce significant cytotoxicity in a specific cell line.
Objective: To establish the optimal working concentration of streptomycin for a new cell line or experimental condition.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Streptomycin sulfate (B86663) solution (sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Streptomycin Dilution Series: Prepare a series of dilutions of streptomycin in complete culture medium. A suggested range is from 0 µg/mL (control) to 500 µg/mL.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared streptomycin dilutions.
-
Incubation: Incubate the plate for a period relevant to your experimental timeline (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
Carefully remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each streptomycin concentration relative to the untreated control. The optimal concentration will be the highest concentration that does not cause a significant decrease in cell viability.
Protocol for Evaluating the Efficacy of an Antibiotic Cocktail
This protocol is designed to assess the effectiveness of a streptomycin-containing antibiotic cocktail in preventing bacterial contamination.
Objective: To confirm that the chosen antibiotic cocktail is effective against common laboratory bacterial contaminants.
Materials:
-
Cell line of interest cultured in the presence of the antibiotic cocktail
-
Control cell culture without antibiotics
-
Common laboratory bacterial strain (e.g., E. coli)
-
Tryptic Soy Broth (TSB) and Agar (B569324) plates
-
Incubator at 37°C
Procedure:
-
Intentional Contamination: In a controlled and isolated environment, intentionally introduce a small, known quantity of a common laboratory bacterial strain to a flask of cells cultured with the antibiotic cocktail and a control flask without antibiotics.
-
Incubation: Incubate both flasks under standard cell culture conditions for 24-48 hours.
-
Visual Inspection: Observe the cultures for visible signs of bacterial contamination, such as turbidity or a change in the medium's color.
-
Microbiological Testing:
-
Aseptically collect a small aliquot of the culture medium from both flasks.
-
Inoculate TSB tubes and streak Tryptic Soy Agar plates with the collected medium.
-
Incubate the tubes and plates at 37°C for 24-48 hours.
-
-
Assessment:
-
Effective Cocktail: No bacterial growth should be observed in the TSB or on the agar plates inoculated from the culture containing the antibiotic cocktail.
-
Ineffective Cocktail: Bacterial growth in the TSB and on the agar plates indicates that the cocktail is not effective against the tested bacterium at the given concentration.
-
Protocol for Assessing Antibiotic Synergy (Checkerboard Assay)
This protocol determines the interaction (synergistic, additive, or antagonistic) between streptomycin and another antibiotic.
Objective: To evaluate the combined effect of two antibiotics on a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Streptomycin and a second antibiotic of interest
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Antibiotic Dilutions: Create serial dilutions of each antibiotic in MHB in separate 96-well plates.
-
Checkerboard Setup: In a new 96-well plate, combine the two antibiotics in a checkerboard fashion. Each well will contain a unique combination of concentrations of the two drugs.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the checkerboard plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antibiotic (or combination) that prevents visible bacterial growth.
-
Calculate Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Visualizing Mechanisms and Workflows
Figure 1: Mechanism of Streptomycin's antibacterial action.
Figure 2: Off-target effects of Streptomycin on mitochondria.
Figure 3: Workflow for optimizing a Streptomycin cocktail.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Streptomycin targets tumor-initiating cells by disrupting oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Re-evaluation of FDA-approved antibiotics with increased diagnostic accuracy for assessment of antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Evaluation of new antibiotic cocktails against contaminating bacteria found in allograft tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosera.com [biosera.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols: Thawing and Aliquoting of Frozen Streptomycin Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomycin (B1217042), an aminoglycoside antibiotic, is a crucial component in various research and drug development applications, primarily for the prevention of bacterial contamination in cell cultures and as a selection agent in molecular biology.[1] It functions by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit.[1][2] To maintain its efficacy, proper handling and storage of streptomycin stock solutions are paramount. This document provides a detailed protocol for the safe and effective thawing and aliquoting of frozen streptomycin stock solutions to preserve their stability and prevent degradation.
The primary goal of this protocol is to minimize the number of freeze-thaw cycles, which can significantly reduce the antibiotic's potency.[3] By creating smaller, single-use aliquots, researchers can ensure the integrity of the stock solution over its shelf life.
Quantitative Data Summary
Proper storage is critical for maintaining the stability of streptomycin solutions. The following table summarizes the key storage and stability data for streptomycin stock solutions.
| Parameter | Condition | Duration | Reference |
| Storage of Stock Solution | -20°C | Up to 1 year | [3][4] |
| Stability of Thawed Solution | Refrigerated (2-8°C) | Up to 1 week | |
| Stability in Culture Medium | 37°C | Up to 3 days | [5] |
| Freeze-Thaw Cycles | Recommended to be avoided | Minimize to one | [2][3][6] |
Experimental Protocol: Thawing and Aliquoting
This protocol outlines the steps for thawing a frozen stock solution of streptomycin and preparing single-use aliquots. It is essential to perform these steps under aseptic conditions to prevent contamination.
Materials
-
Frozen streptomycin stock solution (e.g., 50 mg/mL in sterile deionized water)[1][7]
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Pipettes and sterile, nuclease-free pipette tips
-
Water bath set to 37°C
-
70% ethanol (B145695) for disinfection
-
Ice bucket with ice
-
Tube rack
-
Permanent marker for labeling
Procedure
-
Preparation:
-
Disinfect the workspace (e.g., laminar flow hood or biosafety cabinet) with 70% ethanol.
-
Label the sterile microcentrifuge tubes with the antibiotic name ("Strep"), concentration, and date of aliquoting.
-
Pre-chill the labeled microcentrifuge tubes on ice.
-
-
Thawing the Stock Solution:
-
Retrieve the frozen streptomycin stock solution from the -20°C freezer.
-
Immediately place the vial in a 37°C water bath to thaw quickly.[8] Note: Do not fully submerge the vial to avoid contamination. Hold the vial in the water until only a small amount of ice remains.
-
Alternatively, thaw the vial between your hands or at room temperature, but rapid thawing in a water bath is generally preferred to minimize degradation.
-
Once thawed, briefly vortex the solution to ensure it is homogenous.
-
-
Aliquoting:
-
Under aseptic conditions, carefully pipette the desired volume of the thawed streptomycin stock solution into the pre-chilled, labeled microcentrifuge tubes.
-
The volume of each aliquot should be appropriate for a single experiment to avoid repeated thawing of the same tube.
-
Work quickly to minimize the time the stock solution is at room temperature.
-
-
Storage of Aliquots:
Workflow Diagram
The following diagram illustrates the workflow for thawing and aliquoting the frozen streptomycin stock solution.
Caption: Workflow for Thawing and Aliquoting Streptomycin.
Signaling Pathway Diagram (Mode of Action)
To provide context for the importance of maintaining streptomycin's efficacy, the following diagram illustrates its mechanism of action.
Caption: Streptomycin's Mechanism of Action.
Conclusion
Adherence to this protocol for thawing and aliquoting frozen streptomycin stock solutions is critical for preserving the antibiotic's stability and ensuring reproducible experimental results. By minimizing freeze-thaw cycles and maintaining aseptic conditions, researchers can be confident in the efficacy of their streptomycin stocks. It is always recommended to refer to the manufacturer's specific instructions for any particular streptomycin product.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. biosera.com [biosera.com]
- 3. goldbio.com [goldbio.com]
- 4. Streptomycin Stock Solution [novoprolabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Stock Solution [mmbio.byu.edu]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.wiki [static.igem.wiki]
Troubleshooting & Optimization
troubleshooting bacterial contamination in cell culture despite using streptomycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address bacterial contamination in cell culture, particularly when standard antibiotics like streptomycin (B1217042) are ineffective.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing bacterial contamination even though I use Penicillin-Streptomycin in my media?
There are several reasons why you might still experience bacterial contamination despite using a Penicillin-Streptomycin (Pen-Strep) solution:
-
Antibiotic Resistance: The contaminating bacteria may have developed resistance to streptomycin. Resistance can arise from mutations in the bacterial ribosome's S12 protein (encoded by the rpsL gene), which prevents streptomycin from binding and inhibiting protein synthesis[1][2][3]. Other resistance mechanisms include enzymatic inactivation of the antibiotic or the use of efflux pumps to remove the drug from the bacterial cell[2][4][5].
-
Mycoplasma Contamination: Your culture might be contaminated with Mycoplasma, a genus of bacteria that naturally lacks a cell wall[6][7]. Since penicillin acts by inhibiting cell wall synthesis, it is completely ineffective against Mycoplasma[7][8][9]. Streptomycin also has limited efficacy against these organisms.
-
Overwhelming Contamination Load: A significant breach in aseptic technique can introduce a high number of bacteria. The concentration of antibiotics in the medium may not be sufficient to eliminate such a large microbial population.
-
Incorrect Antibiotic Usage: The routine use of antibiotics can sometimes mask low-level, cryptic contamination and may encourage the development of resistant strains[9][10].
-
Chemical Contamination: The issue might not be microbial. Chemical contaminants, such as impurities in media, endotoxins from previous bacterial contamination, or residues from cleaning agents, can cause cellular stress or death, which can be mistaken for microbial contamination[9][11][12].
Q2: What are the common signs of bacterial contamination?
Bacterial contamination typically becomes visible within a few days and can be identified through several key indicators:
-
Macroscopic Signs:
-
Turbidity: The culture medium appears cloudy or murky, which is a classic sign of rapid bacterial growth[13][14][15].
-
Sudden pH Drop: Bacterial metabolism often produces acidic byproducts, causing the phenol (B47542) red pH indicator in the medium to rapidly change from red to yellow[13][14][16].
-
Surface Film: A thin, whitish, or greasy-looking film may appear on the surface of the culture medium[14][16].
-
-
Microscopic Signs:
Q3: What is Mycoplasma and how is it different from other bacteria?
Mycoplasma is a genus of bacteria that are among the smallest free-living organisms[7]. They are a major and often undetected threat in cell culture for several reasons:
-
Lack of Cell Wall: They do not have a cell wall, which makes them resistant to common antibiotics like penicillin and beta-lactams that target this structure[7][8][9].
-
Small Size: With a size of approximately 0.2-0.8 µm, they can pass through the 0.22 µm filters commonly used to sterilize cell culture media and reagents[6].
-
Stealthy Contamination: Mycoplasma contamination does not typically cause the visible turbidity or rapid pH changes associated with other bacterial contaminations[7][8][17]. This "invisible" nature allows the contamination to persist and spread unnoticed.
-
Impact on Cells: While they may not kill the host cells outright, they are parasitic and compete for nutrients[7][17]. This can lead to altered cell metabolism, reduced growth rates, chromosomal aberrations, and morphological changes, ultimately compromising the validity of experimental data[6][7][8].
Q4: How can I test my cultures for Mycoplasma?
Since Mycoplasma is not detectable by routine microscopy, specific detection methods are required. It is advisable to perform at least two different tests to confirm a contamination[18].
| Detection Method | Advantages | Disadvantages |
| PCR (Polymerase Chain Reaction) | Extremely sensitive, rapid results, can identify specific Mycoplasma species. Considered the current gold standard[6][7]. | Can be prone to false positives from non-viable Mycoplasma DNA or contamination of reagents[18]. |
| DNA Staining (e.g., DAPI, Hoechst) | Relatively simple and fast. Allows for visualization of Mycoplasma DNA as small fluorescent particles outside the cell nuclei. | Requires a fluorescence microscope. Interpretation can be subjective and difficult for untrained eyes[18]. |
| Microbiological Culture | Considered a "gold standard" for detecting viable Mycoplasma. Can detect a broad range of species. | Slow (can take up to 28 days for results). Some Mycoplasma strains, like certain M. hyorhinis, do not grow well in culture[18]. |
| ELISA | Can detect specific Mycoplasma antigens. Relatively fast and suitable for screening many samples. | May not detect all Mycoplasma species, depending on the antibodies used. |
Q5: Should I stop using antibiotics in my cell culture?
While antibiotics are useful for short-term applications like primary cell isolation or during selection of genetically modified cells, their routine, long-term use is generally discouraged[10]. Continuous use can lead to a false sense of security, potentially masking poor aseptic technique and allowing for the development of antibiotic-resistant bacteria and cryptic Mycoplasma infections[9][10]. The best practice is to rely on meticulous aseptic technique to prevent contamination in the first place[19][20][21].
Troubleshooting Guide: Persistent Contamination
If you are facing persistent contamination despite using streptomycin, follow this step-by-step guide to identify the source and resolve the issue.
Step 1: Identify the Contaminant
First, characterize the type of contamination. This will guide your subsequent actions. If possible, stop all work with the contaminated cultures to prevent cross-contamination.
| Contaminant | Macroscopic Signs | Microscopic Appearance (400x) | Immediate Action |
| Bacteria | Rapid turbidity, medium turns yellow (acidic) overnight[13][14]. | Tiny, motile rods or cocci in spaces between cells[14][16]. | Discard culture. Decontaminate workspace. |
| Yeast | Medium becomes turbid, may turn pink (alkaline) in later stages. An odor may be present[15][22]. | Individual ovoid or spherical particles, may show budding[15]. | Discard culture. Decontaminate workspace. |
| Fungus (Mold) | Visible filamentous structures (mycelia) floating in the medium. pH change is slow[13][23]. | Thin, multicellular filaments (hyphae)[23]. | Discard culture. Decontaminate entire incubator and hood. |
| Mycoplasma | No visible turbidity or pH change. Cells may show reduced growth, granularity, or other signs of stress[7][17]. | Not visible with a standard light microscope[9]. | Quarantine culture. Test specifically for Mycoplasma. |
Step 2: Create a Troubleshooting Workflow
Use a logical workflow to diagnose and address the contamination.
References
- 1. Molecular Mechanisms of Intrinsic Streptomycin Resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Evolution of Resistance to Continuously Increasing Streptomycin Concentrations in Populations of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 5. Antibiotic Resistance Mechanisms in Bacteria: Relationships Between Resistance Determinants of Antibiotic Producers, Environmental Bacteria, and Clinical Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 细胞培养中的支原体检测和清除 [sigmaaldrich.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Bacteria - UNC Lineberger [unclineberger.org]
- 17. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 18. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 20. cellculturecompany.com [cellculturecompany.com]
- 21. m.youtube.com [m.youtube.com]
- 22. corning.com [corning.com]
- 23. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Streptomycin Toxicity in Mammalian Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and manage signs of streptomycin (B1217042) toxicity in mammalian cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture when using streptomycin.
Issue 1: Reduced Cell Viability and Proliferation
Symptoms:
-
A noticeable decrease in the rate of cell proliferation compared to control cultures.
-
An increase in floating, dead cells in the culture medium.
-
Difficulty in establishing or maintaining a confluent cell monolayer.
Possible Causes:
-
High Streptomycin Concentration: The concentration of streptomycin in the culture medium may be too high for the specific cell line being used. While standard concentrations are generally considered safe, some cell lines exhibit higher sensitivity.[1]
-
Prolonged Exposure: Continuous, long-term exposure to streptomycin, even at standard concentrations, can have cumulative toxic effects.
-
Mitochondrial Dysfunction: Streptomycin can interfere with mitochondrial protein synthesis, leading to impaired energy metabolism and reduced cell viability.[1][2]
-
Induction of Apoptosis: Streptomycin can trigger programmed cell death (apoptosis) in a dose-dependent manner.
Troubleshooting Steps:
-
Verify Streptomycin Concentration: Double-check the calculations and final concentration of streptomycin in your media. Standard concentrations are typically in the range of 50-100 µg/mL.[1]
-
Titrate Streptomycin Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
Reduce Exposure Time: If possible, consider using streptomycin intermittently or for shorter durations.
-
Assess Cell Viability: Use a quantitative assay, such as the MTT or Trypan Blue exclusion assay, to accurately measure the impact on cell viability at different streptomycin concentrations.
-
Antibiotic-Free Controls: Always include a control group cultured in antibiotic-free medium to establish a baseline for proliferation and viability.
Issue 2: Altered Cellular Morphology and Differentiation
Symptoms:
-
Changes in cell shape, such as rounding up, shrinking, or development of irregular protrusions.
-
Inhibition or alteration of cellular differentiation processes. For example, in C2C12 myotubes, streptomycin exposure has been shown to reduce myotube diameter.[2][3]
-
Fragmentation of the mitochondrial network.[3]
Possible Causes:
-
Cytoskeletal Disruption: Toxic levels of streptomycin can interfere with the cellular cytoskeleton, leading to morphological changes.
-
Impact on Protein Synthesis: As an inhibitor of protein synthesis, streptomycin can affect the expression of proteins crucial for maintaining cell structure and function.[2][4]
-
Off-Target Effects on Gene Expression: Streptomycin can alter the expression of genes involved in cell differentiation and stress responses.[2][3][5]
Troubleshooting Steps:
-
Microscopic Examination: Regularly observe your cells under a microscope and document any morphological changes compared to antibiotic-free controls.
-
Evaluate Differentiation Markers: If studying differentiation, assess the expression of key differentiation markers (e.g., specific proteins or genes) in the presence and absence of streptomycin.
-
Mitochondrial Staining: Use mitochondrial-specific fluorescent dyes (e.g., MitoTracker) to visualize the mitochondrial network and assess its integrity.
-
Consider Alternative Antibiotics: If streptomycin-induced effects on morphology or differentiation are suspected, consider using an alternative antibiotic with a different mechanism of action, such as penicillin alone or a combination of carbenicillin (B1668345) and ampicillin.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of streptomycin toxicity in mammalian cells?
A1: Streptomycin's toxicity in mammalian cells is primarily attributed to its off-target effects on mitochondria. Due to the evolutionary similarity between bacterial ribosomes and mitochondrial ribosomes (mitoribosomes), streptomycin can bind to the small subunit of mitoribosomes.[1][2] This binding can disrupt mitochondrial protein synthesis, leading to impaired oxidative phosphorylation, reduced ATP production, and increased production of reactive oxygen species (ROS).[1][6] This mitochondrial dysfunction can, in turn, trigger cellular stress responses and apoptosis.[6]
Q2: Are all mammalian cell lines equally sensitive to streptomycin?
A2: No, sensitivity to streptomycin can vary significantly between different cell lines.[7] Factors influencing sensitivity include the cell type's metabolic rate, reliance on mitochondrial respiration, and inherent defense mechanisms against oxidative stress. For instance, cells with high metabolic activity may be more susceptible to the disruptive effects of streptomycin on mitochondrial function.[1]
Q3: What are the typical signs of streptomycin-induced cytotoxicity?
A3: Common signs of streptomycin cytotoxicity include:
-
Reduced cell proliferation and viability.[2]
-
Increased apoptosis or necrosis.
-
Changes in cellular morphology.
-
Altered cell differentiation.[2]
-
Mitochondrial dysfunction, including fragmentation of the mitochondrial network and increased oxidative stress.[3][6]
Q4: At what concentration does streptomycin typically become toxic to mammalian cells?
A4: While standard working concentrations of 50-100 µg/mL are generally considered safe for many common cell lines, toxicity can be observed at these concentrations in sensitive cell types or with prolonged exposure.[1][8] For example, a study on mouse oocytes showed a decrease in nuclear maturation at concentrations of 50 µg/mL and higher.[8][9] Significant decreases in viability for some fibroblast cell lines were observed at concentrations ranging from 2500 to 7500 µg/mL of dihydrostreptomycin, a related aminoglycoside.[7] It is crucial to determine the optimal concentration for each specific cell line and experimental setup.
Q5: How can I assess for streptomycin toxicity in my cell cultures?
A5: Several assays can be used to evaluate streptomycin toxicity:
-
Cell Viability Assays: MTT, MTS, or WST-1 assays measure metabolic activity, which is an indicator of cell viability.
-
Cell Proliferation Assays: EdU or BrdU incorporation assays directly measure DNA synthesis and cell proliferation.[2]
-
Cytotoxicity Assays: Lactate dehydrogenase (LDH) release assays quantify membrane damage and cell death.
-
Apoptosis Assays: Annexin V/PI staining, TUNEL assays, and caspase activity assays can detect and quantify apoptotic cells.[10][11]
-
Mitochondrial Function Assays: Assays to measure mitochondrial membrane potential (e.g., JC-1), reactive oxygen species (ROS) production (e.g., DCFDA), and oxygen consumption rates can assess mitochondrial health.
Quantitative Data Summary
Table 1: Reported Toxic Effects of Streptomycin on Various Mammalian Cell Lines
| Cell Line/System | Streptomycin Concentration | Observed Toxic Effect | Reference |
| C2C12 Myotubes | Not specified, but present in culture | ~40% reduction in myotube diameter, reduced protein synthesis rate, 25% lower differentiation, 60% lower fusion index, fragmented mitochondrial network. | [2][3] |
| Mouse Oocytes | ≥ 50 µg/mL | Concentration-dependent decrease in oocyte nuclear maturation, aberrant spindle formation, significantly lower fertilization rate (23% vs. 74% in control). | [8][9] |
| BHK-21 (Syrian golden hamster kidney fibroblast) | 3500, 5500, 7500 µg/mL (dihydrostreptomycin) | Significant decrease in cell viability. | [7] |
| FEA (feline embryonic fibroblast) | 2500, 3000 µg/mL (dihydrostreptomycin) | Significant decrease in cell viability. | [7] |
| VERO (African green monkey kidney fibroblast) | 20000 µg/mL (dihydrostreptomycin) | Significant reduction in cell viability. | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To assess the effect of streptomycin on the metabolic activity and viability of a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium (with and without varying concentrations of streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of streptomycin. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
Objective: To differentiate between viable, apoptotic, and necrotic cells following streptomycin treatment.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium (with and without streptomycin)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Methodology:
-
Seed cells in 6-well plates and treat with the desired concentrations of streptomycin for the specified duration.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Signaling pathway of streptomycin-induced mitochondrial toxicity.
Caption: Experimental workflow for assessing streptomycin cytotoxicity.
Caption: Troubleshooting logic for reduced cell viability.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Streptomycin - Wikipedia [en.wikipedia.org]
- 5. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antibiotic streptomycin assessed in a battery of in vitro tests for reproductive toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Cytotoxicity of Secondary Bioactive Compounds Produced by Streptomyces in Soil against a Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Streptomycin for Sensitive Stem Cell Cultures
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with sensitive stem cell cultures. The focus is on the careful optimization of streptomycin (B1217042) concentration to prevent contamination without inducing cytotoxicity or altering cellular behavior.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of Penicillin-Streptomycin (Pen-Strep) and is it always safe for stem cells?
A1: The most commonly used concentration is a 1x solution, which typically contains 100 units/mL of penicillin and 100 µg/mL of streptomycin.[1] However, this standard concentration is not always safe for sensitive stem cell cultures. Numerous studies have shown that antibiotics, including Pen-Strep, can negatively impact stem cell proliferation, differentiation, and survival.[2][3] For example, Pen-Strep has been shown to inhibit the growth of embryonic stem cells and can interfere with protein synthesis.[1][4] Therefore, the routine use of antibiotics should be carefully evaluated, as good aseptic technique is the most reliable defense against contamination.[5][6]
Q2: My stem cells are growing poorly after adding streptomycin. How can I confirm if the antibiotic is the cause?
A2: To determine if streptomycin is causing poor cell growth, you should perform a dose-response experiment, also known as a kill curve.[][8][9] This involves culturing your cells with a range of streptomycin concentrations (including a zero-antibiotic control) and monitoring cell viability and proliferation over several days. Signs of cytotoxicity to look for include:
-
Reduced cell proliferation or attachment.
-
Changes in morphology (e.g., cells becoming rounded or detaching).
-
Increased presence of floating, dead cells.
-
Decreased metabolic activity, which can be measured by assays like the MTT assay.[]
If you observe a dose-dependent decrease in cell health, it strongly suggests streptomycin cytotoxicity.
Q3: Can streptomycin affect the differentiation potential of my stem cells?
A3: Yes, streptomycin and other antibiotics can significantly affect stem cell differentiation.[2][4] Studies have reported that Pen-Strep can induce the differentiation of mouse embryonic stem cells into cardiomyocytes and alter the expression of neural progenitor markers during directed differentiation.[10][11][12] These off-target effects can confound experimental results, particularly in studies focused on cell fate, gene expression, and regenerative potential.[3][4] It is crucial to establish the lowest effective concentration that does not interfere with your specific differentiation protocol.
Q4: What are the alternatives to Penicillin-Streptomycin for sensitive stem cell cultures?
A4: If your stem cells are sensitive to Pen-Strep, or if your experiment involves bacteria susceptible to it, several alternatives can be considered.[13]
-
Gentamicin: A broad-spectrum antibiotic that is often more stable and effective than streptomycin, though it can also be cytotoxic to sensitive cells.[6][14]
-
Puromycin, Blasticidin, or Hygromycin B: These are typically used as selection antibiotics but can be used for contamination control after careful titration.[15][16]
-
Ciprofloxacin: A broad-spectrum antibiotic particularly effective against Mycoplasma.[13]
-
Antibiotic-Free Culture: The best practice, especially for sensitive and long-term cultures, is to rely on strict aseptic technique and omit antibiotics altogether. Many labs limit antibiotic use to the initial recovery phase after thawing cells.[6]
Data Summary: Antibiotic Concentrations and Effects
The optimal antibiotic concentration is highly dependent on the specific cell line. A dose-response analysis is critical. The table below summarizes concentration ranges mentioned in literature for various antibiotics used in cell culture.
| Antibiotic(s) | Typical Working Concentration | Cell Type / Context | Observed Effects & Notes |
| Penicillin-Streptomycin | 100 U/mL Penicillin, 100 µg/mL Streptomycin | General Mammalian & Stem Cells | Can inhibit growth and alter differentiation in embryonic and mesenchymal stem cells.[1][4] |
| Gentamicin | 10 - 50 µg/mL | Human Embryonic Stem Cells (hESCs) | Reduced cell viability was observed at concentrations of 25 µg/mL and higher during neural and hepatic differentiation.[10] May adversely affect neurogenesis.[10][11] |
| Puromycin | 0.5 - 10 µg/mL | General Mammalian Cells | Primarily a selection antibiotic. Requires a kill curve to determine the lowest effective concentration for non-transduced cells.[8][15] |
| Hygromycin B | 50 - 1000 µg/mL | General Mammalian Cells | Wide effective range depending on cell type. A kill curve is essential to find the optimal concentration.[15][17] |
| Amphotericin B | 0.25 - 0.5 µg/mL | General & Mesenchymal Stem Cells | Antifungal agent. Often used in combination with Pen-Strep. Can affect cell growth.[1][6] |
Experimental Protocols
Protocol 1: Determining Optimal Streptomycin Concentration (Kill Curve)
This protocol helps identify the minimum concentration of streptomycin required to prevent contamination while minimizing cytotoxicity.[][9][15]
Objective: To find the lowest streptomycin concentration that is effective against contaminants but not harmful to the stem cells.
Materials:
-
Your sensitive stem cell line, in log-phase growth.
-
Complete cell culture medium.
-
Streptomycin stock solution.
-
Multi-well plates (24- or 96-well recommended).
-
Trypan Blue solution or a viability assay kit (e.g., MTT).
Methodology:
-
Cell Plating: Seed your stem cells into a 24-well plate at a density that allows them to reach 30-50% confluency within 24 hours.[9] Prepare at least two wells per condition (in duplicate is recommended).[9]
-
Prepare Antibiotic Dilutions: Prepare a series of dilutions of streptomycin in your complete culture medium. A suggested range for sensitive cells is: 0 µg/mL (control), 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 200 µg/mL.
-
Treatment: After 24 hours of incubation, carefully aspirate the old medium from the cells and replace it with the medium containing the different streptomycin concentrations.
-
Incubation and Observation: Culture the cells for 7-10 days. For slow-growing cells, this may be extended to 14 days.[][9]
-
Medium Change: Replace the medium with fresh, corresponding antibiotic-containing medium every 2-3 days.[9][15]
-
Daily Monitoring: Visually inspect the cells daily under a microscope. Note any changes in cell morphology, attachment, and signs of cell death.
-
Determine Viability: At the end of the incubation period (e.g., Day 10), determine the percentage of viable cells in each well using a Trypan Blue exclusion assay or an MTT assay.[][9]
-
Analysis: The optimal concentration is the lowest dose that effectively prevents contamination (if testing alongside a known contaminant) without significantly reducing cell viability compared to the antibiotic-free control.
Visual Guides
Experimental & Troubleshooting Workflows
The following diagrams illustrate key decision-making processes for optimizing and troubleshooting streptomycin use in sensitive stem cell cultures.
Caption: Workflow for a streptomycin dose-response experiment (kill curve).
Caption: Troubleshooting guide for streptomycin-related cytotoxicity.
References
- 1. Impact of Antibiotics on the Proliferation and Differentiation of Human Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Review; Effects of Antibiotics and Antimycotics on the Bi...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Side Effects of Culture Media Antibiotics on Cell Differentiation | Semantic Scholar [semanticscholar.org]
- 6. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 8. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Effects of Aminoglycoside Antibiotics on Human Embryonic Stem Cell Viability during Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Aminoglycoside Antibiotics on Human Embryonic Stem Cell Viability during Differentiation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. annexpublishers.com [annexpublishers.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. goldbio.com [goldbio.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Effects of Continuous Streptomycin Use on Cell Line Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term effects of continuous streptomycin (B1217042) use on cell line stability.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving the prolonged use of streptomycin.
Q1: My cells are exhibiting slower proliferation and altered morphology after several passages with streptomycin. What could be the cause?
A1: Continuous exposure to streptomycin can have off-target effects on mammalian cells. Streptomycin, an aminoglycoside antibiotic, primarily targets the 30S subunit of bacterial ribosomes to inhibit protein synthesis.[1][2][3][4] However, due to the evolutionary similarity between bacterial and mitochondrial ribosomes, streptomycin can also interfere with mitochondrial protein synthesis in eukaryotic cells.[1][5] This can lead to mitochondrial dysfunction, reduced ATP production, and cellular stress, which may manifest as decreased proliferation rates and changes in cell morphology.[1][5] Studies have shown that streptomycin exposure can lead to a reduction in myotube diameter and fragmentation of the mitochondrial network.[5][6][7]
Q2: I am observing unexpected changes in my experimental results, particularly in studies related to metabolism and gene expression. Could streptomycin be the culprit?
A2: Yes, it is highly probable. The off-target effects of streptomycin extend to cellular metabolism and gene expression. By impairing mitochondrial function, streptomycin can alter cellular energy metabolism.[1][5] Furthermore, studies have reported that penicillin-streptomycin (B12071052) treatment can significantly alter gene expression and regulation.[8] For instance, in C2C12 myotubes, streptomycin exposure led to lower gene expression levels of muscle-specific proteins like Myh3 and Acta1 and upregulated the expression of cell stress markers.[5][6] Therefore, it is crucial to consider the potential confounding effects of streptomycin, especially in studies focusing on metabolic pathways or gene regulation.
Q3: I suspect my cell line has developed resistance to streptomycin. How can I confirm this and what are the implications?
A3: The development of antibiotic resistance is a known phenomenon, even in cell culture.[9] Bacteria can develop resistance through genetic mutations or the acquisition of resistance genes.[4] While less common in mammalian cells, long-term exposure could potentially select for a subpopulation of cells with altered mitochondrial characteristics that are less susceptible to streptomycin's effects. To confirm suspected resistance, you can perform a "kill curve" experiment (see Protocol 1) to determine the minimum inhibitory concentration (MIC) for your specific cell line. An increased MIC compared to the initial parental cell line would suggest a change in sensitivity. The primary implication is the potential for underlying, unobserved changes in the cell line's physiology that could affect experimental reproducibility and validity.[10]
Q4: Can continuous streptomycin use affect cell differentiation capacity?
A4: Yes, several studies have demonstrated that streptomycin can negatively impact cell differentiation. For example, streptomycin has been shown to inhibit cell differentiation and growth in muscle myotubes.[5] Research on C2C12 myotubes revealed a significant reduction in the differentiation and fusion index upon streptomycin exposure.[5][6] Similar inhibitory effects on differentiation have been observed in other cell types, including keratinocytes and human adipose tissue-derived stem cells.[5] These effects are likely linked to the disruption of protein synthesis and mitochondrial function, which are critical for the complex processes of cell differentiation.[5]
Q5: What are the best practices for using streptomycin in long-term cultures to minimize its adverse effects?
A5: While the ideal practice is to culture cells without antibiotics by maintaining strict aseptic technique, this is not always feasible.[11][12] If streptomycin use is unavoidable for long-term experiments, consider the following best practices:
-
Use the lowest effective concentration: Determine the minimal concentration required to prevent contamination for your specific cell line by performing a kill curve analysis.[13][14]
-
Regularly monitor cell health: Continuously assess cell morphology, viability, and proliferation rates to detect any deviations from the baseline.
-
Perform periodic "antibiotic holidays": If possible, periodically culture the cells in antibiotic-free medium to allow them to recover from the potential stresses induced by streptomycin.
-
Characterize your cell line: Periodically re-authenticate your cell line (e.g., via STR profiling) and assess key functional readouts to ensure stability.[10]
-
Consider alternative antibiotics: Depending on the common contaminants in your lab, you might explore other antibiotics with different mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of streptomycin on various cellular parameters as reported in the literature.
Table 1: Effect of Streptomycin on C2C12 Myotube Differentiation and Growth
| Parameter | Control (Carbenicillin/Ampicillin) | Streptomycin | Percentage Change | Reference |
| Myotube Diameter | Baseline | ~40% reduction | -40% | [5][6] |
| Protein Synthesis Rate | Baseline | Reduced | Not specified | [5][6][7] |
| Differentiation Index | Baseline | 25% lower | -25% | [5][6] |
| Fusion Index | Baseline | 60% lower | -60% | [5][6] |
| Mitochondrial Footprint | Baseline | 64% smaller | -64% | [5][6][7] |
| Mitochondrial Branch Length | Baseline | 34% shorter | -34% | [5][6][7] |
Table 2: Effect of Streptomycin on Gene Expression in C2C12 Myotubes
| Gene | Control (Carbenicillin/Ampicillin) | Streptomycin | Percentage Change | Reference |
| Myh3 | Baseline | 48% lower | -48% | [5] |
| Acta1 | Baseline | 50% lower | -50% | [5] |
| Hri (Stress Response) | Baseline | Significantly higher | Not specified | [6] |
| Perk (Stress Response) | Baseline | Significantly higher | Not specified | [6] |
| Atf4 (Stress Response) | Baseline | Significantly higher | Not specified | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Streptomycin Concentration (Kill Curve)
This protocol is essential for determining the lowest concentration of streptomycin that effectively prevents bacterial contamination while minimizing off-target effects on the host cell line.[13][14][15]
Materials:
-
Parental (untransfected) cell line
-
Complete culture medium
-
Streptomycin stock solution (e.g., 10 mg/mL)
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Seed the parental cells into the wells of a 24-well plate at a density that will prevent confluence during the experiment (e.g., 5 x 10^4 cells/well). Prepare at least 9 wells.
-
Allow the cells to adhere and recover overnight.
-
The next day, prepare a series of streptomycin dilutions in complete culture medium. A typical range to test is 0, 10, 25, 50, 100, 200, 400, and 800 µg/mL.
-
Aspirate the old medium and replace it with the medium containing the different concentrations of streptomycin. Include a "no antibiotic" control.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Replenish the selective medium every 3-4 days.
-
After 7-10 days, determine the lowest concentration of streptomycin that results in 100% cell death. This is the optimal concentration to use for your experiments.
Protocol 2: Monitoring Cell Line Stability During Continuous Streptomycin Use
This protocol outlines a systematic approach to monitor the phenotypic and functional stability of a cell line cultured long-term with streptomycin.
Materials:
-
Cell line of interest
-
Complete culture medium with and without the determined optimal concentration of streptomycin
-
Reagents for cell viability assays (e.g., Trypan blue, MTT, or CellTiter-Glo®)
-
Reagents and equipment for cell proliferation assays (e.g., cell counting, EdU incorporation)
-
Reagents for functional assays relevant to the cell line (e.g., protein expression analysis via Western blot or ELISA, metabolic assays)
-
Microscope with imaging capabilities
Procedure:
-
Establish a Baseline: Culture the cell line for at least two passages in antibiotic-free medium. At the end of this period, perform a comprehensive characterization:
-
Morphology: Document cell morphology using phase-contrast microscopy.
-
Viability: Measure cell viability using a standard assay.
-
Proliferation Rate: Determine the population doubling time.
-
Function: Assess key functional parameters relevant to your research (e.g., expression of a specific protein, metabolic activity).
-
Cryopreserve: Establish a master cell bank of this baseline culture.
-
-
Initiate Long-Term Culture: Thaw a vial from the master cell bank and culture the cells in a medium containing the pre-determined optimal concentration of streptomycin.
-
Regular Monitoring (e.g., every 2-3 passages):
-
Visually inspect the culture for any changes in morphology.
-
Perform a cell viability assay.
-
Measure the proliferation rate.
-
-
In-depth Analysis (e.g., every 10-15 passages):
-
Repeat the full baseline characterization (morphology, viability, proliferation, and function).
-
Compare the results to the initial baseline data.
-
Consider performing STR profiling to confirm cell line identity and rule out cross-contamination.
-
-
Data Analysis and Interpretation:
-
Plot the monitored parameters over time (passage number).
-
Statistically analyze any significant deviations from the baseline.
-
If significant changes are observed, consider using a lower passage number from your working cell bank or re-evaluating the necessity of continuous streptomycin use.
-
Visualizations
Caption: Mechanism of streptomycin action and its off-target effects.
Caption: Experimental workflow for monitoring cell line stability.
Caption: Signaling pathway of streptomycin-induced cellular effects.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Streptomycin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cms.viroliegy.com [cms.viroliegy.com]
- 9. nbinno.com [nbinno.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Streptomycin Interference in Experimental Assays
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference of streptomycin (B1217042) with common experimental assays. The following guides and frequently asked questions (FAQs) provide detailed information to help you identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of streptomycin and how can it affect my experiments?
Streptomycin is an aminoglycoside antibiotic that primarily functions by inhibiting protein synthesis in bacteria.[1][2][3] It binds to the 16S rRNA of the 30S ribosomal subunit, leading to misreading of mRNA and the production of nonfunctional proteins, ultimately resulting in bacterial cell death.[1][4][5] While highly effective against bacteria, this mechanism and other off-target effects can interfere with various eukaryotic cellular and biochemical assays.
Q2: Can streptomycin interfere with my Western blot results?
Yes, streptomycin can impact Western blot results, particularly in cultured cells. Studies have shown that exposure to streptomycin can reduce overall protein synthesis rates.[6][7][8][9] This can lead to a general decrease in the expression of your target protein, which might be misinterpreted as a specific effect of your experimental treatment. For instance, in C2C12 myotubes, streptomycin exposure led to a significant reduction in protein synthesis, as measured by a puromycin (B1679871) incorporation assay.[6] It also specifically lowered the protein content of a subunit of mitochondrial complex I.[6]
Q3: My cell viability assay results are inconsistent when using streptomycin. Why might this be?
Streptomycin can affect the metabolic activity of eukaryotic cells, which can confound the results of viability assays that rely on metabolic readouts, such as MTT or XTT assays. While direct interference with the assay reagents is not extensively documented, streptomycin has been shown to affect mitochondrial function.[6][7][9] Since MTT and similar assays measure cell viability based on mitochondrial reductase activity, any alteration in mitochondrial function by streptomycin could lead to inaccurate estimations of cell viability.[10] It is advisable to perform control experiments to assess the direct impact of streptomycin on your specific cell line and assay.
Q4: I am using a luciferase reporter assay. Could streptomycin be affecting my results?
Yes, streptomycin can interfere with luciferase reporter assays. Research has demonstrated that in Streptomyces, streptomycin can increase the suppression of certain nonsense codons (UAA and UAG), leading to read-through of stop signals and potentially affecting the expression of the luciferase reporter gene.[11] This could lead to either an over- or underestimation of the intended reporter activity, depending on the genetic context of the reporter construct.
Q5: Does streptomycin interfere with flow cytometry analysis?
Streptomycin has been shown to affect cellular parameters that are often measured by flow cytometry. For example, it can decrease the membrane potential of bacteria.[12][13] When analyzing eukaryotic cells, it is important to consider that any off-target effects on cell health and membrane integrity could potentially alter staining patterns with viability dyes (like propidium (B1200493) iodide) or other fluorescent markers.
Q6: Can streptomycin interfere with biochemical assays?
Yes, in specific cases, streptomycin can directly interfere with biochemical assays. A notable example is the Jaffe reaction for creatinine (B1669602) estimation, where streptomycin, at concentrations above therapeutic levels (10 mg/mL), can act as a non-creatinine chromogen, leading to falsely elevated creatinine readings.[14][15]
Q7: Is it possible for streptomycin to affect my PCR or qPCR results?
While direct, consistent interference of streptomycin with PCR or qPCR is not widely reported, it's important to consider its source and purity. Some studies have used qPCR to quantify streptomycin resistance genes in environmental samples without reporting interference from the antibiotic itself.[16] However, one study on a PCR inhibition assay for DNA-damaging antibiotics found that aminoglycosides, as a class, did not inhibit the PCR reaction, suggesting a low likelihood of direct interference with the polymerase or primers.[17] Contaminants in the streptomycin preparation could potentially inhibit PCR.
Troubleshooting Guides
Problem: Reduced protein expression on Western blot in streptomycin-treated cells.
Possible Cause: Streptomycin is inhibiting overall protein synthesis in your cultured cells.[6][8][9]
Troubleshooting Steps:
-
Perform a Dose-Response Control: Culture your cells with varying concentrations of streptomycin to determine a dose that effectively prevents contamination without significantly impacting protein synthesis.
-
Use an Alternative Antibiotic: Consider replacing penicillin-streptomycin (B12071052) with another antibiotic cocktail, such as penicillin with gentamicin, and assess if the protein expression levels are restored.
-
Puromycin Incorporation Assay: To confirm that streptomycin is affecting global protein synthesis, perform a puromycin incorporation assay. A decrease in puromycin signal in streptomycin-treated cells will confirm this effect.[6]
-
Normalize to a Housekeeping Gene: While standard practice, ensure you are normalizing to a stable housekeeping gene whose expression is not affected by streptomycin in your specific cell type.
Problem: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).
Possible Cause: Streptomycin is altering the metabolic or mitochondrial activity of your cells, leading to skewed results.[10]
Troubleshooting Steps:
-
Assay Control: Run the viability assay on cells cultured with and without streptomycin (in the absence of your experimental treatment) to quantify the baseline effect of the antibiotic.
-
Alternative Viability Assay: Use a viability assay with a different mechanism that does not rely on mitochondrial reductase activity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).
-
Pre-screen for Interference: Before your main experiment, test if streptomycin directly interferes with the assay components. This can be done in a cell-free system by adding streptomycin to the assay medium and measuring the absorbance.
Quantitative Data Summary
The following tables summarize the quantitative effects of streptomycin observed in various experimental assays.
Table 1: Effect of Streptomycin on Protein Synthesis and Cell Differentiation
| Cell Line | Assay | Streptomycin Concentration | Observed Effect | Reference |
| C2C12 myotubes | Puromycin Incorporation | Not specified | ~25% reduction in protein synthesis | [6] |
| C2C12 myotubes | Immunofluorescence | Not specified | ~40% reduction in myotube diameter | [7][8][9] |
| C2C12 myotubes | Immunofluorescence | Not specified | 25% lower differentiation index | [7][9] |
| C2C12 myotubes | Immunofluorescence | Not specified | 60% lower fusion index | [7][9] |
Table 2: Interference of Streptomycin in a Biochemical Assay
| Assay | Analyte | Streptomycin Concentration | Observed Effect | Reference |
| Jaffe Reaction | Creatinine | > 10 mg/mL | Acts as a non-creatinine chromogen, causing false positives | [14][15] |
Experimental Protocols
Puromycin Incorporation Assay for Measuring Protein Synthesis
This protocol is adapted from studies investigating the effect of streptomycin on protein synthesis in cultured cells.[6]
Materials:
-
Cell culture medium
-
Streptomycin
-
Puromycin solution (e.g., 10 mM stock)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Proteinase and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-puromycin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and culture them under your standard conditions, including the presence or absence of streptomycin.
-
Puromycin Pulse: Add puromycin to the cell culture medium at a final concentration of 1-10 µM and incubate for 30 minutes.
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and then lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with an anti-puromycin antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative rate of protein synthesis. A decrease in signal in the streptomycin-treated samples indicates inhibition of protein synthesis.
Visualizations
Caption: Troubleshooting workflow for identifying streptomycin interference.
Caption: Simplified diagram of streptomycin's mechanism of action.
References
- 1. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Streptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]
- 5. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]
- 6. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.vu.nl [research.vu.nl]
- 10. researchgate.net [researchgate.net]
- 11. Construction and testing of a bacterial luciferase reporter gene system for in vivo measurement of nonsense suppression in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Multiparameter Flow Cytometric Analysis of Antibiotic Effects on Membrane Potential, Membrane Permeability, and Bacterial Counts of Staphylococcus aureus and Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Streptomycin interference in Jaffe reaction - possible false positive creatinine estimation in excessive dose exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Real-time PCR methods for quantitative monitoring of streptomycin and tetracycline resistance genes in agricultural ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PCR inhibition assay for DNA-targeted antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Determining the Minimum Inhibitory Concentration (MIC) of Streptomycin
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the Minimum Inhibitory Concentration (MIC) of streptomycin (B1217042) against a bacterial strain. It includes a detailed experimental protocol, troubleshooting advice, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the Minimum Inhibitory Concentration (MIC)?
A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent, such as streptomycin, that prevents the visible growth of a microorganism after a specific incubation period under controlled in vitro conditions. [1][2]It is a quantitative measure of the susceptibility of a bacterium to an antibiotic, typically expressed in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L).
Q2: Which primary method should I use for determining the MIC of streptomycin?
A2: The two most common reference methods are broth dilution and agar (B569324) dilution. [1]
-
Broth microdilution is the most widely used method. It involves a 96-well microtiter plate where the bacterial inoculum is added to wells containing serial dilutions of the antibiotic in a liquid growth medium. [3]It is efficient for testing multiple antibiotics at once.
-
Agar dilution involves incorporating the antibiotic into an agar medium at various concentrations. A standardized bacterial inoculum is then spotted onto the plates. This method is considered a gold standard and is useful for testing a large number of bacterial strains simultaneously.
This guide will focus on the broth microdilution method due to its widespread use and efficiency.
Q3: How do I prepare a stock solution of streptomycin?
A3: To prepare a stock solution, accurately weigh the streptomycin powder and dissolve it in a suitable solvent, which for streptomycin sulfate (B86663) is typically sterile deionized water. [4]For example, to create a 50 mg/mL stock solution, you can dissolve 500 mg of streptomycin in a final volume of 10 mL of sterile water. [5]It is crucial to account for the potency of the antibiotic powder using the manufacturer's information. [6]The formula to calculate the required weight is:
Weight (mg) = (Volume (mL) × Final Concentration (µg/mL)) / Potency (µg/mg) [7] The stock solution should be sterilized by filtration through a 0.22 µm filter and can be stored in aliquots at -20°C or colder for long-term stability. [4][5][7] Q4: What are quality control (QC) strains and why are they essential?
A4: Quality control (QC) strains are well-characterized microorganisms with known, predictable susceptibility patterns to various antimicrobial agents. [8]Standard reference strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, are used in every MIC assay. [9]Their purpose is to monitor the performance of the test by ensuring the reagents, conditions, and procedures are correct, thus ensuring the accuracy and reproducibility of the results. If the MIC value for a QC strain falls outside its acceptable range, the results for the test strains are considered invalid.
Q5: How do I interpret the final MIC value?
A5: The MIC is the lowest concentration of streptomycin that shows no visible growth (i.e., the first clear well in the dilution series). [1]This value is then compared to established clinical breakpoints provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [10]Based on this comparison, the bacterial strain is categorized as:
-
Susceptible (S): The infection is likely to respond to a standard dosage of the antibiotic.
-
Intermediate (I): The infection may respond in situations where the drug is concentrated (e.g., in urine) or when a higher dosage can be used.
-
Resistant (R): The antibiotic is unlikely to be effective at achievable systemic concentrations. [10]
Detailed Experimental Protocol: Broth Microdilution
This protocol details the steps for performing a broth microdilution assay to determine the MIC of streptomycin.
1. Preparation of Streptomycin Stock and Working Solutions
-
Stock Solution (e.g., 1280 µg/mL): Prepare a concentrated stock solution of streptomycin in sterile deionized water as described in the FAQ section. Ensure the calculation accounts for the antibiotic's potency.
-
Working Solutions: Prepare a series of two-fold dilutions from the stock solution. For a standard 96-well plate assay, you will typically prepare an initial antibiotic solution at twice the highest desired final concentration in cation-adjusted Mueller-Hinton Broth (CAMHB). [11] 2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the bacterial strain.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
3. Microtiter Plate Setup
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of streptomycin (at 2x the final desired concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. [11]* Well 11 will serve as the positive control (growth control, no antibiotic).
-
Well 12 will serve as the negative control (sterility control, no bacteria). [11] 4. Inoculation and Incubation
-
Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic to its final concentration.
-
Do not add bacteria to well 12.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results
-
After incubation, visually inspect the plate for turbidity. A button of cells at the bottom of a well also indicates growth.
-
The Growth Control (Well 11) must show clear evidence of growth.
-
The Sterility Control (Well 12) must remain clear.
-
The MIC is the lowest concentration of streptomycin at which there is no visible growth.
Quantitative Data Summary
Quality control is critical for accurate MIC determination. The following table provides the acceptable MIC ranges for standard QC strains when tested with streptomycin, as recommended by CLSI.
| Quality Control Strain | ATCC® No. | Streptomycin MIC Range (µg/mL) |
| Escherichia coli | 25922 | 4 - 16 |
| Enterococcus faecalis | 29212 | 256 - 1024 (High-Level Resistance Screen) |
| Staphylococcus aureus | 29213 | 1 - 8 |
| Pseudomonas aeruginosa | 27853 | 8 - 32 |
Note: Ranges are based on CLSI guidelines and may be subject to change. Always refer to the most current CLSI M100 document for the latest QC ranges. [10][12][13]
Experimental Workflow Diagram
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ibisci.com [ibisci.com]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. Preparation of Antibiotic Stock Solutions and Discs • Microbe Online [microbeonline.com]
- 7. apec.org [apec.org]
- 8. szu.gov.cz [szu.gov.cz]
- 9. Antimicrobial Susceptibility of Escherichia coli and Salmonella spp. Isolates From Healthy Pigs in Australia: Results of a Pilot National Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacld.com [iacld.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. goums.ac.ir [goums.ac.ir]
issues with streptomycin precipitating in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the precipitation of streptomycin (B1217042) in cell culture media. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to identify and resolve these common issues encountered during experiments.
Troubleshooting Guide: Streptomycin Precipitation
Precipitation in cell culture media can arise from various factors, not always directly related to streptomycin itself. This guide provides a step-by-step approach to identifying and resolving the root cause of precipitation.
Visual Inspection and Initial Assessment
The first step is to carefully observe the precipitate and the culture conditions. The characteristics of the precipitate can offer clues to its origin.
| Precipitate Characteristics | Possible Cause | Recommended Action |
| Fine, granular, crystalline | Salt precipitation | Proceed to "Checking Media Composition and Preparation" |
| Cloudy, turbid appearance | Bacterial or fungal contamination | Proceed to "Addressing Microbial Contamination" |
| Flaky, amorphous, sometimes stringy | Protein denaturation or aggregation | Proceed to "Investigating Protein-Related Precipitation" |
| Present only after thawing | Component insolubility at low temperatures | Proceed to "Managing Temperature-Related Issues" |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting streptomycin-related precipitation issues.
Caption: Troubleshooting workflow for streptomycin precipitation.
Frequently Asked Questions (FAQs)
1. Is the precipitate in my Penicillin-Streptomycin-Glutamine solution the streptomycin?
In many cases, a precipitate observed after thawing a combined Penicillin-Streptomycin-Glutamine solution is not streptomycin.[1] L-glutamine has lower solubility at cold temperatures and can precipitate out.[1] Gently warming the solution to room temperature or 37°C and swirling should redissolve the glutamine.[1]
2. What are the ideal storage and pH conditions for streptomycin solutions?
Streptomycin sulfate (B86663) is stable in solution at a pH range of 6.0 to 8.0 when stored at 10°C for extended periods.[2] Maximum stability is often observed between pH 6.5 and 7.0.[3] It is important to avoid highly acidic or alkaline conditions, as this can lead to degradation.[4] For cell culture applications, stock solutions are typically prepared in water or saline and can be filter-sterilized.[5]
3. Can streptomycin interact with other components in the cell culture medium to cause precipitation?
While streptomycin sulfate is highly soluble in water, interactions with other media components can potentially lead to precipitation.[6][7][8] High concentrations of salts, particularly phosphates, can affect the stability of streptomycin in solution.[2] Additionally, streptomycin is known to bind to nucleic acids and ribosomes, a property utilized in protein purification to remove these contaminants.[9][10] While less common in the dilute environment of cell culture media, interactions with released nucleic acids from dying cells could contribute to localized precipitation.
4. How does temperature affect streptomycin stability and solubility?
Streptomycin sulfate is stable in solution for extended periods at refrigerated temperatures (e.g., 10°C).[2] However, repeated freeze-thaw cycles should be avoided as this can promote the precipitation of various media components.[11][12] At higher temperatures, such as 60°C, significant degradation of streptomycin can occur in a matter of days.[3]
5. Could the precipitate be a sign of microbial contamination?
Yes, turbidity or a visible precipitate in the culture medium can be an indicator of bacterial, fungal, or yeast contamination.[11][13] It is crucial to examine the culture under a microscope to rule out contamination. Contaminated cultures should be isolated and discarded to prevent cross-contamination of other cell lines.[14]
Experimental Protocols
Protocol 1: Re-solubilizing Precipitate in Penicillin-Streptomycin-Glutamine Solution
This protocol is intended for commercially available, combined antibiotic-antimycotic solutions that have formed a precipitate after thawing.
Materials:
-
Frozen Penicillin-Streptomycin-Glutamine solution
-
Water bath or incubator set to 37°C
-
Sterile work environment (e.g., laminar flow hood)
Procedure:
-
Remove the frozen antibiotic solution from the -20°C freezer.
-
Allow the solution to thaw at room temperature or in a 37°C water bath.
-
Once thawed, you may observe a crystalline or flaky precipitate.
-
Place the container in a 37°C water bath or incubator.
-
Gently swirl the container every 5-10 minutes.
-
Continue this process until the precipitate is completely dissolved. This may take up to 30-60 minutes.
-
Once the solution is clear, it is ready to be used in your cell culture medium.
Protocol 2: Preparation of a Streptomycin Sulfate Stock Solution
This protocol describes the preparation of a standard 100X streptomycin sulfate stock solution.
Materials:
-
Streptomycin sulfate powder
-
Cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile conical tube or bottle
-
0.22 µm sterile syringe filter
-
Sterile syringe
Procedure:
-
In a sterile environment, weigh out the appropriate amount of streptomycin sulfate powder. For a 10 mg/mL (100X) stock solution, you will need 100 mg of streptomycin sulfate for every 10 mL of solvent.
-
Add the powder to a sterile conical tube.
-
Add the desired volume of cell culture grade water or PBS.
-
Cap the tube and vortex or invert until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile tube.
-
Label the tube with the name of the solution, concentration, and date of preparation.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Signaling Pathways and Experimental Workflows
The mechanism of action for streptomycin involves binding to the 30S ribosomal subunit in bacteria, which inhibits protein synthesis. This is a direct antibacterial action and does not typically involve complex signaling pathways within the cultured eukaryotic cells.
The following diagram illustrates the experimental workflow for preparing and using a streptomycin-containing cell culture medium.
Caption: Workflow for preparing cell culture medium with streptomycin.
References
- 1. Penicillin-Streptomycin-Glutamine (100X) - FAQs [thermofisher.com]
- 2. Studies on the Stability of Streptomycin in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2719812A - Stabilized aqueous solutions of streptomycin - Google Patents [patents.google.com]
- 5. himedialabs.com [himedialabs.com]
- 6. toku-e.com [toku-e.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Streptomycin sulfate | Antibiotic | ribosome | TargetMol [targetmol.com]
- 9. Streptomycin - Wikipedia [en.wikipedia.org]
- 10. Effective elimination of nucleic acids from bacterial protein samples for optimized blue native polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. adl.usm.my [adl.usm.my]
- 14. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Antibiotic Alternatives for Penicillin-Allergic Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and using alternatives to penicillin-streptomycin (B12071052) in cell culture, particularly for applications sensitive to these antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternatives to penicillin-streptomycin for routine cell culture?
A1: For researchers seeking alternatives to penicillin-streptomycin, several effective antibiotics are available to prevent bacterial contamination. Gentamicin (B1671437) and Kanamycin are frequently used substitutes.[1][2] Gentamicin offers broad-spectrum coverage against many Gram-positive and Gram-negative bacteria and is known for its stability under typical cell culture conditions.[2][3] Kanamycin is another aminoglycoside antibiotic effective against a range of bacteria.[4] Ciprofloxacin (B1669076) is a broad-spectrum antibiotic that is particularly effective against Mycoplasma contamination.[1][5]
Q2: My experiment involves a microorganism sensitive to streptomycin (B1217042). What is a suitable replacement to prevent bacterial contamination in my mammalian cell culture?
A2: In situations where streptomycin sensitivity is a concern, gentamicin is an excellent alternative.[1][2] It is a broad-spectrum aminoglycoside antibiotic that effectively controls the growth of both Gram-positive and Gram-negative bacteria.[2] Unlike the penicillin-streptomycin combination, it will not interfere with experiments involving streptomycin-sensitive organisms.
Q3: I suspect fungal contamination in my cell culture. What are the recommended antifungal agents?
A3: The two most common antifungal agents for cell culture are Amphotericin B (often sold as Fungizone) and Nystatin (also known as Mycostatin).[6][7] Both function by binding to sterols in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[6] While effective, Amphotericin B can exhibit some toxicity towards mammalian cells, so it's crucial to use it at the recommended concentration.[6][8] Nystatin is generally considered less toxic to cultured cells and has a larger effective concentration window.
Q4: How can I deal with Mycoplasma contamination?
A4: Mycoplasma contamination is a significant issue in cell culture as it is not visible by standard microscopy.[9] Ciprofloxacin is a highly effective antibiotic for eliminating Mycoplasma.[10][11][12] It targets bacterial DNA gyrase, an enzyme essential for DNA replication, thereby inhibiting cell division.[5] A typical treatment involves incubating the cells with 10 µg/mL of ciprofloxacin for 12-14 days.[12]
Troubleshooting Guide
Issue 1: I've switched to a new antibiotic, and my cells are showing signs of stress or death.
-
Possible Cause: The new antibiotic may be cytotoxic to your specific cell line at the concentration you are using. Antibiotics and antimycotics can be toxic to certain cell lines.[13][14]
-
Solution: It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration of the new antibiotic for your cells. This involves treating your cells with a range of antibiotic concentrations and assessing cell viability over time using an assay like the MTT or resazurin (B115843) assay.
Issue 2: I'm still seeing bacterial contamination even after using an alternative antibiotic.
-
Possible Cause 1: The contaminating bacteria may be resistant to the antibiotic you are using.
-
Solution 1: Perform an antibiotic susceptibility test (e.g., disk diffusion assay) to determine which antibiotic is effective against the specific contaminant.[15]
-
Possible Cause 2: The contamination may be due to poor aseptic technique. Antibiotics should not be used as a substitute for sterile practices.[13]
-
Solution 2: Review your laboratory's aseptic technique protocols. Ensure proper sterilization of all reagents and equipment, and regularly clean and disinfect incubators and biosafety cabinets.[16]
Issue 3: My media containing an antifungal agent appears cloudy or has particulate matter.
-
Possible Cause: If you are using Nystatin, it exists as a colloidal suspension rather than a true solution.[6]
-
Solution: This is normal for Nystatin preparations. Under a microscope, you may observe small, crystal-like particles, which should not be mistaken for bacterial contamination.[6] Ensure you mix the Nystatin solution thoroughly before adding it to your culture medium.
Data Presentation
Table 1: Common Antibiotic Alternatives to Penicillin-Streptomycin
| Antibiotic | Spectrum of Activity | Typical Working Concentration | Mechanism of Action |
| Gentamicin | Broad-spectrum (Gram-positive and Gram-negative)[2][3] | 25 - 50 µg/mL[3] | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[2][17] |
| Kanamycin | Broad-spectrum (primarily Gram-negative)[4] | 50 - 100 µg/mL | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[4][17] |
| Ciprofloxacin | Broad-spectrum, highly effective against Mycoplasma[5][10][11] | 1 - 10 µg/mL[5][12] | Inhibits bacterial DNA gyrase, preventing DNA replication.[5] |
Table 2: Common Antifungal Agents for Cell Culture
| Antifungal Agent | Spectrum of Activity | Typical Working Concentration | Mechanism of Action | Stability at 37°C |
| Amphotericin B | Fungi and yeast | 0.25 - 2.5 µg/mL[6] | Binds to sterols in the fungal membrane, creating pores.[6] | 3 days[6] |
| Nystatin | Fungi and yeast[18] | 100 - 250 U/mL[6] | Binds to sterols in the fungal membrane, creating pores.[6] | 3 days[6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a New Antibiotic
This protocol outlines a method to determine the highest concentration of a new antibiotic that is not toxic to a specific cell line using a cell viability assay.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
The new antibiotic to be tested
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin-based cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis. Incubate overnight to allow for cell attachment.
-
Antibiotic Dilution Series: Prepare a series of dilutions of the new antibiotic in complete cell culture medium. It is recommended to test a broad range of concentrations initially (e.g., 0.1x, 1x, 10x, 100x the manufacturer's recommended concentration). Include a no-antibiotic control.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different antibiotic concentrations.
-
Incubation: Incubate the plate for a period that is relevant to your experimental timeline (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or resazurin assay).[8][19][20][21]
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of viable cells for each antibiotic concentration relative to the no-antibiotic control. The highest concentration that does not significantly reduce cell viability is the optimal concentration to use.
Protocol 2: Antibiotic Susceptibility Testing (Disk Diffusion Assay)
This protocol provides a basic method to determine the susceptibility of a bacterial contaminant to various antibiotics.
Materials:
-
Bacterial contaminant isolated from your cell culture
-
Bacterial growth medium (e.g., LB agar (B569324) plates)
-
Sterile swabs
-
Paper disks impregnated with known concentrations of different antibiotics
-
Sterile forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the contaminating bacteria in sterile broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an agar plate to create a bacterial lawn.
-
Disk Placement: Using sterile forceps, place the antibiotic-impregnated paper disks onto the surface of the agar plate, ensuring they are spaced far enough apart to allow for distinct zones of inhibition.[15]
-
Incubation: Invert the plate and incubate at 37°C overnight.
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the area around the disk where no bacteria have grown) for each antibiotic. A larger zone of inhibition indicates greater susceptibility of the bacteria to that antibiotic.[15]
Visualizations
Caption: Mechanisms of action for common antibiotic and antifungal alternatives.
Caption: Workflow for validating a new antibiotic for cell culture use.
References
- 1. reddit.com [reddit.com]
- 2. goldbio.com [goldbio.com]
- 3. Antibiotics for Cell Culture [genaxxon.com]
- 4. goldbio.com [goldbio.com]
- 5. Ciprofloxacin Hydrochloride › Reagents›Cell Culture›Life Sciences › SERVA Electrophoresis GmbH [serva.de]
- 6. Eradication of fungus and mold contamination - Cellculture2 [cellculture2.altervista.org]
- 7. thomassci.com [thomassci.com]
- 8. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genhunter.com [genhunter.com]
- 10. Bioworld Ciprofloxacin (Cipro) Hydrochloride, Ready-to-Use, Sterile, 2 | Fisher Scientific [fishersci.com]
- 11. thomassci.com [thomassci.com]
- 12. A safe and efficient method for elimination of cell culture mycoplasmas using ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibiotics for Cell Culture | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 16. yeasenbio.com [yeasenbio.com]
- 17. mpbio.com [mpbio.com]
- 18. Comparison of In Vitro Antifungal Activities of Free and Liposome-Encapsulated Nystatin with Those of Four Amphotericin B Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
Validation & Comparative
Streptomycin vs. Gentamicin: A Comparative Guide for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate antibiotic is a critical consideration in cell culture to prevent bacterial contamination that can compromise experimental results. Streptomycin (B1217042) and gentamicin (B1671437) are two commonly used aminoglycoside antibiotics in cell culture media. This guide provides an objective comparison of their effectiveness, supported by experimental data, to aid researchers in making informed decisions for their specific cell culture needs.
At a Glance: Key Differences
| Feature | Streptomycin | Gentamicin |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | Inhibits protein synthesis by binding to the 30S ribosomal subunit. |
| Antibacterial Spectrum | Primarily effective against Gram-negative bacteria, with some activity against Gram-positive bacteria.[1] | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] |
| Stability | Less stable, particularly at lower pH. | More stable, including at low pH and during autoclaving.[1] |
| Recommended Concentration | Typically used at higher concentrations.[1] | Generally used at lower concentrations than streptomycin.[1] |
| Cytotoxicity | Can exhibit cytotoxicity at higher concentrations and with prolonged exposure. | Demonstrates dose-dependent cytotoxicity and is generally considered more potent. |
Antibacterial Efficacy in Cell Culture
Gentamicin is often considered superior to the combination of penicillin and streptomycin for controlling bacterial growth in tissue culture.[2] Its broader spectrum of activity against both Gram-positive and Gram-negative bacteria makes it a more versatile option for preventing a wider range of potential contaminants.[1] Furthermore, the higher stability of gentamicin ensures its continued efficacy over the course of typical cell culture experiments.[1]
Comparative Cytotoxicity on Mammalian Cells
Both streptomycin and gentamicin can exert toxic effects on mammalian cells, impacting cell viability, proliferation, and metabolism. The cytotoxic effects are dose-dependent and can vary significantly between different cell types.
A study on cultured human keratinocytes provides a direct comparison of the effects of streptomycin and gentamicin on cell growth. The results indicated that a standard tissue culture antimicrobial agent containing penicillin (10,000 units/ml) and streptomycin (10,000 µg/ml) had no discernible effect on keratinocyte growth rates.[3][4] In contrast, medium containing 0.1% gentamicin sulfate (B86663) resulted in a statistically significant decrease in the growth rate of these cells.[3][4] This suggests that, at commonly used concentrations, gentamicin may have a more pronounced inhibitory effect on the proliferation of certain cell types.
Table 1: Summary of Quantitative Cytotoxicity Data
| Antibiotic | Cell Line | Parameter | Concentration | Observation |
| Gentamicin | Human Keratinocytes | Growth Rate | 0.1% | Statistically significant decrease in growth rate.[3][4] |
| HK-2 (Human Kidney Epithelial Cells) | IC50 | 22.3 mM | Dose-dependent inhibition of cell growth.[5] | |
| Vero (Monkey Kidney Epithelial Cells) | Cell Viability | 2000 µg/mL | Significant decrease in cell viability to 34.59%.[6] | |
| Vero (Monkey Kidney Epithelial Cells) | Cell Viability | 4500 µg/mL | Further significant decrease in cell viability.[6] | |
| Streptomycin | Human Keratinocytes | Growth Rate | 10,000 µg/ml (in combination with Penicillin) | No effect on growth rate.[3][4] |
| Mouse Ovarian Follicles | Fertilization Rate | 50 µg/ml (long-term exposure) | Significantly lower fertilization rate (23% vs. 74% in control).[7] |
It is important to note that the combination of penicillin with streptomycin is a common formulation, and the observed lack of cytotoxicity on keratinocytes might be influenced by this combination.
Mechanism of Action and Cellular Impact
Both streptomycin and gentamicin belong to the aminoglycoside class of antibiotics and share a similar mechanism of antibacterial action. They bind to the 30S subunit of the bacterial ribosome, leading to mistranslation of mRNA and inhibition of protein synthesis, which ultimately results in bacterial cell death.
In mammalian cells, the off-target effects of these antibiotics can lead to cytotoxicity. This can manifest as reduced cell proliferation, alterations in cellular metabolism, and the induction of apoptosis (programmed cell death).
Experimental Protocols
To objectively compare the effectiveness and cytotoxicity of streptomycin and gentamicin in a specific cell culture system, a standardized experimental approach is crucial. The following protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of these antibiotics on an adherent mammalian cell line using the MTT assay.
Protocol: Determination of IC50 by MTT Assay
1. Cell Seeding:
-
Culture the desired adherent mammalian cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Antibiotic Treatment:
-
Prepare stock solutions of streptomycin and gentamicin in sterile, distilled water or an appropriate solvent.
-
Perform serial dilutions of each antibiotic in culture medium to create a range of concentrations to be tested (e.g., 0, 10, 50, 100, 250, 500, 1000, 2000 µg/mL).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared antibiotic dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without antibiotics as a negative control (100% viability).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24, 48, or 72 hours.
3. MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each antibiotic concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of negative control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the antibiotic concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the antibiotic that causes a 50% reduction in cell viability.
Conclusion
Both streptomycin and gentamicin are effective antibiotics for controlling bacterial contamination in cell culture. However, they exhibit key differences in their antibacterial spectrum, stability, and cytotoxicity.
-
Gentamicin offers a broader spectrum of activity and greater stability, making it a more robust choice for general cell culture applications. However, researchers must be mindful of its higher potential for cytotoxicity and should determine the optimal, non-toxic concentration for their specific cell line and experimental conditions.
-
Streptomycin , often used in combination with penicillin, is effective against Gram-negative bacteria and has shown lower cytotoxicity in some studies at standard concentrations. However, its narrower spectrum and lower stability may be limiting factors.
Ultimately, the choice between streptomycin and gentamicin should be based on a careful consideration of the specific requirements of the cell culture system, the potential bacterial contaminants, and the sensitivity of the mammalian cells to the cytotoxic effects of the antibiotics. It is highly recommended to perform a dose-response experiment to determine the lowest effective concentration with minimal cytotoxicity for any new cell line or experimental setup.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webcentral.uc.edu [webcentral.uc.edu]
- 5. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antibiotic streptomycin assessed in a battery of in vitro tests for reproductive toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Penicillin-Streptomycin Combination: A Synergistic Approach to Combat Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The combination of penicillin and streptomycin (B1217042) has long been a cornerstone in the arsenal (B13267) against bacterial infections, particularly in cell culture applications and veterinary medicine. This guide provides a comprehensive comparison of the penicillin-streptomycin (B12071052) combination versus streptomycin alone, highlighting the advantages conferred by their synergistic action. Supported by experimental data and detailed methodologies, this document aims to offer valuable insights for research and drug development professionals.
Enhanced Antimicrobial Efficacy Through Synergy
The primary advantage of the penicillin-streptomycin combination lies in its synergistic effect, where the combined antibacterial activity is greater than the sum of their individual effects. Penicillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall, leading to a compromised and more permeable barrier.[1][2] This disruption facilitates the entry of streptomycin, an aminoglycoside antibiotic, into the bacterial cell.[1] Once inside, streptomycin binds to the 30S ribosomal subunit, inhibiting protein synthesis and ultimately leading to cell death.[3]
This synergistic mechanism results in a broader spectrum of activity and a more potent bactericidal effect compared to either antibiotic used alone. While penicillin is primarily effective against Gram-positive bacteria, and streptomycin has activity against both Gram-positive and some Gram-negative bacteria, their combination extends the spectrum of coverage.[4]
Quantitative Analysis of Synergy
The synergistic interaction between penicillin and streptomycin can be quantitatively assessed using methods such as the checkerboard assay and time-kill curve analysis.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. The results are often expressed as the Fractional Inhibitory Concentration (FIC) index. A FIC index of ≤ 0.5 is typically considered synergistic.[5][6]
While specific MIC values can vary depending on the bacterial species and strain, the general trend observed in studies demonstrates a significant reduction in the MIC of streptomycin when used in combination with penicillin.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data
| Organism | Antibiotic | MIC (µg/mL) - Alone | MIC (µg/mL) - In Combination with Penicillin | FIC Index | Interpretation |
| Escherichia coli | Streptomycin | 16 | 4 | ≤ 0.5 | Synergistic |
| Staphylococcus aureus | Streptomycin | 8 | 2 | ≤ 0.5 | Synergistic |
Note: The values presented are illustrative and may not represent data from a single specific study. They are intended to demonstrate the expected trend.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay involves testing serial dilutions of two antimicrobial agents, both individually and in combination, against a standardized bacterial inoculum.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of penicillin and streptomycin
-
Sterile multichannel pipettes and reservoirs
Methodology:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of penicillin along the x-axis (columns) of the 96-well plate.
-
Prepare serial twofold dilutions of streptomycin along the y-axis (rows) of the plate.
-
The final volume in each well should be 50 µL after adding the bacterial inoculum.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[5]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
Include wells with each antibiotic alone as controls, as well as a growth control well without any antibiotics.
-
Incubate the plates at 37°C for 16-24 hours.[6]
-
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity.
-
Calculate the FIC for each drug in the combination using the formula: FIC = MIC of drug in combination / MIC of drug alone.[6]
-
Calculate the FIC index by summing the individual FICs: FIC Index = FIC of Penicillin + FIC of Streptomycin.
-
Interpret the results as follows: Synergy (FIC index ≤ 0.5), Additive/Indifference (0.5 < FIC index ≤ 4), or Antagonism (FIC index > 4).[5]
-
Time-Kill Curve Analysis Protocol
Time-kill assays provide information on the rate of bactericidal activity of an antibiotic or combination over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Stock solutions of penicillin and streptomycin
-
Sterile tubes or flasks
-
Apparatus for serial dilutions and plating
Methodology:
-
Inoculum Preparation:
-
Prepare a starting bacterial inoculum of approximately 5 x 10^5 to 10^6 CFU/mL in broth medium.
-
-
Exposure to Antibiotics:
-
Set up tubes or flasks containing:
-
Growth control (no antibiotic)
-
Penicillin alone at a specific concentration (e.g., its MIC)
-
Streptomycin alone at a specific concentration (e.g., its MIC)
-
Penicillin and streptomycin in combination at the same concentrations.
-
-
-
Sampling and Plating:
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.[7]
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates to determine the viable bacterial count (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point (e.g., 24 hours).[7]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Prevention of Antibiotic Resistance
The use of combination therapy is a recognized strategy to mitigate the development of antibiotic resistance.[8] By employing two drugs with different mechanisms of action, the probability of a bacterium simultaneously developing resistance to both agents is significantly lower than for a single drug. If a mutation confers resistance to penicillin, the bacterium is still susceptible to streptomycin, and vice versa. This multi-target approach can delay or prevent the emergence of resistant strains.
Visualizing the Mechanism of Action
The following diagrams illustrate the individual and combined effects of penicillin and streptomycin on a bacterial cell.
Caption: Synergistic action of penicillin and streptomycin.
Caption: Workflow for synergy testing experiments.
Conclusion
The combination of penicillin and streptomycin offers significant advantages over the use of streptomycin alone. The synergistic mechanism leads to enhanced bactericidal activity across a broader spectrum of bacteria. Furthermore, this combination therapy serves as a valuable strategy in delaying the emergence of antibiotic-resistant strains. The experimental protocols provided herein offer a framework for the quantitative assessment of this synergy, enabling researchers to make informed decisions in their drug development and research endeavors.
References
- 1. Synergism between streptomycin and penicillin: a proposed mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. ODU Digital Commons - Virginias Collegiate Honors Council Conference: The Effect of Varying Concentrations of Penicillin-Streptomycin on E. coli Growth [digitalcommons.odu.edu]
- 4. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 7. karger.com [karger.com]
- 8. journalofethics.ama-assn.org [journalofethics.ama-assn.org]
A Comparative Guide to the Efficacy of Streptomycin Against Common Laboratory Bacterial Contaminants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of streptomycin's efficacy against common laboratory bacterial contaminants: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. The performance of streptomycin (B1217042) is compared with other frequently used laboratory antibiotics, supported by experimental data from various studies.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of streptomycin and other common antibiotics against the specified bacterial contaminants. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key indicator of antibiotic efficacy. Data is compiled from multiple scientific sources, and variations in MICs can be attributed to different bacterial strains and testing methodologies.
Table 1: MIC of Various Antibiotics Against Escherichia coli
| Antibiotic | MIC Range (µg/mL) | Notes |
| Streptomycin | >100[1] | Some strains exhibit high resistance. |
| Penicillin | - | Generally not effective against gram-negative bacteria like E. coli. |
| Ampicillin | >100[1] | Resistance is common. |
| Kanamycin | ≤6.25[1] | Generally effective. |
| Tetracycline | >100[1] | Widespread resistance has been reported. |
Table 2: MIC of Various Antibiotics Against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) | Notes |
| Streptomycin | 1.0 - 1.95[2] | Effective against susceptible strains. |
| Penicillin | 31% resistance observed in one study[3] | Resistance is prevalent due to beta-lactamase production. |
| Ampicillin | - | Often used in combination with other drugs. |
| Kanamycin | - | Data not readily available for direct comparison. |
| Tetracycline | 14% resistance observed in one study | Resistance can vary among isolates. |
Table 3: MIC of Various Antibiotics Against Pseudomonas aeruginosa
| Antibiotic | MIC Range (µg/mL) | Notes |
| Streptomycin | - | Generally not the first-line treatment; other aminoglycosides are preferred.[4] |
| Penicillin | - | Intrinsically resistant. |
| Ampicillin | - | Intrinsically resistant.[5] |
| Kanamycin | - | P. aeruginosa often shows intrinsic resistance.[6] |
| Tetracycline | - | Intrinsically resistant due to efflux pumps.[6] |
Table 4: MIC of Various Antibiotics Against Bacillus subtilis
| Antibiotic | MIC Range (µg/mL) | Notes |
| Streptomycin | >8000[7] | Many strains are resistant. |
| Penicillin | - | Susceptibility can vary; some strains produce penicillinase. |
| Ampicillin | - | Often shows resistance. |
| Kanamycin | - | Sensitivity is species-specific within the Bacillus genus.[7] |
| Tetracycline | 8[7] | Generally effective against susceptible strains. |
Experimental Protocols
The data presented in this guide is primarily derived from two standard antimicrobial susceptibility testing methods: Broth Microdilution and Disk Diffusion. The methodologies for these key experiments are detailed below, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared at a high concentration and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included. The microtiter plate is then incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared as described for the broth microdilution method.
-
Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of each antibiotic are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation of Results: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Streptomycin's Mechanism of Action
Caption: Streptomycin's inhibitory action on bacterial protein synthesis.
References
- 1. In vitro susceptibility of Escherichia coli O157 to several antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrastructural Study on the Antibacterial Activity of Artonin E versus Streptomycin against Staphylococcus aureus Strains | PLOS One [journals.plos.org]
- 3. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility patterns of Pseudomonas aeruginosa at a tertiary care hospital in Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Responses of Pseudomonas aeruginosa to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxic Effects of Streptomycin on Eukaryotic Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of streptomycin (B1217042) on eukaryotic cells, supported by experimental data. It is designed to assist researchers in evaluating the potential off-target effects of this widely used antibiotic in cell culture and clinical applications. This document outlines the mechanisms of streptomycin-induced cytotoxicity, compares its effects with other aminoglycoside antibiotics, and provides detailed protocols for key experimental assays.
Introduction to Streptomycin Cytotoxicity
Streptomycin, an aminoglycoside antibiotic, is highly effective against a broad spectrum of bacteria by inhibiting protein synthesis through binding to the 30S ribosomal subunit. However, due to the endosymbiotic origin of mitochondria, eukaryotic mitochondria possess ribosomes (mitoribosomes) that share structural similarities with bacterial ribosomes. This similarity is the primary reason for streptomycin's off-target cytotoxic effects in eukaryotic cells. The binding of streptomycin to mitoribosomes can disrupt mitochondrial protein synthesis, leading to mitochondrial dysfunction, increased oxidative stress, and potentially triggering apoptosis.[1][2] These effects are particularly concerning in sensitive cell types and at high concentrations, which can confound experimental results in cell culture and lead to toxic side effects in clinical use, such as ototoxicity (hearing loss).[3]
Comparative Cytotoxicity Data
The cytotoxic effects of streptomycin can vary significantly depending on the cell type and the concentration of the antibiotic. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
Table 1: Comparative IC50 Values of Aminoglycosides on Various Eukaryotic Cell Lines
| Cell Line | Cell Type | Antibiotic | IC50 (µM) | Citation(s) |
| SiHa | Human Cervical Cancer | Streptomycin | 25 | [4] |
| SiHa | Human Cervical Cancer | Gentamicin | 90 | [4] |
| SiHa | Human Cervical Cancer | Netilmicin | 200 | [4] |
| MDCK | Madin-Darby Canine Kidney | Streptomycin | Not specified, but inhibited volume-regulated Cl- channels | [4] |
Table 2: Dose-Dependent Cytotoxicity of Dihydrostreptomycin and Neomycin
| Cell Line | Cell Type | Antibiotic | Concentration (µg/mL) | Effect on Cell Viability | Citation(s) |
| BHK-21 | Hamster Kidney Fibroblast | Dihydrostreptomycin | 3500 - 7500 | Significant decrease | [5][6] |
| VERO | Monkey Kidney Fibroblast | Dihydrostreptomycin | 20000 | Significant decrease | [5][6] |
| FEA | Feline Embryonic Fibroblast | Dihydrostreptomycin | 2500 - 3000 | Significant decrease | [5][6] |
| BHK-21 | Hamster Kidney Fibroblast | Neomycin | 9000 - 20000 | Significant decrease | [5][6] |
| FEA | Feline Embryonic Fibroblast | Neomycin | 3000 | Significant decrease | [5][6] |
Table 3: Dose-Dependent Cytotoxicity of Gentamicin
| Cell Line | Cell Type | Concentration (µM) | Effect on Cell Viability | Citation(s) |
| UB/Oc-2 | Murine Auditory Cells | 750 | ~53% viability | [7] |
| Vero | Monkey Kidney Fibroblast | 2000 µg/mL | Significant decrease | [8] |
Signaling Pathways in Streptomycin-Induced Cytotoxicity
The primary mechanism of streptomycin cytotoxicity involves the disruption of mitochondrial function, which can lead to the activation of the intrinsic apoptotic pathway.
Streptomycin-Induced Mitochondrial Dysfunction
Intrinsic Apoptosis Pathway Activated by Streptomycin
Experimental Protocols
Accurate assessment of cytotoxicity is crucial. The following are detailed protocols for commonly used assays to measure the effects of streptomycin on eukaryotic cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[9] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Treat cells with various concentrations of streptomycin (and other comparative compounds) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[1][11]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[1]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[12]
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[13][14]
Principle: Activated caspase-3 cleaves a specific substrate (e.g., DEVD-pNA or a fluorogenic substrate), releasing a chromophore (pNA) or a fluorescent molecule, which can be quantified.[13][14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial kit or a suitable laboratory-prepared buffer.
-
Lysate Collection: Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate to normalize the caspase activity.
-
Caspase Reaction: In a new 96-well plate, add a standardized amount of protein from each lysate.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths using a microplate reader.[13][14]
Experimental Workflow and Logical Relationships
Experimental Workflow for Assessing Streptomycin Cytotoxicity
Conclusion
The data presented in this guide indicate that streptomycin exhibits cytotoxic effects on eukaryotic cells, primarily through the disruption of mitochondrial function and the induction of apoptosis. The extent of this cytotoxicity is dose-dependent and varies among different cell lines. When compared to other aminoglycosides like gentamicin, streptomycin can show higher potency in some cell types. Researchers should be mindful of these off-target effects, especially when using streptomycin in cell culture for extended periods or at high concentrations, as it may influence experimental outcomes. The provided protocols offer standardized methods to assess and quantify these cytotoxic effects, enabling a more accurate interpretation of research data. Careful consideration and appropriate controls are essential when using streptomycin in studies involving cell viability, proliferation, and mitochondrial function.
References
- 1. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial and extramitochondrial apoptotic signaling pathways in cerebrocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Streptomycin and its analogues are potent inhibitors of the hypotonicity-induced Ca2+ entry and Cl- channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro antiseptic effects on viability of neuronal and Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Streptomycin vs. Kanamycin: A Comparative Guide for Use as a Selection Agent in Molecular Biology
In the realm of molecular biology, the selection of successfully transformed cells is a critical step for a wide range of applications, from basic cloning to complex genetic engineering. Aminoglycoside antibiotics, such as streptomycin (B1217042) and kanamycin (B1662678), are frequently employed as selective agents to ensure the propagation of cells harboring a plasmid with the corresponding resistance gene. This guide provides a detailed comparison of streptomycin and kanamycin, offering insights into their mechanisms of action, performance characteristics, and experimental considerations to assist researchers in making an informed choice for their specific needs.
Performance Comparison: Streptomycin vs. Kanamycin
While both streptomycin and kanamycin are effective selection agents that function by inhibiting protein synthesis, they possess distinct properties that can influence their suitability for different experimental contexts. The following table summarizes the key characteristics of each antibiotic.
| Feature | Streptomycin | Kanamycin |
| Mechanism of Action | Binds to the 16S rRNA of the 30S ribosomal subunit, interfering with the binding of fMet-tRNA and causing misreading of the genetic code.[1][2][3] | Binds to the 30S ribosomal subunit, leading to misreading of mRNA and inhibition of protein synthesis.[4][5][6] |
| Mechanism of Resistance | Primarily through enzymatic modification (e.g., phosphorylation by aminoglycoside phosphotransferases encoded by strA-strB genes) or mutations in the rpsL gene, which encodes the S12 ribosomal protein.[7] | Primarily through enzymatic inactivation by aminoglycoside phosphotransferases, most commonly Neomycin Phosphotransferase II (NPTII or KanR), which phosphorylates the antibiotic.[4][8] |
| Typical Working Concentration | 50-100 µg/mL.[9][10] | 50 µg/mL for plasmid selection.[4] |
| Stability | Generally considered to be less stable than kanamycin, particularly in liquid media and at higher temperatures. However, one study showed no loss of bioactivity in agar (B569324) plates stored at 4°C for 30 days. | More stable than streptomycin, especially in solid media, which can help reduce the occurrence of satellite colonies. No detectable loss of activity was observed in a study under certain conditions. |
| Satellite Colonies | Less commonly reported than with ampicillin, but can still occur. | Generally, a clean selection with a lower incidence of satellite colonies compared to ampicillin. |
| Off-Target Effects | Can have off-target effects on mitochondrial ribosomes in eukaryotic cells due to their bacterial origin, potentially impacting cellular metabolism. | Less documented off-target effects compared to streptomycin in the context of molecular biology selection. |
| Spectrum of Activity | Broad-spectrum, effective against many Gram-negative and some Gram-positive bacteria.[3] | Primarily effective against aerobic Gram-negative bacteria, with some activity against Gram-positive bacteria. |
Mechanism of Action
Both streptomycin and kanamycin are aminoglycoside antibiotics that target the bacterial ribosome, a crucial component of the protein synthesis machinery. Their binding to the 30S ribosomal subunit disrupts the normal translation process, leading to the production of non-functional or truncated proteins and ultimately cell death.
Experimental Protocols
A standard protocol for bacterial transformation using either streptomycin or kanamycin selection is outlined below. It is crucial to optimize parameters such as antibiotic concentration and incubation times for specific bacterial strains and plasmids.
Bacterial Transformation and Selection Workflow
Detailed Methodology
1. Preparation:
-
Prepare LB agar plates containing the appropriate concentration of either streptomycin (50-100 µg/mL) or kanamycin (50 µg/mL).
-
Thaw competent cells on ice.
-
Pre-warm a water bath to 42°C.
-
Have SOC medium at room temperature.
2. Transformation:
-
To 50 µL of competent cells, add 1-5 µL of plasmid DNA (1 pg to 100 ng).
-
Gently mix by flicking the tube and incubate on ice for 20-30 minutes.
-
Heat shock the cells by placing the tube in the 42°C water bath for 30-45 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
3. Recovery:
-
Add 250-500 µL of SOC medium to the cells.
-
Incubate at 37°C for 1 hour with shaking (200-250 rpm). This step is particularly important for kanamycin resistance to allow for the expression of the resistance enzyme.[5]
4. Plating and Selection:
-
Spread 50-100 µL of the cell suspension onto the pre-warmed selective LB agar plates.
-
Incubate the plates overnight at 37°C.
5. Analysis:
-
The following day, count the number of colonies to determine the transformation efficiency.
-
Pick individual colonies for further analysis, such as plasmid DNA extraction and verification.
Conclusion and Recommendations
Both streptomycin and kanamycin are effective selection agents for molecular cloning in bacteria. The choice between them often depends on the specific requirements of the experiment, including the resistance marker present on the plasmid, the bacterial strain being used, and the potential for off-target effects.
Kanamycin is often favored due to its higher stability, which can result in a "cleaner" selection with fewer satellite colonies. This makes it a robust choice for routine cloning and for experiments where a low background is critical.
Streptomycin is also a widely used and effective selection agent. However, its lower stability and potential for off-target effects on mitochondrial ribosomes in eukaryotic systems should be considered, especially in downstream applications involving eukaryotic cells.
Recommendation: For most standard cloning applications in E. coli, kanamycin is a reliable first choice due to its stability and the low incidence of satellite colonies. However, if the plasmid already contains a streptomycin resistance marker, or if there are specific reasons to avoid kanamycin, streptomycin remains a viable and effective alternative. It is always recommended to empirically determine the optimal working concentration of any antibiotic for a specific bacterial strain and experimental setup to ensure efficient selection and reliable results. Due to the limited availability of direct quantitative comparisons in the literature, performing a pilot experiment to compare the transformation efficiency with both antibiotics using your specific plasmid and competent cells is the most definitive way to select the optimal agent for your research.
References
- 1. A Novel Selection Marker for Efficient DNA Cloning and Recombineering in E. coli | PLOS One [journals.plos.org]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Transformation efficiency - Wikipedia [en.wikipedia.org]
- 4. goldbio.com [goldbio.com]
- 5. Antibiotic-free selection in E. coli: new considerations for optimal design and improved production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of different antibiotics on efficiency of transformation of bacteria by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evaluating the Impact of Streptomycin on Mitochondrial Function In Vitro: A Comparative Guide
For decades, streptomycin (B1217042) has been a staple in cell culture media to prevent bacterial contamination. However, its structural similarity to components of mitochondrial ribosomes, a legacy of their bacterial ancestry, raises concerns about off-target effects on mitochondrial function. This guide provides an objective comparison of streptomycin's impact on key mitochondrial parameters in vitro, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Due to the evolutionary origin of mitochondria from prokaryotes, their ribosomes resemble bacterial 70S ribosomes more than the 80S ribosomes found in the eukaryotic cytoplasm.[1] This similarity allows streptomycin, an aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, to potentially interact with mitochondrial ribosomes.[1][2] Such interactions can impair the synthesis of mitochondrial proteins essential for oxidative phosphorylation, potentially compromising cellular energy metabolism.[1]
While standard cell culture concentrations (50–100 µg/mL) are generally considered safe with minimal detectable effects in many cell lines, adverse mitochondrial effects can occur at high doses, during prolonged exposure, or in metabolically sensitive cells.[1]
Comparative Analysis of Antibiotic Effects on Mitochondrial Function
The following table summarizes the reported in vitro effects of streptomycin and other common antibiotics on critical mitochondrial functions. This comparison highlights the varying degrees to which these agents can interfere with cellular bioenergetics.
| Parameter | Streptomycin | Kanamycin (Aminoglycoside) | Tetracycline (B611298) (Bacteriostatic) | Chloramphenicol | Oxazolidinones (e.g., Linezolid) |
| Mitochondrial Protein Synthesis | Potential for inhibition, leading to reduced global protein synthesis rates in certain cell types.[2][3] Some studies report little to no effect at high concentrations (IC50 >400 μM).[4] | Similar potential for inhibition as other aminoglycosides. | Potent inhibitor (IC50 ≈ 2.1 μM).[4] | Potent inhibitor (IC50 ≈ 9.8-11.8 μM).[4] | A general feature of this class is the potent inhibition of mitochondrial protein synthesis.[4][5] |
| Reactive Oxygen Species (ROS) Production | Induces dose- and time-dependent increases in mitochondrial superoxide (B77818) and hydrogen peroxide.[6] | Induces ROS overproduction.[6][7] | Does not significantly increase ROS production.[6] | Noted for causing dose-dependent reversible bone marrow suppression, linked to mitochondrial protein synthesis inhibition.[4] | Can lead to inhibition of oxidative metabolism.[5] |
| Mitochondrial Membrane Potential (ΔΨm) | Can lead to a decrease in ΔΨm.[6] | Can lead to a decrease in ΔΨm.[6] | Little to no change reported.[6] | N/A | N/A |
| Oxygen Consumption Rate (OCR) | Conflicting reports: One study showed no effect on mitochondrial respiration rate in C2C12 myotubes[2][3], while another demonstrated a significant reduction in basal and maximal respiration.[6] | Significantly reduces basal and maximal respiratory capacity.[6] | Little change in respiratory capacity.[6] | N/A | N/A |
| Mitochondrial Morphology | Induces fragmentation of the mitochondrial network, smaller mitochondrial footprint, and shorter branch lengths in myotubes.[3] | N/A | N/A | N/A | Can cause major but selective ultrastructural alterations.[5] |
| Cell Viability & Apoptosis | Can lead to reduced cell viability and induce mitochondrial stress, potentially triggering the intrinsic apoptotic pathway.[1][8] | Can lead to oxidative damage to DNA, proteins, and lipids, impacting cell health.[6] | Generally considered safer regarding mitochondrial-induced apoptosis. | Can cause dose-dependent and reversible bone marrow suppression.[4] | Can cause dose-dependent and reversible bone marrow suppression.[4] |
Key Experimental Protocols
Accurate evaluation of mitochondrial function requires robust and standardized methodologies. Below are detailed protocols for key experiments cited in this guide.
Measurement of Oxygen Consumption Rate (OCR)
This protocol utilizes the Seahorse XF Analyzer to assess mitochondrial respiration.
Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of streptomycin or other antibiotics for the specified duration (e.g., 6 to 96 hours).[6]
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and L-glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Seahorse XF Analyzer Protocol: Load the sensor cartridge with sequential inhibitors of the electron transport chain (ETC):
-
Port A: Oligomycin (inhibits ATP synthase, Complex V) to measure ATP-linked respiration.
-
Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (a protonophore that uncouples the mitochondrial inner membrane) to determine maximal respiratory capacity.
-
Port C: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[3]
-
-
Data Analysis: The Seahorse XF software calculates OCR in real-time, allowing for the determination of basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye to quantify changes in the mitochondrial membrane potential.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with antibiotics as described above in a suitable format (e.g., 96-well plate).
-
Dye Staining:
-
Imaging and Quantification:
-
After incubation, wash the cells with a suitable buffer (e.g., PBS).
-
Acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity using a plate reader.[10]
-
A decrease in fluorescence intensity (for dyes like TMRE) indicates depolarization of the mitochondrial membrane.
-
Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol outlines the use of a fluorescent probe specific for mitochondrial superoxide.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with the test compounds in a multi-well plate.
-
Probe Incubation:
-
Cell Death Marker (Optional): To distinguish between live and dead cells, a membrane-impermeant DNA dye like SYTOX Green can be co-incubated.[10]
-
Fluorescence Microscopy:
-
Wash the cells to remove excess probe.
-
Acquire images using a fluorescence microscope with appropriate filter sets for red (MitoSOX) and green (SYTOX) fluorescence.[10]
-
An increase in red fluorescence intensity correlates with increased mitochondrial superoxide production.
-
Visualizing the Impact of Streptomycin
Diagrams generated using Graphviz provide a clear visual representation of the complex cellular processes involved.
Caption: Streptomycin's pathway to inducing mitochondrial dysfunction.
Caption: Experimental workflow for evaluating mitochondrial function.
Conclusion
The evidence indicates that while streptomycin is effective for bacterial control in cell culture, its potential to interfere with mitochondrial function cannot be overlooked, particularly in studies focused on metabolism, cellular bioenergetics, and differentiation.[2][3] Bactericidal antibiotics as a class, including aminoglycosides like streptomycin, have been shown to induce mitochondrial dysfunction and oxidative damage in mammalian cells.[6][7] In contrast, bacteriostatic antibiotics such as tetracycline appear to have a less pronounced impact on these parameters.[6]
Researchers should carefully consider these off-target effects. For sensitive experiments, alternatives to streptomycin or the use of antibiotic-free media may be necessary to ensure that observed results are not confounded by unintended mitochondrial toxicity. When the use of streptomycin is unavoidable, it is crucial to use the lowest effective concentration and be aware of its potential influence on experimental outcomes.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells | Semantic Scholar [semanticscholar.org]
- 8. Mitochondria as target to inhibit proliferation and induce apoptosis of cancer cells: the effects of doxycycline and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Anti-alcoholism drug disulfiram inhibits PANoptosis by blocking mitochondrial permeabilization in macrophages [frontiersin.org]
Navigating the Invisible Battlefield: A Comparative Guide to the Off-Target Effects of Streptomycin and Other Common Antibiotics in Long-Term Cell Culture
For researchers, scientists, and drug development professionals, the purity of a cell culture environment is paramount. While antibiotics are indispensable tools for preventing microbial contamination, their long-term use can introduce a hidden variable: off-target effects on mammalian cells. This guide provides a comprehensive comparison of the off-target effects of streptomycin (B1217042) and its common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate antibiotic for your research needs.
The routine use of antibiotics in cell culture is a double-edged sword. On one hand, they are crucial for safeguarding valuable cell lines from bacterial contamination. On the other, prolonged exposure can lead to unintended consequences, altering cellular physiology and potentially confounding experimental results. This guide delves into the off-target effects of commonly used cell culture antibiotics, with a particular focus on streptomycin and its alternatives, to empower researchers to make informed decisions that enhance the reproducibility and reliability of their findings.
Streptomycin: The Workhorse with Hidden Costs
Streptomycin, an aminoglycoside antibiotic, is a stalwart in cell culture media. Its primary mechanism of action is the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit. However, the evolutionary origin of mitochondria from bacteria presents a critical vulnerability. The structural similarities between mitochondrial and bacterial ribosomes make them susceptible to the effects of streptomycin, leading to a cascade of off-target effects in eukaryotic cells.
Long-term exposure to streptomycin has been shown to induce mitochondrial dysfunction, reduce overall protein synthesis, impair cell differentiation, and alter gene expression. These effects can have significant implications for studies focused on metabolism, cell signaling, and developmental biology.
A Comparative Analysis of Common Cell Culture Antibiotics
To provide a clearer picture of the available options, this guide compares the off-target effects of streptomycin with several commonly used alternatives: gentamicin, kanamycin (B1662678) (other aminoglycosides), ciprofloxacin (B1669076) (a fluoroquinolone), and the combination of ampicillin (B1664943) and carbenicillin (B1668345) (beta-lactams).
Quantitative Data Summary
The following tables summarize the quantitative data on the off-target effects of these antibiotics from various studies. It is important to note that the data are compiled from different studies using various cell lines and experimental conditions; therefore, direct comparisons should be made with caution.
Table 1: Effects of Streptomycin on C2C12 Myotube Differentiation and Morphology
| Parameter | Control (Carbenicillin + Ampicillin) | Streptomycin (100 µg/mL) | Percentage Change |
| Myotube Diameter | Undisclosed baseline | ~40% reduction | -40% |
| Differentiation Index | Undisclosed baseline | 25% lower | -25% |
| Fusion Index | Undisclosed baseline | 60% lower | -60% |
| Mitochondrial Footprint | Undisclosed baseline | 64% smaller | -64% |
| Mitochondrial Branch Length | Undisclosed baseline | 34% shorter | -34% |
Table 2: Comparative Off-Target Effects of Various Antibiotics on Mammalian Cells
| Antibiotic | Primary Off-Target Effect | Affected Cellular Processes | Notes |
| Streptomycin | Inhibition of mitochondrial protein synthesis | Reduced protein synthesis, impaired cell differentiation, altered gene expression, mitochondrial dysfunction.[1][2][3][4] | Effects are due to the similarity between mitochondrial and bacterial ribosomes.[4] |
| Gentamicin | Inhibition of mitochondrial protein synthesis, increased ROS production | Altered gene expression, mitochondrial dysfunction, DNA damage. | Can induce changes in the expression of over 200 genes in HepG2 cells when used in a Pen-Strep combination.[5] |
| Kanamycin | Inhibition of mitochondrial protein synthesis | Reduced mitochondrial membrane potential, decreased electron transport chain activity, and ATP production in epithelial cells.[6] | Data on long-term off-target effects in various mammalian cell lines is less extensive compared to other aminoglycosides. |
| Ciprofloxacin | Inhibition of mitochondrial topoisomerase II | Impaired mitochondrial DNA replication, altered mitochondrial gene expression, mitochondrial dysfunction.[2] | Can have significant effects on the mitochondrial genome.[2] |
| Ampicillin | Minimal off-target effects reported at standard concentrations | Generally considered to have low impact on mammalian cells as it targets the bacterial cell wall. | High concentrations may have some effects. |
| Carbenicillin | Minimal off-target effects reported at standard concentrations | Generally considered to have low impact on mammalian cells as it targets the bacterial cell wall. | Often used as a more stable alternative to ampicillin. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms behind these off-target effects and the experimental approaches to study them, the following diagrams are provided in Graphviz DOT language.
References
- 1. ixcellsbiotech.com [ixcellsbiotech.com]
- 2. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. cellntec.com [cellntec.com]
- 5. Comparative study of the effects of gentamicin, neomycin, streptomycin and ofloxacin antibiotics on sperm parameters and testis apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Eradicating Bacterial Contamination in Cell Cultures: A Comparative Guide to Post-Streptomycin Treatment Validation
For researchers, scientists, and professionals in drug development, ensuring the sterility of cell cultures is paramount to the validity and reproducibility of experimental results. Bacterial contamination, a persistent threat in the laboratory, can alter cellular metabolism, affect growth rates, and ultimately compromise research outcomes. Streptomycin (B1217042), often in combination with penicillin, has been a long-standing tool in the fight against such contaminants. However, the emergence of resistant strains and the potential for off-target effects on cultured cells necessitate a thorough validation of its efficacy and a comparative evaluation of alternative treatments.
This guide provides an objective comparison of methods to validate the removal of bacterial contamination following streptomycin treatment, alongside alternative antibiotic strategies. The information presented is supported by experimental data and detailed protocols to aid researchers in making informed decisions for maintaining the integrity of their cell cultures.
Comparative Efficacy of Antibiotic Treatments
While penicillin-streptomycin (B12071052) is a common prophylactic and treatment choice, its efficacy is not absolute, particularly against resistant bacteria. The following table summarizes the effectiveness of various antibiotic regimens in eliminating bacterial and mycoplasma contamination.
| Antibiotic/Method | Target Contaminant | Efficacy/Cure Rate | Notes on Cytotoxicity and Resistance |
| Penicillin-Streptomycin | Gram-positive and Gram-negative bacteria | Effective against susceptible strains.[1] | Ineffective against cell wall-deficient bacteria like Mycoplasma. Resistance is increasingly common.[1] Can have off-target effects on cell metabolism and gene expression. |
| Ciprofloxacin | Broad-spectrum, including Mycoplasma | ~77% cure rate for Mycoplasma contamination.[2] >90% curing efficiency for Pen-Strep resistant Bacillus sp. (in combination with Gentamicin).[1] | Can induce cytotoxicity and apoptosis at higher concentrations (e.g., 100 mg/L in HeLa cells).[3] Resistance was observed in 14% of Mycoplasma cases.[2] |
| Gentamicin | Broad-spectrum, particularly effective against Gram-negative bacteria | Effective at concentrations of 10-50 µg/mL.[4] >90% curing efficiency for Pen-Strep resistant Bacillus sp. (in combination with Ciprofloxacin).[1] | Can be cytotoxic to sensitive cell lines.[5] |
| BM-Cyclin | Mycoplasma | ~84% cure rate for Mycoplasma contamination.[2] | Resistance was observed in 5% of Mycoplasma cases.[2] |
| Mycoplasma Removal Agent (MRA) | Mycoplasma | ~64% cure rate for Mycoplasma contamination.[2] | Resistance was observed in 22% of Mycoplasma cases.[2] |
Validating the Removal of Bacterial Contamination: Key Experimental Protocols
Effective validation of bacterial decontamination requires a multi-pronged approach, assessing the absence of bacteria, the removal of their bioactive byproducts, and the health of the cultured cells post-treatment.
Quantification of Bacterial DNA by qPCR
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive method to detect and quantify residual bacterial DNA, providing a definitive measure of bacterial removal.
Methodology:
-
DNA Extraction: Isolate total DNA from a sample of the treated cell culture supernatant and/or cell lysate.
-
Primer Design: Utilize universal primers targeting the bacterial 16S rRNA gene.
-
qPCR Reaction: Set up a qPCR reaction using a SYBR Green-based master mix. The reaction mixture typically includes the master mix, forward and reverse primers, and the extracted DNA template.
-
Standard Curve: Generate a standard curve using known concentrations of bacterial genomic DNA (e.g., from E. coli) to enable absolute quantification of bacterial DNA in the test samples.
-
Data Analysis: The quantification cycle (Cq) value is inversely proportional to the amount of target DNA. A high Cq value or an undetectable signal indicates the successful removal of bacteria.
Endotoxin (B1171834) Detection by Limulus Amebocyte Lysate (LAL) Assay
Gram-negative bacteria release endotoxins (lipopolysaccharides or LPS), which can elicit strong inflammatory responses in mammalian cells even after the bacteria are killed. The LAL assay is the gold standard for detecting and quantifying endotoxins.
Methodology:
-
Sample Preparation: Collect the cell culture supernatant from the treated culture. Samples may require dilution to avoid interference with the assay.
-
Assay Principle: The LAL assay utilizes a lysate derived from the blood cells of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxins.
-
Detection Methods:
-
Gel-clot method: A qualitative test where the formation of a solid clot indicates the presence of endotoxins above a certain threshold.
-
Turbidimetric and Chromogenic assays: Quantitative methods that measure the increase in turbidity or color development, respectively, which is proportional to the endotoxin concentration. These assays are more sensitive than the gel-clot method.[6]
-
-
Quantification: Endotoxin levels are typically reported in Endotoxin Units per milliliter (EU/mL).
Assessment of Cell Viability and Cytotoxicity
It is crucial to ensure that the antibiotic treatment has not adversely affected the health and viability of the cultured cells.
Methodology: MTT Assay
-
Cell Seeding: Seed the treated and control cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate to allow for attachment.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance of the treated cells to the untreated controls to assess cytotoxicity.
Visualizing Key Processes and Pathways
To better understand the experimental workflow and the cellular response to bacterial contamination, the following diagrams are provided.
References
- 1. innovationinfo.org [innovationinfo.org]
- 2. diyhpl.us [diyhpl.us]
- 3. Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 6. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Arms Race: A Comparative Guide to Bacterial Resistance Against Streptomycin
For researchers, scientists, and drug development professionals, understanding the evolutionary pathways of antibiotic resistance is paramount. This guide provides a comprehensive comparison of bacterial resistance mechanisms to streptomycin (B1217042), supported by experimental data and detailed methodologies.
Streptomycin, an aminoglycoside antibiotic, has been a cornerstone in treating bacterial infections for decades. However, its efficacy has been significantly undermined by the evolution of bacterial resistance. Bacteria have developed a sophisticated arsenal (B13267) of strategies to counteract the inhibitory effects of streptomycin, primarily through modifications of the drug's target, enzymatic inactivation, or active efflux from the cell. This guide delves into the key evolutionary trajectories of streptomycin resistance, presenting a comparative analysis of the most common resistance mechanisms.
Mechanisms of Streptomycin Resistance: A Comparative Overview
The primary mechanisms of resistance to streptomycin can be broadly categorized into three groups:
-
Target Modification: This is the most common mechanism and involves mutations in the bacterial ribosome, the target of streptomycin. Specifically, mutations in the rpsL gene, encoding the ribosomal protein S12, and the 16S rRNA gene (rrs) are frequently observed. These mutations alter the binding site of streptomycin, reducing its affinity and rendering it ineffective.
-
Enzymatic Inactivation: Bacteria can produce enzymes that chemically modify and inactivate the streptomycin molecule. The most prevalent are aminoglycoside phosphotransferases (APHs), which add a phosphate (B84403) group to the antibiotic, preventing it from binding to the ribosome.
-
Efflux Pumps: Some bacteria possess membrane proteins that act as pumps, actively transporting streptomycin out of the cell before it can reach its ribosomal target. This mechanism often confers resistance to multiple drugs.
The following table summarizes the key characteristics of these resistance mechanisms, including the genes involved, the level of resistance conferred, and the associated fitness costs.
| Resistance Mechanism | Key Genes Involved | Typical MIC Levels (μg/mL) | Associated Fitness Cost |
| Target Modification | |||
| rpsL mutation (e.g., K43R, K88R) | rpsL | High (>1000) | Varies, can be high but often compensated |
| 16S rRNA mutation (e.g., A514C) | rrs | High | Often high |
| gidB mutation | gidB | Low to Moderate | Generally low |
| Enzymatic Inactivation | |||
| Aminoglycoside phosphotransferases | aph genes | Moderate to High | Variable |
| Efflux Pumps | |||
| Various efflux pump systems | e.g., acrD, mdtE | Low to Moderate | Can be low |
The Fitness Cost of Resistance and Compensatory Evolution
Acquiring resistance to streptomycin is not without consequences for the bacteria. Mutations conferring resistance often come with a "fitness cost," meaning the resistant bacteria may grow slower or be less virulent than their susceptible counterparts in an antibiotic-free environment.[1][2] For example, certain rpsL mutations that confer high-level resistance can significantly impair ribosomal function, leading to reduced protein synthesis and slower growth.[1]
However, bacteria can overcome these fitness costs through compensatory evolution . This involves the acquisition of secondary mutations in other genes that ameliorate the negative effects of the primary resistance mutation without compromising the resistance itself.[3][4] For instance, a fitness cost associated with an rpsL mutation might be compensated by a subsequent mutation in another ribosomal protein gene or a gene involved in protein synthesis. This evolutionary process allows resistant strains to persist and even thrive in the absence of the antibiotic, making the problem of resistance more persistent.
Experimental Protocols
To aid researchers in their own investigations, we provide detailed methodologies for two key experiments used to study streptomycin resistance.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental measure of antibiotic susceptibility.
Protocol:
-
Prepare Bacterial Inoculum:
-
From a pure overnight culture of the test bacterium on a non-selective agar (B569324) plate, select 3-4 colonies.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Dilute this suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the appropriate broth medium (e.g., Mueller-Hinton Broth).[5]
-
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of streptomycin.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the streptomycin stock solution in the broth medium to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of streptomycin at which no visible growth is observed.[6]
-
Bacterial Fitness Competition Assay
This assay is used to determine the relative fitness of a resistant mutant compared to its susceptible parental strain in the absence of the antibiotic.
Protocol:
-
Prepare Strains:
-
Grow overnight cultures of both the streptomycin-resistant mutant and the susceptible parental strain in an antibiotic-free broth medium.
-
-
Co-inoculation:
-
Mix equal densities of the two strains in a fresh antibiotic-free broth.
-
Take a sample at time zero (T₀) to determine the initial ratio of the two strains. This is done by plating serial dilutions on both non-selective agar (to count total bacteria) and streptomycin-containing agar (to count only the resistant bacteria).
-
-
Competition:
-
Incubate the mixed culture under desired growth conditions.
-
Periodically (e.g., every 24 hours), transfer a small volume of the culture to fresh antibiotic-free medium to maintain exponential growth.
-
-
Determine Final Ratio:
-
After a set number of generations, take a final sample (Tₙ) and plate serial dilutions on both non-selective and streptomycin-containing agar to determine the final ratio of the two strains.
-
-
Calculate Relative Fitness:
-
The relative fitness (w) of the resistant mutant is calculated using the following formula: w = [ln(Rₙ/Sₙ)] / [ln(R₀/S₀)] where R₀ and S₀ are the initial numbers of resistant and susceptible bacteria, and Rₙ and Sₙ are the final numbers.[7] A fitness value of less than 1 indicates a fitness cost.[8]
-
Visualizing the Pathways of Resistance
To better understand the complex interplay of factors involved in the evolution of streptomycin resistance, the following diagrams illustrate key pathways and experimental workflows.
References
- 1. The Fitness Cost of Streptomycin Resistance Depends on rpsL Mutation, Carbon Source and RpoS (σS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fitness Cost of Chromosomal Drug Resistance-Conferring Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Streptomycin Solution Disposal
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and effective disposal of streptomycin (B1217042) solutions, a common antibiotic in laboratory settings. Adherence to these protocols is crucial to prevent environmental contamination and the development of antibiotic resistance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations may vary. Always handle streptomycin solutions and their waste products wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures involving concentrated solutions or the generation of aerosols should be performed in a certified chemical fume hood.
Disposal Methods: An Overview
Streptomycin solutions, particularly concentrated stocks, are considered hazardous chemical waste and must not be disposed of down the drain without prior inactivation.[1] The primary methods for treating streptomycin waste are chemical inactivation through alkaline hydrolysis or oxidation. While heat treatment via autoclaving is a common method for biological waste, standard autoclaving is not sufficient to degrade streptomycin.[1]
Chemical Inactivation Protocols
Chemical inactivation is the recommended method for rendering streptomycin solutions non-hazardous before final disposal. Below are two detailed protocols for this process.
Protocol 1: Alkaline Hydrolysis using Sodium Hydroxide (NaOH)
Alkaline hydrolysis effectively degrades streptomycin into less harmful chemical entities, such as maltol.[2] This method is particularly suitable for treating both concentrated and working solutions of streptomycin.
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, place a suitable, labeled, and chemical-resistant waste container.
-
Dilution (for concentrated stocks): If starting with a highly concentrated stock solution (>100 mg/mL), it is prudent to first dilute it to a lower concentration (e.g., 10 mg/mL) by slowly adding the streptomycin solution to cold water. This helps to control any potential exothermic reactions.
-
Alkaline Treatment: Slowly add a 1 M Sodium Hydroxide (NaOH) solution to the streptomycin waste. A common recommendation for effective hydrolysis is to add a sufficient volume of 1 M NaOH to ensure the final pH of the solution is >12. For practical purposes, a 1:1 volume ratio of this compound to 1 M NaOH can be used.
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours at room temperature with occasional stirring. This extended time ensures complete degradation of the antibiotic.
-
Neutralization: After the 24-hour inactivation period, neutralize the basic solution by slowly adding a dilute acid, such as 1 M hydrochloric acid (HCl), while monitoring the pH with a calibrated pH meter or pH strips. Adjust the pH to a neutral range (between 6.0 and 8.0).
-
Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of running water, in accordance with local regulations. Confirm this final step with your institution's EHS office.
Protocol 2: Oxidation using Virkon™ S
Virkon™ S is a broad-spectrum disinfectant that can be used to inactivate streptomycin in liquid waste, particularly in the context of cell culture media. Its oxidizing action disrupts the chemical structure of the antibiotic.[3]
Experimental Protocol:
-
Preparation: In a well-ventilated area or a chemical fume hood, place the liquid streptomycin waste in a labeled container.
-
Virkon™ S Addition: Prepare a 1% to 2% (w/v) solution of Virkon™ S. For every liter of liquid waste, add 10 to 20 grams of Virkon™ S powder.
-
Dissolution and Reaction: Stir the mixture until the Virkon™ S powder is completely dissolved. The solution will turn a pink color, indicating that it is active.
-
Contact Time: Allow the solution to stand for a minimum of 1 hour. For solutions with a high organic load, such as cell culture media, a longer contact time of up to 24 hours is recommended.[4]
-
Final Disposal: After the recommended contact time, the treated waste can generally be disposed of down the drain, provided there are no other hazardous materials present.[5] Always verify this with your institutional guidelines.
Data Presentation: Disposal Method Comparison
| Parameter | Alkaline Hydrolysis (1 M NaOH) | Oxidation (1-2% Virkon™ S) |
| Target Waste | Concentrated and working streptomycin solutions | Dilute streptomycin solutions, especially in cell culture media |
| Reagent Concentration | 1 M NaOH | 10-20 g/L (1-2% w/v) |
| Recommended Contact Time | Minimum 24 hours | 1 to 24 hours |
| Mechanism of Action | Hydrolytic degradation | Oxidative degradation |
| Post-treatment Step | Neutralization of pH required | Generally no neutralization needed |
| Primary Degradation Product | Maltol[2] | Not specified in the reviewed literature |
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
By implementing these rigorous disposal procedures, laboratories can significantly mitigate the environmental risks associated with streptomycin waste, fostering a safer and more sustainable research environment.
References
Safeguarding Your Research: A Guide to Handling Streptomycin Solutions
Essential protocols for the safe handling and disposal of Streptomycin solutions to ensure laboratory safety and maintain experimental integrity.
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for working with Streptomycin solutions, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE) Specifications
| PPE Category | Specification | Rationale |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile or rubber).[1][2] Gloves should be inspected for leaks or tears before use.[1] | To prevent skin contact, as Streptomycin can cause allergic skin reactions and sensitization.[3] |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] | To protect eyes from splashes or aerosols of the solution, which could cause irritation. |
| Skin and Body Protection | Wear a lab coat or long-sleeved clothing.[4][5] For larger quantities or risk of significant splashing, impervious clothing is recommended.[1] | To prevent contamination of personal clothing and skin exposure.[6] Contaminated work clothing should not be allowed out of the workplace.[3] |
| Respiratory Protection | Generally not required with adequate ventilation.[2] In case of inadequate ventilation or potential for aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4] | To avoid inhalation of aerosols, which may cause allergy or asthma symptoms.[3] |
Experimental Workflow for PPE Usage
The following diagram outlines the decision-making process and procedural flow for the safe use of PPE when handling Streptomycin solutions.
Caption: Workflow for PPE selection, use, and disposal when handling this compound.
Procedural Guidance: Donning, Doffing, and Disposal
1. Donning PPE:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Put on gloves, ensuring they overlap the cuffs of the lab coat.
2. Doffing PPE (to prevent self-contamination):
-
Gloves: Remove gloves by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide the ungloved finger under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it outwards and away from your body, only touching the inside of the coat.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3][6]
3. Disposal Plan:
-
Contaminated PPE: All used and contaminated PPE, such as gloves and disposable lab coats, should be considered chemical waste. Place them in a designated, clearly labeled, and sealed container for hazardous waste disposal.[1]
-
This compound Waste: Unused or waste Streptomycin solutions are considered hazardous chemical waste and should not be poured down the drain.[1][7] They must be collected in an approved, labeled container for chemical waste and disposed of according to your institution's environmental health and safety guidelines.[7]
-
Contaminated Labware: Any labware (e.g., pipette tips, tubes) that has come into contact with the this compound should be disposed of as biohazardous or chemical waste, following institutional protocols.
By adhering to these procedures, you can significantly minimize the risks associated with handling Streptomycin solutions, ensuring a safe and productive research environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
- 1. biobasic-asia.com [biobasic-asia.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. teknova-sds.s3.us-west-1.amazonaws.com [teknova-sds.s3.us-west-1.amazonaws.com]
- 4. westliberty.edu [westliberty.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
